molecular formula C27H44O B3430200 Vitamin D3 CAS No. 8050-67-7

Vitamin D3

货号: B3430200
CAS 编号: 8050-67-7
分子量: 384.6 g/mol
InChI 键: QYSXJUFSXHHAJI-YRZJJWOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-epi-Vitamin D3 (Epicholecalciferol) is a synthetic analog of vitamin D3 that serves as a potent Hedgehog (Hh) pathway inhibitor, demonstrating an IC50 of 39.2 µM in U87MG glioblastoma cells . This mechanism is significant for research into cancers where aberrant Hh signaling drives tumor progression. In vitro, treatment with 3-epi-Vitamin D3 (at 5 or 10 µM) significantly upregulates the expression of Cyp24A1 in U87MG, HT-29 (colon cancer), and C3H10T1/2 (mesenchymal) cell lines . Cyp24A1 is the key enzyme responsible for the catabolism of vitamin D, indicating that this compound actively influences vitamin D metabolic pathways. Beyond its parent form, 3-epi-25-hydroxythis compound is an endogenous epimeric metabolite of this compound identified in human serum . Large-scale population studies, such as the Korea National Health and Nutrition Examination Survey (KNHANES), now routinely measure this epimer using specific methods like UPLC-MS/MS to ensure the accuracy of total vitamin D metabolite profiling, as it can otherwise lead to overestimation . The compound has a molecular formula of C27H44O and a molecular weight of 384.64 g/mol . It is supplied as a white to light yellow solid powder and must be stored at -20°C, protected from moisture and light, to ensure stability . This product is intended for Research Use Only and is not approved for use in humans, animals, or for diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXJUFSXHHAJI-YRZJJWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Record name VITAMIN D3
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026294
Record name Vitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid
Record name VITAMIN D3
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cholecalciferol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12963
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Vitamin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils
Record name VITAMIN D3
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cholecalciferol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals

CAS No.

67-97-0, 1406-16-2
Record name VITAMIN D3
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholecalciferol [USP:BAN:JAN:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecalciferol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colecalciferol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cholecalciferol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C6V77QF41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vitamin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C
Record name VITAMIN D3
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cholecalciferol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vitamin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Components of the Vitamin D3 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vitamin D3 signaling cascade, detailing its core components, quantitative interaction data, and the experimental methodologies used for its study. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of this critical biological pathway.

Introduction to this compound Signaling

This compound, a prohormone synthesized in the skin upon exposure to sunlight or obtained from dietary sources, plays a crucial role in a multitude of physiological processes.[1][2][3] Its functions extend far beyond its well-established role in calcium and phosphate (B84403) homeostasis and bone metabolism, encompassing immune modulation, cell proliferation and differentiation, and apoptosis. The biological effects of this compound are mediated through a complex signaling cascade that involves both genomic and non-genomic pathways. The primary mediator of the genomic actions of the active form of this compound, 1α,25-dihydroxythis compound (calcitriol), is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5][6] This guide will dissect the key molecular events in this pathway, from the metabolic activation of this compound to its downstream effects on gene transcription.

Metabolic Activation of this compound

This compound itself is biologically inert and must undergo two successive hydroxylation steps to become the active hormone, calcitriol (B1668218).[7]

Step 1: 25-hydroxylation in the Liver. this compound is transported to the liver where it is hydroxylated at the 25-position by the enzyme Vitamin D-25-hydroxylase (primarily CYP2R1) to form 25-hydroxythis compound (25(OH)D3 or calcifediol). This is the major circulating form of vitamin D.

Step 2: 1α-hydroxylation in the Kidneys. 25(OH)D3 is then transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position by the enzyme 25-hydroxythis compound-1α-hydroxylase (CYP27B1) to produce the biologically active form, 1α,25-dihydroxythis compound (calcitriol).[7]

Catabolism. The degradation of calcitriol is primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which adds a hydroxyl group at the 24-position, leading to the formation of calcitroic acid and subsequent excretion.

Quantitative Data: Enzyme Kinetics
EnzymeSubstrateKmkcatReference
CYP27B125-hydroxythis compound2.7 µMNot specified[8]
CYP24A11,25-dihydroxythis compound9.0 ± 2.0 nM0.71 ± 0.055 d⁻¹[9]
CYP24A11,25(OH)2D30.06 – 0.35 µM0.066 – 0.73 min⁻¹[10]
CYP24A124-oxo-1,23,25(OH)3 D30.34 mmol·mol phospholipid⁻¹Not specified[11]
CYP24A11,24,25(OH)3 D315 mmol·mol phospholipid⁻¹Not specified[11]

VitaminD3_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin_D3 7-Dehydrocholesterol->Vitamin_D3 Non-enzymatic 25_OH_D3 25_OH_D3 Vitamin_D3->25_OH_D3 CYP2R1 (25-hydroxylase) 1_25_OH2_D3 1α,25(OH)2D3 (Calcitriol) Inactive_Metabolites Inactive_Metabolites 1_25_OH2_D3->Inactive_Metabolites CYP24A1 (24-hydroxylase) 25_OH_D3_kidney->1_25_OH2_D3 CYP27B1 (1α-hydroxylase) Sunlight_UVB Sunlight_UVB Sunlight_UVB->7-Dehydrocholesterol

Figure 1: Metabolic activation pathway of this compound.

The Genomic Signaling Pathway

The genomic actions of calcitriol are mediated by the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

Core Components and their Interactions
  • 1α,25-dihydroxythis compound (Calcitriol): The active ligand that binds to and activates the VDR.

  • Vitamin D Receptor (VDR): A nuclear receptor with a DNA-binding domain (DBD) and a ligand-binding domain (LBD). Upon ligand binding, the VDR undergoes a conformational change.[7]

  • Retinoid X Receptor (RXR): The VDR forms a heterodimer with the RXR, which is essential for high-affinity binding to DNA.[4]

  • Vitamin D Response Elements (VDREs): Specific DNA sequences in the promoter regions of target genes to which the VDR/RXR heterodimer binds. A common VDRE motif is a direct repeat of two hexameric sequences separated by three base pairs (DR3).[12]

  • Coactivators: Upon ligand binding, the VDR/RXR complex recruits coactivator proteins, such as the Steroid Receptor Coactivator (SRC) family and the Vitamin D Receptor Interacting Protein (DRIP) complex (also known as Mediator). These complexes often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and facilitates gene transcription.

  • Corepressors: In the absence of a ligand, the VDR can be bound to corepressor molecules, which inhibit transcription.

Quantitative Data: Binding Affinities
Interacting MoleculesKd (Dissociation Constant)MethodReference
Calcitriol and VDR0.22 nMLigand-binding analysis[13]
VDR and Coactivator Peptide (SRC2-3, Texas Red labeled)285 nMIsothermal Titration Calorimetry (ITC)[2]
VDR and Coactivator Peptide (SRC2-3, unlabeled)174 nMIsothermal Titration Calorimetry (ITC)[2]
VDR/RXR and VDRE (osteocalcin)Not specifiedEMSA[13]
VDR/RXR and VDRE (osteopontin)Similar to osteocalcin (B1147995) VDREEMSA[14]

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_cyto 1α,25(OH)2D3 (Calcitriol) VDR_cyto VDR Calcitriol_cyto->VDR_cyto Binding VDR_RXR VDR/RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerization with RXR & Nuclear Translocation VDRE VDRE Coactivators Coactivators (SRC, DRIP) Transcription Gene Transcription

Figure 2: The genomic signaling pathway of this compound.

Experimental Protocols

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for VDR

ChIP-seq is used to identify the genome-wide binding sites of the VDR.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells of interest (e.g., lymphoblastoid cell lines) and treat with calcitriol to induce VDR binding to DNA.

  • Cross-linking: Cross-link proteins to DNA using formaldehyde (B43269).

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. The antibody-VDR-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the VDR-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of VDR enrichment.

ChIP_seq_Workflow Start Cells treated with Calcitriol Crosslinking Formaldehyde Cross-linking Start->Crosslinking Shearing Chromatin Shearing Crosslinking->Shearing Immunoprecipitation Immunoprecipitation with VDR antibody Shearing->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Reverse_Crosslinking Reverse Cross-linking & DNA Purification Elution->Reverse_Crosslinking Sequencing Library Prep & Sequencing Reverse_Crosslinking->Sequencing Analysis Data Analysis (Peak Calling) Sequencing->Analysis

Figure 3: Workflow for VDR Chromatin Immunoprecipitation-Sequencing (ChIP-seq).

Co-Immunoprecipitation (Co-IP) of VDR and Interacting Proteins

Co-IP is used to identify proteins that interact with the VDR in vivo.

Protocol Outline:

  • Cell Lysis: Lyse cells expressing the proteins of interest under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., VDR).

  • Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, often by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and identify the "prey" protein (e.g., RXR or a coactivator) by Western blotting using a specific antibody.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of the VDR/RXR heterodimer to a specific VDRE sequence in vitro.

Protocol Outline:

  • Probe Preparation: Synthesize and label a short DNA probe containing the VDRE of interest (e.g., with a radioactive isotope or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with purified VDR and RXR proteins in a binding buffer.

  • Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled DNA probe. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled probe can be used to demonstrate the specificity of the interaction.

Luciferase Reporter Assay for VDR Activity

This assay measures the transcriptional activity of the VDR in response to calcitriol.[15][16][17]

Protocol Outline:

  • Cell Transfection: Co-transfect cells with two plasmids: one expressing the VDR and another containing a luciferase reporter gene under the control of a promoter with one or more VDREs.[16] A control plasmid expressing Renilla luciferase is often included for normalization.

  • Cell Treatment: Treat the transfected cells with varying concentrations of calcitriol or other test compounds.

  • Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in luciferase activity indicates activation of the VDR.[18]

Luciferase_Assay_Workflow Start Cells in Culture Transfection Co-transfect with VDR expression plasmid & VDRE-Luciferase reporter plasmid Start->Transfection Treatment Treat with Calcitriol or Test Compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis (Normalize to control) Measurement->Analysis

Figure 4: Workflow for a VDR Luciferase Reporter Assay.

Conclusion

The this compound signaling cascade is a complex and tightly regulated pathway with profound effects on human health. A thorough understanding of its core components, their quantitative interactions, and the experimental techniques used to study them is essential for the development of novel therapeutic strategies targeting this system. This guide provides a foundational overview to aid researchers and drug development professionals in their exploration of this vital signaling network. Further investigation into the cell-type specific regulation and the interplay with other signaling pathways will continue to be a fertile area of research.

References

Vitamin D3 Receptor (VDR) Gene Polymorphisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical mediator of the biological actions of vitamin D. Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the VDR gene can influence its expression and function, thereby impacting a wide range of physiological processes and disease susceptibilities. This technical guide provides a comprehensive overview of the most extensively studied VDR gene polymorphisms, including their molecular characteristics, functional implications, and associations with various diseases. Detailed experimental protocols for the analysis of these polymorphisms and their functional consequences are presented, along with a depiction of the intricate VDR signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism, VDR biology, and the development of therapeutics targeting this pathway.

The Vitamin D Receptor (VDR) Gene and its Polymorphisms

The human VDR gene is situated on the long arm of chromosome 12, specifically at position 12q13.11.[1] It is a large and complex gene, spanning approximately 75 kilobases (kb).[2][3][4][5] The gene's structure comprises multiple exons, with reports indicating a range from eight coding exons (exons 2-9) and six non-coding exons (1a-1f)[2] to a total of 11 or even 14 exons.[3][4][6][7] The promoter region of the VDR gene is characterized by its high guanine-cytosine (GC) content and the absence of a TATA box.[2][3] Functionally, exons 2 and 3 encode the DNA-binding domain (DBD), which is crucial for the receptor's interaction with target DNA sequences, while exons 7, 8, and 9 are involved in forming the ligand-binding domain (LBD) for vitamin D.[6]

Numerous single nucleotide polymorphisms (SNPs) have been identified within the VDR gene. Among these, four have been the subject of extensive research due to their potential functional significance and association with a multitude of diseases. These are:

  • FokI (rs2228570): A T to C transition located in exon 2.[6]

  • BsmI (rs1544410): Located in intron 8.[7]

  • ApaI (rs7975232): Also located in intron 8.[7]

  • TaqI (rs731236): Situated in exon 9.[7]

Another noteworthy polymorphism is Cdx2 (rs11568820) , located in the promoter region of the VDR gene.[5][8]

Functional Impact of VDR Gene Polymorphisms

The functional consequences of these polymorphisms vary, with some directly altering the VDR protein structure and others affecting gene expression.

FokI (rs2228570)

The FokI polymorphism is a missense variant that results in a change in the translation initiation site. The 'T' allele (designated as 'f') corresponds to the first ATG start codon, leading to the synthesis of a full-length 427-amino acid VDR protein. The 'C' allele (designated as 'F'), on the other hand, disrupts this initial start codon, causing translation to commence at a downstream ATG. This results in a shorter VDR protein that is three amino acids shorter (424 amino acids).[6][9][10][11]

Functionally, the shorter F-VDR protein isoform exhibits enhanced transcriptional activity compared to the longer f-VDR isoform.[11][12] Studies have demonstrated that the F-VDR variant leads to a greater induction of VDR target genes, such as CYP24A1, and more potent transactivation of transcription factors like NF-κB and NFAT.[10][13] This heightened activity of the F-VDR variant is also associated with a more robust immune response.[9][13]

BsmI (rs1544410), ApaI (rs7975232), and TaqI (rs731236)

These three polymorphisms are located in the 3' untranslated region (3'-UTR) of the VDR gene and do not result in a change in the amino acid sequence of the VDR protein.[8] They are, however, in strong linkage disequilibrium, meaning they are frequently inherited together.[8] Their location within the 3'-UTR suggests a role in regulating VDR gene expression, likely by influencing the stability of the VDR messenger RNA (mRNA).[4][7][8] It has been proposed that the 't' allele of the TaqI polymorphism is associated with increased VDR mRNA stability.[14] The precise functional effects of BsmI and ApaI are less well-defined, and their associations with various diseases are often thought to be a consequence of their linkage with other, yet unidentified, functional variants.[8]

Association of VDR Polymorphisms with Disease

The functional alterations in VDR expression and activity conferred by these polymorphisms have been linked to susceptibility to a wide array of diseases. The following tables summarize the findings from numerous meta-analyses, presenting the odds ratios (ORs) and 95% confidence intervals (CIs) for the association of VDR polymorphisms with various health outcomes.

Table 1: Association of VDR Polymorphisms with Cancer Risk

Cancer TypePolymorphismGenetic ModelOdds Ratio (95% CI)Reference(s)
Any Cancer FokIff vs FF1.08 (1.01-1.16)[2]
Ovarian Cancer FokIff vs FF1.20 (1.02-1.41)[2]
Skin Cancer FokIff vs FF1.30 (1.04-1.61)[9]
Breast Cancer FokIff vs FF1.14 (1.03-1.27)[9]
Prostate Cancer BsmIBb vs bb0.83 (0.69-0.99)[9]
Any Cancer (Caucasians) BsmIBb vs bbReduced Risk[9]
Any Cancer (Caucasians) BsmIBB vs bbReduced Risk[9]
Colorectal Cancer TaqItt vs TT1.43 (1.30-1.58)[1]
Any Cancer Cdx2gg vs GG1.12 (1.00-1.25)[1]

Table 2: Association of VDR Polymorphisms with Osteoporosis and Bone Health

ConditionPolymorphismGenetic ModelOdds Ratio (95% CI)Reference(s)
Postmenopausal Osteoporosis ApaIAll modelsNo significant association[10][13]
Osteoporotic Fracture BsmI, ApaI, TaqI, FokI, Cdx2All modelsNo significant association[3]
Osteoporosis (East Asians) BsmIDominant model0.16 (0.03-0.84) - Protective[11]
Osteoporosis FokIDominant (ff+Ff vs FF)1.19 (1.04-1.36)[7]
Osteoporosis (Caucasians) TaqIRecessive (tt vs TT+Tt)1.35 (1.11-1.63)[7]

Table 3: Association of VDR Polymorphisms with Metabolic and Cardiovascular Diseases

DiseasePolymorphismGenetic ModelOdds Ratio (95% CI)Reference(s)
Metabolic Syndrome BsmIRecessive (bb vs BB+Bb)0.72 (0.55-0.95) - Protective[5]
Metabolic Syndrome BsmIAllelic (b vs B)0.83 (0.72-0.95) - Protective[5]
Metabolic Syndrome FokI, TaqI, ApaIAll modelsNo significant association[5][12]
Coronary Artery Disease FokIAll modelsIncreased Risk[8][15]
Coronary Artery Disease ApaIAll models (except recessive)Increased Risk[8][15]
Obesity (Asians) TaqIDominant (TT+Tt vs tt)0.30 (0.17-0.52) - Protective[16]
Obesity FokIDominant (FF+Ff vs ff)1.54 (1.15-2.06)[16]

Table 4: Association of VDR Polymorphisms with Autoimmune Diseases

DiseasePolymorphismGenetic ModelOdds Ratio (95% CI)Reference(s)
Autoimmune Thyroid Disease TaqI (rs731236)Recessive (CC vs CT+TT)0.80 (0.66-0.95) - Protective[17]
Autoimmune Thyroid Disease FokI (rs2228570)OverallReduced Risk[17]
Multiple Sclerosis (Asians) ApaIA allele1.27 (1.07-1.50)[14]
Rheumatoid Arthritis FokIDominant (TT+CT vs CC)0.74 (0.60-0.92) - Protective[14]
Systemic Lupus Erythematosus (Asians) BsmIOverallGenetic marker[18]

VDR Signaling Pathways

The biological effects of vitamin D are mediated through two principal signaling pathways initiated by the VDR: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. Upon binding its ligand, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of the target gene. This intricate process ultimately leads to changes in protein synthesis and cellular function.

Genomic VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3_cyto 1,25(OH)2D3 VDR VDR 1,25(OH)2D3_cyto->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR Heterodimerization VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binding Gene Target Gene Transcription VDRE->Gene Coactivators Co-activators Coactivators->Gene Activation Corepressors Co-repressors Corepressors->Gene Repression mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Genomic VDR signaling pathway.

Non-Genomic Signaling Pathway

In addition to its genomic actions, VDR can also mediate rapid, non-transcriptional responses. This pathway is initiated by the binding of 1,25(OH)2D3 to a membrane-associated form of VDR (mVDR). This can be either the classical VDR located at the plasma membrane or a distinct membrane receptor, protein disulfide isomerase A3 (PDIA3). This interaction triggers the activation of various second messenger systems, including cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), leading to rapid changes in intracellular calcium concentrations. These second messengers, in turn, activate downstream protein kinase cascades, such as protein kinase C (PKC), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These rapid signaling events can modulate a variety of cellular functions and can also influence the genomic actions of VDR through crosstalk mechanisms.

Non_Genomic_VDR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 1,25(OH)2D3 1,25(OH)2D3 mVDR Membrane VDR (VDR/PDIA3) 1,25(OH)2D3->mVDR Binding Second_Messengers Second Messengers (cAMP, IP3, DAG, Ca2+) mVDR->Second_Messengers Activation PKC PKC Second_Messengers->PKC PKA PKA Second_Messengers->PKA MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Cellular_Response Rapid Cellular Responses (e.g., Ion Channel Modulation, Enzyme Activation) PKA->Cellular_Response MAPK_ERK->Cellular_Response

Non-genomic VDR signaling pathway.

Experimental Protocols

The analysis of VDR gene polymorphisms and their functional consequences employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Genotyping of VDR Polymorphisms

This is a widely used method for genotyping VDR polymorphisms. It involves the amplification of the DNA segment containing the SNP, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the allelic variants.

General Workflow for PCR-RFLP:

PCR_RFLP_Workflow DNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification of Target Region DNA_Extraction->PCR_Amplification Restriction_Digestion Restriction Enzyme Digestion PCR_Amplification->Restriction_Digestion Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis Restriction_Digestion->Gel_Electrophoresis Genotype_Determination Genotype Determination Gel_Electrophoresis->Genotype_Determination

PCR-RFLP experimental workflow.

Protocol for FokI (rs2228570) Genotyping:

  • DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit.

  • PCR Amplification:

    • Forward Primer: 5'-AGCTGGCCCTGGCACTGACTCTGCTCT-3'

    • Reverse Primer: 5'-ATGGAAACACCTTGCTTCTTCTCCCTC-3'

    • PCR Conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 60°C for 30 seconds.

        • Extension: 72°C for 30 seconds.

      • Final extension: 72°C for 7 minutes.

    • The expected PCR product size is 265 bp.

  • Restriction Digestion:

    • Digest the PCR product with the FokI restriction enzyme.

    • Incubate at 37°C for at least 4 hours or overnight.

  • Gel Electrophoresis:

    • Separate the digested fragments on a 3% agarose gel.

    • Visualize the bands under UV light after ethidium (B1194527) bromide staining.

  • Genotype Interpretation:

    • ff (TT) genotype: One band at 265 bp (the 'T' allele creates the FokI recognition site).

    • FF (CC) genotype: Two bands at 196 bp and 69 bp.

    • Ff (TC) genotype: Three bands at 265 bp, 196 bp, and 69 bp.

Protocol for BsmI (rs1544410) Genotyping:

  • DNA Extraction: As described for FokI.

  • PCR Amplification:

    • Forward Primer: 5'-CAACCAAGACTACAAGTACCGCGTCAGTGA-3'

    • Reverse Primer: 5'-AACCAGCGGAAGAGGTCAAGGG-3'

    • PCR Conditions: Similar to FokI, with an annealing temperature of 64°C.

    • The expected PCR product size is 825 bp.

  • Restriction Digestion:

    • Digest the PCR product with the BsmI restriction enzyme.

    • Incubate at 65°C for at least 4 hours or overnight.

  • Gel Electrophoresis:

    • Separate the digested fragments on a 2% agarose gel.

  • Genotype Interpretation:

    • bb (AA) genotype: One band at 825 bp (the 'A' allele abolishes the BsmI recognition site).

    • BB (GG) genotype: Two bands at 650 bp and 175 bp.

    • Bb (AG) genotype: Three bands at 825 bp, 650 bp, and 175 bp.

(Note: Primer sequences and PCR conditions may need optimization depending on the specific reagents and equipment used.)

This is a real-time PCR-based method that uses fluorescently labeled probes to discriminate between alleles. It is a high-throughput and highly accurate method for SNP genotyping.

Protocol Outline:

  • Assay Selection: Obtain pre-designed TaqMan SNP Genotyping Assays for the VDR polymorphisms of interest (e.g., from Thermo Fisher Scientific). Assay IDs for common VDR SNPs are available (e.g., C_12060045_20 for rs2228570/FokI).[3]

  • Reaction Setup: Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (which includes primers and allele-specific probes), and genomic DNA.

  • Real-Time PCR: Perform the real-time PCR according to the manufacturer's instructions. The instrument will monitor the fluorescence signals generated by the probes during amplification.

  • Data Analysis: The software accompanying the real-time PCR instrument will automatically analyze the fluorescence data and assign a genotype to each sample based on the allelic discrimination plot.

Functional Analysis of VDR Polymorphisms

This assay is used to measure the transcriptional activity of different VDR polymorphic variants.

Protocol Outline:

  • Vector Construction: Clone the different VDR alleles (e.g., F-VDR and f-VDR for the FokI polymorphism) into an expression vector.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).

    • Co-transfect the cells with:

      • The VDR expression vector (containing either the F or f allele).

      • A reporter vector containing a luciferase gene under the control of a VDRE-containing promoter.

      • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell Treatment: After transfection, treat the cells with 1,25(OH)2D3 or other VDR ligands at various concentrations.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the transcriptional activity induced by the different VDR variants in response to the ligand.

EMSA is used to study the binding of the VDR protein to its target DNA sequence (VDRE).

Protocol Outline:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing the VDR.

  • Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing a VDRE with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

  • Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Detect the labeled probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shift" in the migration of the probe indicates the formation of a VDR-VDRE complex. For supershift assays, an antibody specific to VDR can be added to the binding reaction, which will cause a further retardation in the mobility of the complex, confirming the presence of VDR.

Conclusion

The study of VDR gene polymorphisms provides valuable insights into the genetic basis of individual differences in vitamin D metabolism and response. The functional consequences of these polymorphisms, particularly FokI, have been well-characterized, and their associations with a multitude of diseases are increasingly being elucidated through large-scale genetic studies and meta-analyses. The experimental protocols detailed in this guide provide a framework for researchers to investigate these polymorphisms and their impact on VDR function. A thorough understanding of the VDR signaling pathways and the influence of genetic variations is paramount for the development of personalized medicine approaches and novel therapeutic strategies targeting the vitamin D endocrine system. Further research is warranted to fully unravel the complex interplay between VDR genetics, vitamin D status, and human health.

References

The Gatekeepers of Vitamin D Activation: A Technical Guide to CYP2R1 and CYP27B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical roles of cytochrome P450 enzymes CYP2R1 and CYP27B1 in the bioactivation of vitamin D3. Understanding the function, regulation, and kinetics of these enzymes is paramount for research into vitamin D metabolism, associated pathologies, and the development of novel therapeutic agents.

Introduction: The Vitamin D Activation Cascade

Vitamin D, primarily in the form of cholecalciferol (this compound), is a prohormone that requires two sequential hydroxylation steps to become biologically active. These crucial steps are catalyzed by two key cytochrome P450 enzymes: CYP2R1 and CYP27B1. The resulting active form, 1α,25-dihydroxythis compound (calcitriol), is a potent steroid hormone that plays a central role in calcium and phosphate (B84403) homeostasis, bone health, immune function, and cellular proliferation and differentiation.[1][2][3]

CYP2R1 , predominantly expressed in the liver, is the principal vitamin D 25-hydroxylase .[4][5] It catalyzes the first hydroxylation of this compound at the 25th position to form 25-hydroxythis compound (calcifediol), the major circulating form of vitamin D and the substrate for the subsequent activation step.[1][6]

CYP27B1 , primarily located in the proximal tubules of the kidney, is the 25-hydroxyvitamin D-1α-hydroxylase .[3][7] This mitochondrial enzyme catalyzes the second and rate-limiting step in the activation pathway, converting 25-hydroxythis compound to the active hormone 1α,25-dihydroxythis compound.[7][8] Extra-renal expression of CYP27B1 has also been observed in various tissues, suggesting a paracrine role for locally produced calcitriol (B1668218).[7]

Mutations in the genes encoding these enzymes lead to distinct forms of vitamin D-dependent rickets, highlighting their non-redundant and essential roles in vitamin D metabolism.[1][8]

Enzymatic Properties and Kinetics

The efficiency and substrate affinity of CYP2R1 and CYP27B1 are critical determinants of the overall rate of vitamin D activation. While extensive data is available for CYP27B1, detailed kinetic parameters for human CYP2R1 are less consistently reported. However, comparative studies have established CYP2R1 as the more efficient 25-hydroxylase.

EnzymeGene LocationSubstrateProductMichaelis Constant (Km)Maximum Velocity (Vmax)Cellular Location
CYP2R1 Chromosome 11p15.2[4]This compound (Cholecalciferol)25-hydroxythis compound (Calcifediol)Submicromolar range (reported)[9]Not consistently reported for human enzymeEndoplasmic Reticulum (Liver)[4]
CYP27B1 Chromosome 12q14.1[7]25-hydroxythis compound (Calcifediol)1α,25-dihydroxythis compound (Calcitriol)2.7 µM[8][10]3.9 pmol/min/mg protein[8]Mitochondria (Kidney)[7]

Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme vs. tissue homogenates) and assay conditions.

Studies comparing CYP2R1 and another potential 25-hydroxylase, CYP27A1, have shown that CYP2R1 has a much lower Km for this compound, resulting in a 17-fold higher catalytic efficiency (kcat/Km), confirming its role as the major vitamin D 25-hydroxylase.[9][11]

Signaling Pathways and Regulation

The expression and activity of CYP2R1 and CYP27B1 are tightly regulated to maintain calcium and phosphate homeostasis and prevent vitamin D toxicity.

Vitamin D Activation Pathway

The sequential hydroxylation of this compound is a fundamental pathway for endocrine function.

VitaminD_Activation This compound\n(Cholecalciferol) This compound (Cholecalciferol) 25-hydroxythis compound\n(Calcifediol) 25-hydroxythis compound (Calcifediol) This compound\n(Cholecalciferol)->25-hydroxythis compound\n(Calcifediol) CYP2R1 (Liver) 1α,25-dihydroxythis compound\n(Calcitriol) 1α,25-dihydroxythis compound (Calcitriol) 25-hydroxythis compound\n(Calcifediol)->1α,25-dihydroxythis compound\n(Calcitriol) CYP27B1 (Kidney)

Caption: The sequential two-step activation of this compound.

Regulation of CYP27B1 Expression

The activity of CYP27B1 is the primary control point in the production of active vitamin D. Its expression is regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and a negative feedback loop involving its own product, 1α,25-dihydroxythis compound.

CYP27B1_Regulation cluster_serum Serum Factors cluster_kidney Kidney Proximal Tubule PTH PTH CYP27B1 Gene CYP27B1 Gene PTH->CYP27B1 Gene + FGF23 FGF23 FGF23->CYP27B1 Gene - 1,25(OH)2D3 1,25(OH)2D3 1,25(OH)2D3->PTH - 1,25(OH)2D3->FGF23 + 1,25(OH)2D3->CYP27B1 Gene -

Caption: Hormonal regulation of CYP27B1 gene expression.

Downstream Signaling of 1α,25-Dihydroxythis compound

The biological effects of calcitriol are mediated through the vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR VDR-RXR Heterodimer VDR-RXR Heterodimer VDR->VDR-RXR Heterodimer RXR RXR RXR->VDR-RXR Heterodimer VDRE VDRE VDR-RXR Heterodimer->VDRE Target Gene Transcription Target Gene Transcription VDRE->Target Gene Transcription

Caption: The VDR-mediated genomic signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of CYP2R1 and CYP27B1.

In Vitro Vitamin D 25-Hydroxylase Assay (CYP2R1)

This assay measures the conversion of radiolabeled this compound to 25-hydroxythis compound by CYP2R1 expressed in a cellular system.[12][13]

Materials:

  • HEK293 cells

  • Expression plasmid for human CYP2R1

  • Transfection reagent

  • Cell culture medium and supplements

  • [4-¹⁴C]this compound (radiolabeled substrate)

  • Chloroform:methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent: cyclohexane:ethyl acetate (B1210297) (3:2, v/v)

  • Phosphorimager and iodine crystals for visualization

  • Scintillation counter

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in appropriate culture vessels and grow to 70-80% confluency.

    • Transfect the cells with the CYP2R1 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the transfected cells for 18-20 hours to allow for protein expression.

  • Substrate Incubation:

    • Prepare a working solution of [4-¹⁴C]this compound in the cell culture medium to a final concentration of approximately 0.46 µM.

    • Remove the transfection medium from the cells and replace it with the medium containing the radiolabeled substrate.

    • Incubate the cells for an additional 96 hours.

  • Lipid Extraction:

    • Collect both the cells and the culture medium.

    • Extract the lipids by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • TLC Separation and Analysis:

    • Resuspend the dried lipid extract in a small volume of a suitable solvent.

    • Spot the samples, along with non-radiolabeled this compound and 25-hydroxythis compound standards, onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a chamber equilibrated with the cyclohexane:ethyl acetate solvent system.

    • After development, visualize the standards by placing the plate in a chamber with iodine crystals.

    • Detect the radioactive spots corresponding to the substrate and product using a phosphorimager.

    • Scrape the silica gel from the areas corresponding to this compound and 25-hydroxythis compound and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of conversion of this compound to 25-hydroxythis compound.

    • Compare the activity of cells expressing CYP2R1 to the empty vector control to determine the specific 25-hydroxylase activity.

In Vitro 25-Hydroxyvitamin D 1α-Hydroxylase Assay (CYP27B1)

This assay measures the conversion of 25-hydroxythis compound to 1α,25-dihydroxythis compound by recombinant CYP27B1.

Materials:

  • Recombinant human CYP27B1 enzyme

  • 25-hydroxythis compound (substrate)

  • NADPH

  • Adrenodoxin (B1173346) and adrenodoxin reductase (for mitochondrial P450s)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer (LC-MS/MS)

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, recombinant CYP27B1, adrenodoxin, and adrenodoxin reductase.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add 25-hydroxythis compound to the reaction mixture to the desired final concentration.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the mixture to pellet the precipitated protein.

  • HPLC or LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • Separate the substrate (25-hydroxythis compound) and the product (1α,25-dihydroxythis compound) using a suitable mobile phase gradient.

    • Detect and quantify the peaks corresponding to the substrate and product using a UV detector or a mass spectrometer.

  • Data Analysis:

    • Calculate the amount of 1α,25-dihydroxythis compound produced.

    • Determine the enzymatic activity, typically expressed as pmol of product formed per minute per mg of protein.

    • For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax.

Vitamin D Receptor (VDR) Luciferase Reporter Assay

This cell-based assay is used to assess the transcriptional activity of the VDR in response to vitamin D compounds.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, Caco-2)

  • Expression plasmid for human VDR

  • Luciferase reporter plasmid containing a vitamin D response element (VDRE) driving luciferase expression

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., 1α,25-dihydroxythis compound, vitamin D analogs)

  • Luciferase assay reagent

Protocol:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate and grow to the appropriate confluency.

    • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

    • Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the transfection medium and add the medium containing the test compounds to the cells.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1α,25-dihydroxythis compound).

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Remove the treatment medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • If a Renilla luciferase control was used, measure its activity according to the dual-luciferase assay protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value for each compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the impact of a novel compound on vitamin D metabolism and signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Enzyme Assays In Vitro Enzyme Assays Compound Synthesis\nand Characterization->In Vitro Enzyme Assays Cell-Based Reporter Assays Cell-Based Reporter Assays In Vitro Enzyme Assays->Cell-Based Reporter Assays CYP2R1 Hydroxylase Assay CYP2R1 Hydroxylase Assay In Vitro Enzyme Assays->CYP2R1 Hydroxylase Assay CYP27B1 Hydroxylase Assay CYP27B1 Hydroxylase Assay In Vitro Enzyme Assays->CYP27B1 Hydroxylase Assay In Vivo Animal Studies In Vivo Animal Studies Cell-Based Reporter Assays->In Vivo Animal Studies VDR Luciferase Reporter Assay VDR Luciferase Reporter Assay Cell-Based Reporter Assays->VDR Luciferase Reporter Assay Data Analysis\nand Interpretation Data Analysis and Interpretation In Vivo Animal Studies->Data Analysis\nand Interpretation Pharmacokinetics Pharmacokinetics In Vivo Animal Studies->Pharmacokinetics Measurement of Serum\nVitamin D Metabolites Measurement of Serum Vitamin D Metabolites In Vivo Animal Studies->Measurement of Serum\nVitamin D Metabolites Assessment of Physiological\nEndpoints (e.g., Serum Calcium) Assessment of Physiological Endpoints (e.g., Serum Calcium) In Vivo Animal Studies->Assessment of Physiological\nEndpoints (e.g., Serum Calcium)

Caption: A representative workflow for drug discovery in vitamin D research.

Conclusion

CYP2R1 and CYP27B1 are indispensable enzymes in the bioactivation of this compound, acting as critical control points in the synthesis of the active hormone, calcitriol. A thorough understanding of their enzymatic properties, regulation, and the downstream signaling pathways they initiate is fundamental for researchers and drug development professionals. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of these vital enzymes and their role in human health and disease. Further research into the specific regulation of CYP2R1 and the development of more detailed kinetic models will undoubtedly advance our ability to modulate vitamin D metabolism for therapeutic benefit.

References

The Endogenous Synthesis of Cholecalciferol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Conversion of 7-Dehydrocholesterol (B119134) to Vitamin D3

This technical guide provides a comprehensive overview of the endogenous synthesis of cholecalciferol (this compound) from its precursor, 7-dehydrocholesterol (7-DHC), a critical process for human health. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of this essential metabolic cascade.

The Biochemical Pathway: From Sunlight to Cholecalciferol

The synthesis of cholecalciferol is a unique process that is not enzymatically catalyzed in its initial step but is instead driven by ultraviolet B (UVB) radiation. The process can be broadly divided into two key stages: the photochemical conversion of 7-DHC to prethis compound and the subsequent thermal isomerization of prethis compound to cholecalciferol.

Photochemical Conversion of 7-Dehydrocholesterol to Prethis compound

The journey begins in the skin, where 7-DHC, a cholesterol precursor, is abundant.[1] Upon exposure to UVB radiation, specifically in the wavelength range of 290-315 nm, the B-ring of the 7-DHC molecule undergoes a photochemical cleavage.[2] This reaction leads to the formation of a thermally unstable intermediate, prethis compound.[2] The efficiency of this conversion is highly dependent on the wavelength of the UVB light, with the peak effectiveness for producing prethis compound occurring between 295 and 300 nm.[3][4]

It is important to note that prolonged exposure to UVB radiation does not lead to a proportional increase in prethis compound. Instead, prethis compound can be photoisomerized into biologically inactive byproducts, lumisterol (B196343) and tachysterol, which serves as a natural regulatory mechanism to prevent vitamin D toxicity from excessive sun exposure.[5]

Thermal Isomerization of Prethis compound to Cholecalciferol

Once formed, prethis compound undergoes a temperature-dependent isomerization to the more stable cholecalciferol (this compound).[2] This process does not require any enzymatic activity and is solely driven by thermal energy.[6] The rate of this isomerization is significantly faster in the skin compared to in organic solvents, suggesting that the cellular microenvironment of the skin plays a role in facilitating this conversion.[5]

Following its synthesis in the skin, cholecalciferol is transported into the bloodstream, bound to the vitamin D-binding protein (DBP), and travels to the liver for the first step of its activation, a hydroxylation reaction to form 25-hydroxythis compound (calcifediol).

Quantitative Data on Cholecalciferol Synthesis

The following tables summarize key quantitative data related to the photochemical conversion of 7-DHC and the thermal isomerization of prethis compound.

ParameterWavelength (nm)Quantum Yield (Φ)Reference
7-DHC to Prethis compound 254Same as 302.5 nm[5]
295Favored Production[5]
297Maximum[5]
310Lumisterol Favored[5]
Prethis compound to Tachysterol 260Favored Production[5]

Table 1: Quantum Yields for the Photoconversion of 7-Dehydrocholesterol. The quantum yield represents the efficiency of a photochemical reaction. While specific values across the full spectrum are complex due to competing reactions, this table highlights the wavelengths that favor the formation of specific photoproducts.[5]

ParameterIn Human Skin (37°C)In Hexane (37°C)Reference
Half-life (T½) 2.5 hours30 hours[5]
Equilibrium Constant (K) 11.446.15[5]
Activation Energy (Ea1 - forward) 71.05 kJ mol⁻¹84.90 kJ mol⁻¹[5]
Activation Energy (Ea2 - reverse) 92.63 kJ mol⁻¹100.5 kJ mol⁻¹[5]
Enthalpy Change (ΔH°) -21.58 kJ mol⁻¹-15.60 kJ mol⁻¹[5]

Table 2: Kinetics of Thermal Isomerization of Prethis compound to Cholecalciferol. This table compares the kinetic and thermodynamic parameters of the thermal isomerization process in the physiological environment of human skin versus an organic solvent, highlighting the enhanced efficiency within the skin.[5]

UVB WavelengthUVB DoseOutcomeReference
285-315 nm7.5-45 mJ/cm²Sequential formation of prethis compound, this compound, 25-hydroxythis compound, and calcitriol (B1668218)[7][8]
297 nm30 mJ/cm²Approximately 18-fold higher calcitriol generation than at 310 nm[9]
> 315 nm-No or trace amounts of calcitriol generated[7][8]

Table 3: In Vitro UVB-Induced Synthesis of Vitamin D Metabolites. This table summarizes the outcomes of irradiating human skin equivalent models with varying wavelengths and doses of UVB radiation, demonstrating the dependency of the entire vitamin D synthesis pathway on specific UVB parameters.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of 7-dehydrocholesterol and cholecalciferol from skin samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Sample Preparation: Extraction of 7-DHC and Cholecalciferol from Skin Biopsies

This protocol is adapted from a validated method for measuring 7-DHC in human skin.[10][11]

Materials:

  • 5 mm human skin punch biopsies

  • Surgical scalpel

  • Ethyl acetate:Methanol (EA:MeOH) 1:1 (v/v)

  • Internal Standard (IS): 5 µg/mL 7-DHC-d7

  • Rotor mixer

  • Sonicator

  • Centrifuge

  • Borosilicate tubes

  • Nitrogen evaporator

  • Propan-2-ol

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization

  • Solid Supported Liquid Extraction (SLE) columns/plates

Procedure:

  • Remove subcutaneous fat from the skin punch biopsy using a surgical scalpel.[10][11]

  • To the skin sample, add 50 µL of 5 µg/mL 7-DHC IS and 5 mL of EA:MeOH 1:1 (v/v).[10][11]

  • Rotor mix the sample for 2 minutes at 40 rpm.[10][11]

  • Sonicate the sample for 30 minutes.[10][11]

  • Centrifuge at 4000 rpm for 10 minutes.[10][11]

  • Transfer 1 mL of the supernatant to a borosilicate tube and dry under a constant stream of nitrogen at 60°C.[10][11]

  • Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.[10][11]

  • For enhanced ionization of 7-DHC, derivatization with PTAD is recommended.[10][11]

  • Further cleanup using SLE can be employed to remove interfering lipids.[10][11]

For cholecalciferol extraction, a similar procedure can be followed, often preceded by saponification to release the vitamin from the lipid matrix, especially in samples with high lipid content.

Quantification by LC-MS/MS

The following provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions (Example for 7-DHC): [10][11]

  • Column: 2.7 µm Modus pentafluorophenyl (PFP) 100 mm × 2.1 mm reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in LCMS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LCMS Grade Acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-2 min: 65% B, 35% A

    • 3-5 min: 95% B, 5% A

    • 7 min: 65% B, 35% A

  • Total Run Time: 14 min

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Specific MRM transitions for 7-DHC (and its derivatized form), cholecalciferol, and their respective internal standards need to be determined and optimized.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Cholecalciferol_Synthesis_Pathway cluster_skin Skin Epidermis 7-DHC 7-Dehydrocholesterol Previtamin_D3 Prethis compound 7-DHC->Previtamin_D3 Photochemical Conversion Cholecalciferol Cholecalciferol (this compound) Previtamin_D3->Cholecalciferol Lumisterol Lumisterol (Inactive) Previtamin_D3->Lumisterol Photoisomerization (Excess UVB) Tachysterol Tachysterol (Inactive) Previtamin_D3->Tachysterol Photoisomerization (Excess UVB) Bloodstream Bloodstream (Bound to DBP) Cholecalciferol->Bloodstream Transport UVB UVB Radiation (290-315 nm) Heat Thermal Energy (Body Temperature)

Caption: Biochemical pathway of cholecalciferol synthesis.

Experimental_Workflow Biopsy 1. Skin Biopsy Collection Extraction 2. Saponification & Liquid-Liquid Extraction Biopsy->Extraction Derivatization 3. Derivatization (e.g., with PTAD for 7-DHC) Extraction->Derivatization Cleanup 4. Sample Cleanup (e.g., SLE) Derivatization->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quantification 6. Data Analysis & Quantification LCMS->Quantification

Caption: Experimental workflow for 7-DHC and cholecalciferol analysis.

Logical_Relationships UVB_Exposure UVB Exposure PrevitaminD3_Formation Prethis compound Formation UVB_Exposure->PrevitaminD3_Formation initiates 7DHC_Concentration 7-DHC Concentration 7DHC_Concentration->PrevitaminD3_Formation is substrate for Cholecalciferol_Synthesis Cholecalciferol Synthesis PrevitaminD3_Formation->Cholecalciferol_Synthesis is precursor to Skin_Temperature Skin Temperature Skin_Temperature->Cholecalciferol_Synthesis catalyzes Melanin_Content Melanin Content Melanin_Content->UVB_Exposure attenuates

Caption: Factors influencing cholecalciferol synthesis.

References

Navigating the Sunshine Hormone: A Technical Guide to Vitamin D3 Homeostasis and Feedback Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intricate mechanisms governing Vitamin D3 homeostasis. From its synthesis in the skin to its tightly controlled metabolic activation and feedback regulation, this document serves as a critical resource for professionals in the fields of life sciences and drug development. We will delve into the quantitative aspects of the Vitamin D endocrine system, detail key experimental methodologies, and visualize the complex signaling pathways involved.

The this compound Metabolic Pathway: From Sunlight to Cellular Action

This compound, or cholecalciferol, is unique among vitamins as it can be synthesized endogenously in the skin upon exposure to ultraviolet B (UVB) radiation. This process initiates a cascade of metabolic events, primarily in the liver and kidneys, to produce the biologically active hormone, calcitriol (B1668218).

Synthesis and Hepatic Hydroxylation

Upon exposure to UVB light (290-315 nm), 7-dehydrocholesterol (B119134) in the skin is converted to pre-vitamin D3, which then thermally isomerizes to this compound. This cutaneous synthesis is the primary source of vitamin D for most individuals. Dietary intake of vitamin D2 (ergocalciferol) and D3 also contributes to the total vitamin D pool.

Once in circulation, this compound is transported to the liver, where it undergoes its first hydroxylation at the 25-position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxythis compound (25(OH)D3), also known as calcidiol.[1] 25(OH)D3 is the major circulating form of vitamin D and is the most commonly used biomarker to assess a patient's vitamin D status due to its relatively long half-life.

Renal Activation and Catabolism

The final and most critical step in the activation of vitamin D occurs in the proximal tubules of the kidneys. Here, 25(OH)D3 is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the hormonally active form, 1,25-dihydroxythis compound (1,25(OH)2D3), or calcitriol.[2] This conversion is the principal point of regulation in the vitamin D endocrine system.

Conversely, the enzyme 24-hydroxylase (CYP24A1), also abundant in the kidneys, initiates the catabolism of both 25(OH)D3 and 1,25(OH)2D3, thereby inactivating them and ensuring tight control over the levels of active vitamin D.

Quantitative Data in this compound Homeostasis

The following tables summarize key quantitative data related to the metabolites and hormones involved in this compound homeostasis. These values can vary based on factors such as age, ethnicity, geographic location, and the specific assay used.

Metabolite/HormoneSerum Reference RangeHalf-LifePrimary Measurement Method
25-Hydroxyvitamin D (Calcidiol) 30-100 ng/mL (75-250 nmol/L)[3]~15 days[4]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1,25-Dihydroxyvitamin D (Calcitriol) Males: 18-64 pg/mL; Females: 18-78 pg/mL[5]5-8 hours[6]LC-MS/MS, Radioimmunoassay (RIA)
Parathyroid Hormone (PTH) 10-65 pg/mL (Assay dependent)[7]< 5 minutesImmunoassay (e.g., RIA, ELISA)
Fibroblast Growth Factor 23 (FGF23) < 50 pg/mL (Assay dependent)~1 hourEnzyme-Linked Immunosorbent Assay (ELISA)

Table 1: Serum Reference Ranges and Half-Lives of Key Molecules in this compound Homeostasis.

EnzymeSubstrateKm (approximate)Vmax (relative)Primary Location
CYP2R1 (25-hydroxylase) This compoundNot well established in humans-Liver (microsomal)
CYP27B1 (1α-hydroxylase) 25(OH)D32.7 µM[8]Tightly regulatedKidney (mitochondrial)
CYP24A1 (24-hydroxylase) 1,25(OH)2D39.0 nM[9]InducibleKidney, other tissues (mitochondrial)

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Feedback Regulation of this compound Homeostasis

The production of calcitriol is meticulously regulated by a sophisticated feedback system involving parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself. This intricate network ensures calcium and phosphate (B84403) homeostasis.

The Role of Parathyroid Hormone (PTH)

Low serum calcium levels (hypocalcemia) trigger the parathyroid glands to secrete PTH. PTH acts on the kidneys to stimulate the activity of 1α-hydroxylase (CYP27B1), thereby increasing the production of calcitriol.[10] Calcitriol, in turn, enhances the absorption of calcium from the intestine, leading to an increase in serum calcium levels. This rise in calcium then provides negative feedback to the parathyroid glands, suppressing further PTH secretion.

The Role of Fibroblast Growth Factor 23 (FGF23)

FGF23 is a hormone secreted by osteocytes and osteoblasts in response to high levels of phosphate and calcitriol. FGF23 acts on the kidneys to suppress the activity of 1α-hydroxylase and stimulate the activity of 24-hydroxylase.[11] This dual action leads to a decrease in calcitriol production and an increase in its degradation, ultimately reducing intestinal phosphate absorption. FGF23 requires the co-receptor α-Klotho to bind to its fibroblast growth factor receptors (FGFRs) in the kidney.[12]

Autoregulation by Calcitriol

Calcitriol exerts direct negative feedback on its own synthesis by suppressing the transcription of the CYP27B1 gene in the kidneys.[2] Additionally, calcitriol stimulates the expression of the CYP24A1 gene, promoting its own catabolism. It also directly inhibits the production of PTH by the parathyroid glands and is a potent stimulator of FGF23 secretion from bone.

Signaling Pathways

The hormonal regulation of vitamin D metabolism is mediated by distinct signaling pathways in the renal tubules.

VitaminD_Synthesis_and_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney (Proximal Tubule) 7-Dehydrocholesterol 7-Dehydrocholesterol This compound This compound 7-Dehydrocholesterol->this compound UVB Light 25-Hydroxythis compound\n(Calcidiol) 25-Hydroxythis compound (Calcidiol) This compound->25-Hydroxythis compound\n(Calcidiol) CYP2R1 (25-Hydroxylase) Bloodstream Bloodstream This compound->Bloodstream 1,25-Dihydroxythis compound\n(Calcitriol) 1,25-Dihydroxythis compound (Calcitriol) 25-Hydroxythis compound\n(Calcidiol)->1,25-Dihydroxythis compound\n(Calcitriol) CYP27B1 (1α-Hydroxylase) Inactive Metabolites Inactive Metabolites 25-Hydroxythis compound\n(Calcidiol)->Inactive Metabolites CYP24A1 1,25-Dihydroxythis compound\n(Calcitriol)->Inactive Metabolites CYP24A1 (24-Hydroxylase)

Caption: Overview of this compound synthesis and metabolism.

Feedback_Regulation High Serum PO4 High Serum PO4 Bone Bone High Serum PO4->Bone stimulates Parathyroid Gland Parathyroid Gland PTH PTH Parathyroid Gland->PTH Kidney Kidney PTH->Kidney stimulates CYP27B1 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) Kidney->1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol)->Parathyroid Gland inhibits 1,25(OH)2D3 (Calcitriol)->Kidney inhibits CYP27B1 1,25(OH)2D3 (Calcitriol)->Bone stimulates Intestine Intestine 1,25(OH)2D3 (Calcitriol)->Intestine increases Ca2+ & PO4 absorption FGF23 FGF23 Bone->FGF23 FGF23->Kidney inhibits CYP27B1 stimulates CYP24A1 Increased Serum Ca2+ Increased Serum Ca2+ Intestine->Increased Serum Ca2+ Increased Serum PO4 Increased Serum PO4 Intestine->Increased Serum PO4 Increased Serum Ca2+->Parathyroid Gland inhibits

Caption: Feedback loops in this compound homeostasis.

PTH_FGF23_Signaling cluster_pth PTH Signaling in Renal Tubule Cell cluster_fgf23 FGF23 Signaling in Renal Tubule Cell PTH PTH PTHR1 PTHR1 PTH->PTHR1 Gs Gs PTHR1->Gs Gq Gq PTHR1->Gq AC AC Gs->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CYP27B1 Gene CYP27B1 Gene CREB->CYP27B1 Gene activates transcription PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Ca2+->PKC activates FGF23 FGF23 Klotho-FGFR1 Klotho-FGFR1 FGF23->Klotho-FGFR1 RAS RAS Klotho-FGFR1->RAS SGK1 SGK1 Klotho-FGFR1->SGK1 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 CYP27B1 Gene_FGF CYP27B1 Gene ERK1/2->CYP27B1 Gene_FGF inhibits transcription CYP24A1 Gene CYP24A1 Gene ERK1/2->CYP24A1 Gene activates transcription NHERF-1 NHERF-1 SGK1->NHERF-1 phosphorylates

Caption: PTH and FGF23 signaling pathways in the kidney.

Experimental Protocols

A variety of sophisticated techniques are employed to study this compound homeostasis. Below are overviews of key experimental protocols.

Measurement of Vitamin D Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of vitamin D metabolites due to its high specificity and sensitivity.

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins, including vitamin D binding protein (VDBP).[13][14]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified using LLE (e.g., with hexane) or SPE to isolate the vitamin D metabolites from other interfering substances.[15]

    • Derivatization (Optional): To enhance ionization efficiency and sensitivity, especially for low-concentration metabolites like calcitriol, a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used.[16]

  • Chromatographic Separation:

    • A reversed-phase C18 column is typically used to separate the different vitamin D metabolites based on their hydrophobicity.[15]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is employed.[13]

  • Mass Spectrometric Detection:

    • The eluate from the LC is introduced into a tandem mass spectrometer, usually with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Multiple reaction monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for each metabolite and its stable isotope-labeled internal standard are monitored.

Measurement of Parathyroid Hormone (PTH) by Radioimmunoassay (RIA)

RIA is a classic and sensitive method for quantifying PTH levels.

  • Principle: The assay is based on the competition between unlabeled PTH in the sample and a fixed amount of radiolabeled PTH (e.g., with ¹²⁵I) for binding to a limited amount of anti-PTH antibody.

  • Procedure:

    • Patient serum, standards, and controls are incubated with the anti-PTH antibody.[17]

    • A known amount of ¹²⁵I-labeled PTH is added to the mixture and incubated to allow for competitive binding.

    • The antibody-bound PTH is separated from the free PTH (e.g., using a second antibody or antibody-coated beads).[17]

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of PTH in the sample is determined by comparing its ability to displace the radiolabeled PTH with that of the known standards, generating a standard curve.

Measurement of Fibroblast Growth Factor 23 (FGF23) by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, robust, and sensitive method for measuring FGF23 concentrations.

  • Principle: A sandwich ELISA format is typically used.

  • Procedure:

    • A microplate is coated with a capture antibody specific for FGF23.

    • Patient plasma or serum samples, standards, and controls are added to the wells and incubated. FGF23 in the samples binds to the capture antibody.[18]

    • The plate is washed to remove unbound substances.

    • A detection antibody, also specific for FGF23 but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added and incubated. This antibody binds to a different epitope on the captured FGF23, forming a "sandwich".[19]

    • The plate is washed again to remove unbound detection antibody.

    • A substrate for the enzyme is added, resulting in a color change.[20]

    • The reaction is stopped, and the absorbance is measured at a specific wavelength. The intensity of the color is proportional to the amount of FGF23 in the sample.

In Vitro Assay for CYP27B1 and CYP24A1 Activity

The enzymatic activity of the key vitamin D hydroxylases can be assessed in vitro using cell-based or cell-free systems.

  • Cell-Based Assay:

    • Cells that endogenously express or are transfected with an expression vector for the enzyme of interest (e.g., CYP27B1 or CYP24A1) are cultured.[21]

    • The cells are incubated with the substrate (e.g., 25(OH)D3 for CYP27B1 activity).[22]

    • After a defined incubation period, the cells and/or the culture medium are collected.

    • The product of the enzymatic reaction (e.g., 1,25(OH)2D3) is extracted and quantified, typically by LC-MS/MS or immunoassay.

  • Cell-Free Assay (using recombinant enzymes):

    • The recombinant enzyme is incubated with the substrate in a reaction buffer containing necessary cofactors (e.g., NADPH, ferredoxin, and ferredoxin reductase for mitochondrial CYPs).

    • The reaction is stopped after a specific time.

    • The product is extracted and quantified. This method is particularly useful for determining kinetic parameters like Km and Vmax.[8]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR Binding Sites

ChIP-seq is a powerful technique to identify the genome-wide binding sites of the Vitamin D Receptor (VDR).

  • Cross-linking and Chromatin Preparation:

    • Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.[23]

    • The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.[6]

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific to VDR.[24]

    • The antibody-VDR-DNA complexes are captured using protein A/G-conjugated magnetic beads.

    • The beads are washed to remove non-specifically bound chromatin.

  • DNA Purification and Library Preparation:

    • The cross-links are reversed, and the proteins are digested.

    • The VDR-bound DNA fragments are purified.

    • The purified DNA is used to prepare a sequencing library (involving end-repair, A-tailing, and adapter ligation).

  • Sequencing and Data Analysis:

    • The library is sequenced using a next-generation sequencing platform.

    • The resulting sequences are mapped to a reference genome.

    • Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for VDR binding.

    • Downstream analysis includes motif discovery (to identify VDR response elements), gene ontology analysis of nearby genes, and integration with gene expression data.

Conclusion

The regulation of this compound homeostasis is a complex and elegant system that is crucial for maintaining mineral balance and overall health. A thorough understanding of the synthesis, metabolism, and intricate feedback loops involving calcitriol, PTH, and FGF23 is essential for researchers and clinicians. The advanced analytical and molecular biology techniques detailed in this guide provide the necessary tools to further unravel the complexities of the vitamin D endocrine system, paving the way for novel therapeutic strategies for a wide range of diseases.

References

Methodological & Application

Application Note: High-Throughput Quantification of Vitamin D3 and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D is a critical prohormone essential for calcium homeostasis, bone health, and a range of other physiological processes.[1] Its metabolism is complex, involving multiple hydroxylation steps to produce active and inactive forms. The primary circulating form and key indicator of vitamin D status is 25-hydroxyvitamin D (25(OH)D), while the biologically active form is 1,25-dihydroxyvitamin D (1,25(OH)₂D).[2] Accurate measurement of Vitamin D3 and its metabolites is crucial for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity, specificity, and the ability to distinguish between different forms like D2 and D3 and their epimers.[3][4] This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in human serum or plasma.

This compound Metabolic Pathway

This compound is primarily synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources. It undergoes two key hydroxylation steps, first in the liver to form 25-hydroxythis compound (25(OH)D3), and subsequently in the kidneys to form the active hormone 1,25-dihydroxythis compound (1,25(OH)₂D3). The pathway also includes catabolic steps, such as the formation of 24,25-dihydroxythis compound.

This compound Metabolic Pathway cluster_source Source cluster_liver Liver cluster_kidney Kidney D3 This compound (Cholecalciferol) OHD3 25-Hydroxythis compound (25(OH)D3) D3->OHD3 25-hydroxylase diOHD3_active 1α,25-Dihydroxythis compound (1,25(OH)₂D3 - Active) OHD3->diOHD3_active 1α-hydroxylase diOHD3_inactive 24R,25-Dihydroxythis compound (24,25(OH)₂D3 - Inactive) OHD3->diOHD3_inactive 24-hydroxylase Excretion Excretion diOHD3_active->Excretion diOHD3_inactive->Excretion Source Sunlight (UVB) / Diet Source->D3

Caption: Overview of the this compound metabolic pathway.

Experimental Protocols

Overall Experimental Workflow

The analytical process involves sample preparation to isolate the analytes from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.

Experimental Workflow Sample 1. Serum/Plasma Sample (50-200 µL) Spike 2. Spike Internal Standards Sample->Spike Prep 3. Sample Preparation (PPT, LLE, or SPE) Spike->Prep Deriv 4. Derivatization (Optional) (e.g., with PTAD) Prep->Deriv Dry 5. Evaporate & Reconstitute Deriv->Dry Inject 6. LC-MS/MS Injection Dry->Inject Analysis 7. Chromatographic Separation Inject->Analysis Detect 8. MS/MS Detection (MRM) Analysis->Detect Data 9. Data Processing & Quantification Detect->Data

Caption: General workflow for vitamin D analysis by LC-MS/MS.

Protocol 1: Sample Preparation

This protocol describes a common combined protein precipitation (PPT) and liquid-liquid extraction (LLE) method.

  • Sample Aliquoting: Pipette 100-200 µL of serum, plasma, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[5][6]

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., 25-hydroxythis compound-d6) to each tube and vortex briefly.[6][7]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or a 1:1 mixture of acetonitrile/methanol to precipitate proteins.[3][6]

  • Mixing and Incubation: Vortex the mixture vigorously for 1 minute, followed by incubation at 4°C for 10 minutes to ensure complete precipitation.[6]

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[6]

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).[7]

  • Extraction and Phase Separation: Vortex for 2 minutes and then centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[8]

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction (steps 6-7) on the remaining aqueous layer two more times to maximize recovery.[7]

  • Evaporation: Combine all organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[7][9]

  • Reconstitution: Reconstitute the dried residue in 100-150 µL of the reconstitution solvent (e.g., 75:25 v/v methanol:water) and vortex thoroughly.[7][10]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Note: Alternative sample preparation methods include Solid Phase Extraction (SPE) or specialized techniques like Captiva EMR-Lipid plates for enhanced lipid removal.[11]

Protocol 2: LC-MS/MS Analysis

The following tables outline typical conditions for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Typical Value
LC System UPLC/UHPLC System[9][12]
Column C18 or Phenyl Column (e.g., 2.1 x 100 mm, 1.7 µm)[12]
Column Temperature 40 - 50 °C[12]
Mobile Phase A Water with 0.1% Formic Acid and 5-10 mM Ammonium Formate/Acetate[7][12]
Mobile Phase B Methanol with 0.1% Formic Acid and 5-10 mM Ammonium Formate/Acetate[7][12]
Flow Rate 0.3 - 0.5 mL/min[7][12]
Injection Volume 10 - 20 µL[10][12]

| Gradient | A typical gradient starts at high aqueous content, ramps up to high organic content to elute analytes, followed by a re-equilibration step. |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Typical Value
Mass Spectrometer Tandem Quadrupole Mass Spectrometer[3][12]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode[3][9]
Capillary Voltage ~3.0 - 4.0 kV[9]
Source Temperature 300 - 400 °C[7]
Desolvation Temp. 500 °C[9]

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

Table 3: Example MRM Transitions for Key Analytes

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
25-OH-Vitamin D3 401.3 383.3 Quantifier
401.3 159.1 Qualifier
25-OH-Vitamin D2 413.3 395.3 Quantifier
413.3 159.1 Qualifier
1α,25-(OH)₂-Vitamin D3 417.3 399.3 Quantifier
24R,25-(OH)₂-Vitamin D3 417.3 381.3 Quantifier

| d6-25-OH-Vitamin D3 (IS) | 407.3 | 389.3 | Internal Standard |

Note: MRM transitions should be empirically optimized for the specific instrument used. The transitions for dihydroxy metabolites often benefit from derivatization.[12]

Quantitative Performance Data

The performance of an LC-MS/MS method is assessed through validation experiments. The following table summarizes typical performance characteristics reported in various studies.

Table 4: Summary of Method Performance Characteristics

Analyte / Parameter Linearity Range (ng/mL) LOQ (ng/mL) Inter-Assay Precision (%RSD) Recovery (%)
25-OH-Vitamin D3 0.5 - 100[3] 0.2 - 5[8][13] < 16%[7] 75 - 96%[7][13]
25-OH-Vitamin D2 0.5 - 100[3] 5[13] < 5%[2] > 94%[13]
1α,25-(OH)₂-Vitamin D3 N/A 0.005 (5 pg/mL)[5] N/A N/A

| This compound | 0.25 - 25[10] | 0.25[10] | N/A | N/A |

Data Analysis
  • Peak Integration: The chromatographic peaks corresponding to each analyte and internal standard are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied.

  • Quantification: The concentration of the analyte in the unknown samples is calculated from the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive framework for the robust and sensitive quantification of this compound and its metabolites using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with the expected performance characteristics, offer a solid foundation for researchers in clinical and pharmaceutical settings. The inherent specificity of LC-MS/MS allows for the accurate differentiation of various metabolites, providing a complete picture of an individual's vitamin D status.[1]

References

Application Notes: A Comparative Analysis of ELISA and LC-MS/MS for the Quantification of 25-Hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25-hydroxyvitamin D3 (25(OH)D3), or calcifediol, is the primary circulating metabolite of vitamin D and the most reliable biomarker for assessing an individual's vitamin D status.[1][2] Vitamin D, obtained through sun exposure and dietary sources, is crucial for calcium and phosphate (B84403) homeostasis and bone health.[1][3] Emerging evidence also links vitamin D levels to a variety of other health conditions, including autoimmune diseases and cancer. Accurate measurement of 25(OH)D3 is therefore essential for both clinical diagnostics and research. The two most prevalent analytical methods for this purpose are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed comparison of these two methodologies, offering insights into their principles, performance characteristics, and typical protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

Method Principles

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that utilizes the specific binding between an antibody and its antigen to detect and quantify a substance. For 25(OH)D3, the most common format is a competitive ELISA.[1][3][4] In this setup, 25(OH)D3 in a sample competes with a known amount of labeled (e.g., biotinylated) 25(OH)D3 for binding to a limited number of specific anti-25(OH)D3 antibodies coated on a microplate.[3][4] After an incubation period, unbound components are washed away. A secondary enzyme-conjugated antibody or streptavidin-horseradish peroxidase (HRP) is added, which binds to the labeled 25(OH)D3.[3][5] Finally, a substrate is added, producing a colored product. The intensity of the color is inversely proportional to the concentration of 25(OH)D3 in the sample.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 25(OH)D3 measurement due to its high sensitivity and specificity.[6][7][8] This technique involves a multi-step process. First, the sample undergoes preparation, which typically includes protein precipitation to release 25(OH)D3 from its binding protein (VDBP), followed by extraction.[9] The extracted sample is then injected into a liquid chromatography system, which separates 25(OH)D3 from other metabolites and matrix components based on its physicochemical properties.[9][10] The separated analyte then enters a tandem mass spectrometer. In the first mass analyzer, a specific mass-to-charge ratio (m/z) for the 25(OH)D3 parent ion is selected. This ion is then fragmented, and a specific fragment ion is selected and detected in the second mass analyzer.[10] This dual-filtering process provides a high degree of specificity and allows for accurate quantification.[10]

Comparative Analysis

FeatureELISALC-MS/MS
Principle Immuno-recognitionPhysicochemical separation and mass-to-charge ratio
Specificity Can be subject to cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D2, epimers).[10][11] Specificity can vary between different commercial kits.[4]High specificity, capable of distinguishing between 25(OH)D3, 25(OH)D2, and other isomers like 3-epi-25(OH)D3.[6][10][12]
Sensitivity Generally good, with detection limits typically in the low ng/mL range.[3]Very high sensitivity, with limits of quantification often reaching low ng/mL or even pg/mL levels.[13][14]
Accuracy & Precision Can show significant bias and misclassification of vitamin D status when compared to LC-MS/MS.[4] Intra- and inter-assay variability can be a concern.[10]Considered the "gold standard" for accuracy.[6][7] Typically demonstrates high precision with low coefficients of variation (CVs).[9]
Throughput High-throughput, suitable for processing large numbers of samples simultaneously (e.g., 96-well plate format).[15]Traditionally lower throughput, though advancements like multiplexing are increasing sample processing speed.
Cost Generally lower cost per sample.[15]Higher initial instrument cost and higher cost per sample due to reagents and instrument maintenance.
Expertise Required Relatively simple to perform with standard laboratory equipment.[15]Requires specialized equipment and highly trained personnel.[11][16]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing various commercial ELISA kits to the LC-MS/MS reference method.

Table 1: Bias of Commercial ELISA Kits Compared to LC-MS/MS

ELISA KitBias (nmol/L) ± SDReference
Eagle Biosciences-50.9 ± 79.1[4]
Immundiagnostik-14.2 ± 91.0[4]
MicroVue-7.2 ± 18.9[4]

Table 2: Correlation and Misclassification of Vitamin D Status by ELISA vs. LC-MS/MS

ELISA KitCorrelation (r)Misclassification RateReference
Eagle Biosciences0.11552%[4]
ImmundiagnostikNot specified48%[4]
MicroVue0.60338%[4]

Table 3: Performance Characteristics of LC-MS/MS Assays

Parameter25(OH)D325(OH)D2Reference
Limit of Quantitation (LOQ) 1 ng/mL1 ng/mL
Limit of Detection (LOD) 2.49 ng/mL2.49 ng/mL[13]
Recovery 96.3%94.4%[9]
Intra-assay CV 1.5% - 3.8%3.1% - 5.3%
Inter-assay CV <5%<5%
Linear Range 5 - 1000 ng/mL5 - 1000 ng/mL[9]

Experimental Protocols

Competitive ELISA Protocol for 25(OH)D3

This protocol is a generalized example based on common commercial kits.[1][3][17] Users should always refer to the specific manufacturer's instructions.

Materials:

  • Anti-25(OH)D antibody-coated 96-well microplate

  • 25(OH)D3 standards and controls

  • Patient serum or plasma samples

  • Biotin-labeled 25(OH)D3

  • Streptavidin-HRP conjugate

  • Wash buffer (e.g., PBS with Tween 20)

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 25 µL of standards, controls, and patient samples to the appropriate wells of the microplate.

  • Add 200 µL of biotin-labeled 25(OH)D3 reagent to each well.

  • Incubate the plate for 90 minutes at room temperature, often with gentle shaking.[17]

  • Wash the plate 3-5 times with wash buffer.

  • Add 200 µL of Streptavidin-HRP conjugate to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 200 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Add 50-100 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 10-30 minutes.

  • Calculate the concentration of 25(OH)D3 in the samples by comparing their absorbance to the standard curve.

LC-MS/MS Protocol for 25(OH)D3

This protocol outlines a typical sample preparation and analysis workflow.[9][18] Specific parameters will vary based on the instrumentation and desired analytes.

Materials:

  • Patient serum or plasma samples

  • Internal standard solution (e.g., deuterated 25(OH)D3)

  • Protein precipitation reagent (e.g., acetonitrile (B52724), zinc sulfate)[12]

  • Extraction solvent (e.g., methanol, MTBE)[12]

  • LC-MS/MS system with appropriate column (e.g., C18)[9]

  • Mobile phases (e.g., methanol/water gradients)[12]

Procedure:

  • Sample Preparation (Protein Precipitation & Extraction):

    • Pipette 50-100 µL of serum, calibrator, or control into a microcentrifuge tube.[12]

    • Add internal standard solution and vortex.

    • Add ice-cold protein precipitation reagent (e.g., 100 µL acetonitrile for a 50 µL sample).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[18]

    • Transfer the supernatant to a clean tube or vial for analysis.

  • LC Separation:

    • Inject a small volume (e.g., 10-50 µL) of the extracted sample onto the LC system.

    • Separate the analytes using a gradient elution with a reverse-phase column (e.g., C18). A typical run time is 2-6 minutes.[9][12]

  • MS/MS Detection:

    • The eluent from the LC column is directed into the mass spectrometer.

    • Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Monitor the specific precursor-to-product ion transitions for both 25(OH)D3 and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the concentration of 25(OH)D3 in the samples based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve generated from the standards.

Visualizations

ELISA_Workflow cluster_plate Microplate Well cluster_analysis Analysis A 1. Add Sample (contains 25(OH)D3) and Biotin-25(OH)D3 B 2. Competitive Binding to Anti-25(OH)D Antibody A->B Incubate C 3. Wash to Remove Unbound Components B->C D 4. Add Streptavidin-HRP C->D E 5. Wash to Remove Unbound Conjugate D->E Incubate F 6. Add TMB Substrate E->F G 7. Color Development F->G H 8. Add Stop Solution G->H I 9. Read Absorbance at 450nm (Signal is Inversely Proportional to Concentration) H->I

Caption: Competitive ELISA workflow for 25(OH)D3 measurement.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Add Internal Standard to Serum Sample B 2. Protein Precipitation (e.g., Acetonitrile) A->B C 3. Centrifuge B->C D 4. Collect Supernatant C->D E 5. Inject into LC System D->E F 6. Chromatographic Separation E->F G 7. Ionization (ESI/APCI) F->G H 8. MS1: Select Parent Ion G->H I 9. Fragmentation (Collision Cell) H->I J 10. MS2: Select & Detect Product Ion I->J K 11. Quantification J->K

Caption: LC-MS/MS workflow for 25(OH)D3 measurement.

Comparison_Diagram cluster_elisa ELISA cluster_lcms LC-MS/MS elisa_node ELISA elisa_pros Pros: - High Throughput - Lower Cost - Simple Protocol elisa_node->elisa_pros elisa_cons Cons: - Potential Cross-Reactivity - Lower Specificity - Prone to Bias elisa_node->elisa_cons lcms_node LC-MS/MS lcms_pros Pros: - High Specificity (Gold Standard) - High Sensitivity & Accuracy - Can Distinguish Metabolites lcms_node->lcms_pros lcms_cons Cons: - Lower Throughput - Higher Cost - Requires Expertise lcms_node->lcms_cons

Caption: Key advantages and disadvantages of ELISA vs. LC-MS/MS.

Conclusion

The choice between ELISA and LC-MS/MS for the measurement of 25-hydroxythis compound depends on the specific requirements of the study. ELISA offers a high-throughput, cost-effective, and technically simpler solution, making it suitable for large-scale screening studies. However, users must be aware of the potential for bias and cross-reactivity, which can lead to inaccuracies in assessing vitamin D status.[4] LC-MS/MS, while more resource-intensive, provides superior specificity, accuracy, and sensitivity, establishing it as the reference method for quantitative analysis.[6][7] It is the preferred method when precise quantification and the ability to distinguish between different vitamin D metabolites are critical, such as in clinical research and drug development.

References

Protocol for Vitamin D3 Treatment in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the active form of Vitamin D3, calcitriol (B1668218) (1α,25-dihydroxythis compound), in cell culture experiments. This document outlines the fundamental signaling pathways, provides detailed experimental protocols for assessing cellular responses, and presents quantitative data to guide experimental design.

I. Introduction to this compound Signaling

This compound, a secosteroid hormone, plays a pivotal role in a myriad of physiological processes, including calcium homeostasis, immune modulation, cell proliferation, and differentiation.[1][2] Its biologically active form, calcitriol, exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] Upon binding to calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6] This genomic pathway is the principal mechanism by which calcitriol mediates its long-term effects. Additionally, rapid, non-genomic actions of calcitriol have been described, involving membrane-associated VDR and the activation of various signaling cascades.[4]

II. This compound Signaling Pathway

The canonical VDR-mediated genomic signaling pathway is initiated by the binding of calcitriol to the VDR in the cytoplasm. This ligand-receptor complex translocates to the nucleus, where it heterodimerizes with RXR. The VDR/RXR complex then binds to VDREs on target genes, recruiting co-activator or co-repressor proteins to regulate gene expression. This intricate process ultimately leads to changes in cellular function, such as cell cycle arrest, apoptosis, and differentiation.[4][5][6]

VitaminD_Signaling_Pathway VDR-Mediated Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR VDR_Calcitriol VDR-Calcitriol Complex VDR->VDR_Calcitriol Translocation RXR RXR VDR_Calcitriol->RXR Heterodimerization VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element VDR_RXR->VDRE Binding Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulation Biological_Effects Cellular Proliferation, Differentiation, Apoptosis Gene_Transcription->Biological_Effects

VDR-Mediated Genomic Signaling Pathway

III. Quantitative Data Summary

The effective concentration of calcitriol can vary significantly depending on the cell type and the biological endpoint being measured. The following tables summarize reported IC50 values for calcitriol in various cancer cell lines and provide a general reference for concentration ranges and incubation times used in cell culture experiments.

Table 1: IC50 Values of Calcitriol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
B16-F10Melanoma0.24424 hours[1]
HeLaCervical Cancer0.19Not Specified[1]
MCF-7Breast Cancer0.17Not Specified[1]
MCF-7Breast Cancer~4024 hours[7]
MDA-MB-231Breast Cancer~5024 hours[7]
CaCo IIColorectal CancerNot Specified24, 48, 72 hours[7]

Table 2: General Concentration Ranges and Incubation Times for Calcitriol Treatment

ParameterRangeNotesReference
Concentration 10⁻¹³ M to 10⁻⁵ MLower concentrations (pM-nM) are often used to study physiological effects, while higher concentrations (µM) are typically used in cancer studies to induce anti-proliferative and pro-apoptotic effects.[2][8][9][10]
Incubation Time 4 hours to 7 daysShort incubation times (4-24 hours) are suitable for studying rapid signaling events and primary gene responses. Longer incubation times (48 hours to 7 days) are necessary to observe effects on cell proliferation, differentiation, and apoptosis.[2][3][9]

IV. Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of calcitriol treatment in cell culture.

A. General Experimental Workflow

A typical workflow for investigating the effects of calcitriol on cultured cells involves several key steps, from cell seeding and treatment to downstream analysis.

Experimental_Workflow General Workflow for this compound Cell Culture Experiments Start Start Cell_Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Cell_Seeding Cell_Attachment Cell Attachment (18-24 hours) Cell_Seeding->Cell_Attachment Compound_Preparation Prepare Calcitriol Dilutions (in appropriate vehicle, e.g., Ethanol (B145695)/DMSO) Cell_Attachment->Compound_Preparation Cell_Treatment Treat Cells with Calcitriol (and vehicle control) Cell_Attachment->Cell_Treatment Compound_Preparation->Cell_Treatment Incubation Incubate for Desired Duration (e.g., 24, 48, 72 hours) Cell_Treatment->Incubation Downstream_Assays Perform Downstream Assays Incubation->Downstream_Assays Cell_Proliferation Cell Proliferation Assay (e.g., MTT, Crystal Violet) Downstream_Assays->Cell_Proliferation Gene_Expression Gene Expression Analysis (e.g., qPCR) Downstream_Assays->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot) Downstream_Assays->Protein_Analysis VDR_Activation VDR Activation Assay (e.g., Luciferase Reporter) Downstream_Assays->VDR_Activation Data_Analysis Data Analysis and Interpretation Cell_Proliferation->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis VDR_Activation->Data_Analysis End End Data_Analysis->End

General Workflow for this compound Cell Culture Experiments
B. Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • Calcitriol (stock solution in ethanol or DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[3]

  • Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow cells to attach.[3]

  • Compound Preparation: Prepare serial dilutions of calcitriol in complete culture medium from a stock solution. The final concentration of the vehicle (e.g., ethanol or DMSO) should be consistent across all wells and typically below 0.1%.[11]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared calcitriol dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

C. Protocol 2: VDR Activation Luciferase Reporter Gene Assay

This assay quantifies the activation of the VDR by measuring the expression of a reporter gene (luciferase) under the control of a VDRE.

Materials:

  • HEK293 cells (or other suitable cell line with low endogenous VDR expression)

  • VDR expression vector (e.g., pCMV-hVDR)

  • VDRE-luciferase reporter vector

  • Control vector (e.g., pRL-TK for normalization)

  • Transfection reagent

  • Calcitriol

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well.[3]

  • Transfection: After 24 hours, co-transfect the cells with the VDR expression vector, VDRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.[12]

  • Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of calcitriol or a vehicle control.[12]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.[3][12]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 value.[12]

D. Protocol 3: Gene Expression Analysis by qPCR

This protocol is used to quantify the mRNA levels of VDR target genes.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • Calcitriol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of calcitriol or vehicle control for a specific duration (e.g., 4, 8, or 24 hours).[3][13]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit following the manufacturer's protocol. Assess RNA quality and quantity.[3]

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.[9]

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for the target and housekeeping genes.[14]

  • Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in calcitriol-treated cells compared to the vehicle control, normalized to the housekeeping gene.[15]

V. Conclusion

The protocols and data presented in these application notes provide a solid foundation for conducting in vitro studies with calcitriol. Careful consideration of cell type, concentration, and treatment duration is crucial for obtaining meaningful and reproducible results. These guidelines are intended to assist researchers in designing and executing experiments to further elucidate the multifaceted roles of this compound in cellular biology and its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of 1,25-Dihydroxyvitamin D3 in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,25-dihydroxyvitamin D3 (calcitriol) is the biologically active form of vitamin D, playing a crucial role in calcium and phosphate (B84403) metabolism, bone health, immune function, and cell differentiation.[1][2][3] Accurate quantification of its circulating levels in serum is essential for the diagnosis and management of various clinical conditions, including renal disease, sarcoidosis, and certain inherited disorders.[4][5][6] Due to its very low circulating concentrations (pmol/L), its measurement presents analytical challenges.[7] This document provides detailed application notes and protocols for the quantification of 1,25-dihydroxythis compound in serum samples, focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and common Immunoassays (ELISA and RIA).

Signaling Pathway of 1,25-Dihydroxythis compound

The biological effects of 1,25-dihydroxythis compound are mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][8] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[8] This signaling cascade regulates a wide array of physiological processes.

1,25-Dihydroxythis compound Signaling Pathway cluster_cell Target Cell 1,25(OH)2D3 1,25-Dihydroxythis compound VDR Vitamin D Receptor (VDR) 1,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Caption: 1,25-Dihydroxythis compound signaling cascade.

Quantitative Data Summary

The following tables summarize the performance characteristics of different methods for the quantification of 1,25-dihydroxythis compound in serum.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterReported ValueReference
Linearity Range 4.0 - 160.0 pg/mL[4][5]
5 - 200 pg/mL[9]
3.1 - 376 pmol/L[10]
Lower Limit of Quantification (LLOQ) 5 pg/mL[9]
3.4 pmol/L[10]
15 pg/mL[7]
Intra-assay Precision (CV%) <5%[10]
Inter-assay Precision (CV%) <7.5%[10]
Analytical Recovery 89.9 - 115.5%[4][5]
87 - 102%[7]

Table 2: Immunoassays (ELISA & RIA)

ParameterReported ValueMethodReference
Assay Range 7.81 - 500 pg/mLELISA[3]
3.36 - 210 pg/mLRIA[11]
Analytical Sensitivity 4.69 pg/mLELISA[3]
Intra-assay Precision (CV%) <10%ELISA[3][12]
Inter-assay Precision (CV%) <12%ELISA[3][12]

Reference Ranges for Serum 1,25-Dihydroxythis compound

PopulationReference Range (pg/mL)Reference Range (pmol/L)Reference
Males 18 - 64[1]
Females 18 - 78[1]
Adults 18 - 72[13]
Healthy Volunteers 59 - 159[10]
General 43 - 143[14]

Conversion: 1 pg/mL = 2.4 pmol/L; 1 pmol/L = 0.42 pg/mL[1]

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of 1,25-dihydroxythis compound in serum using LC-MS/MS, often involving an immunoaffinity extraction step to enhance specificity and sensitivity.

1. Sample Preparation (Immunoextraction)

  • To 500 µL of serum sample, calibrator, or control, add 10 µL of the internal standard (deuterated 1,25-dihydroxythis compound).

  • Transfer the mixture to an immunoextraction tube containing an immobilized antibody against 1,25-dihydroxyvitamin D.[9][15]

  • Incubate for 1 hour at room temperature on a rotator to allow binding.[9][15]

  • Centrifuge the tubes to separate the solid phase.[15]

  • Wash the immuno-beads with an aqueous buffer to remove unbound components. Repeat the wash step as specified by the kit manufacturer.[9][15]

  • Elute the bound 1,25-dihydroxythis compound and internal standard using an organic solvent (e.g., ethanol (B145695) or elution reagent provided in a kit).[9][15]

  • Evaporate the eluate to dryness under a stream of nitrogen.[16]

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[9][16]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol (B129727) and water is commonly employed.[9]

    • Flow Rate: Dependent on the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 50 °C).[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often used for its specificity and sensitivity.[9]

    • Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and accurate quantification.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Immunoextraction Immunoaffinity Extraction Add_IS->Immunoextraction Elution Elution Immunoextraction->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS workflow for 1,25-dihydroxythis compound.
Protocol 2: Quantification by ELISA

This protocol outlines a typical competitive ELISA procedure for the quantification of 1,25-dihydroxythis compound.

1. Reagent and Sample Preparation

  • Bring all reagents, standards, and samples to room temperature before use.

  • Prepare the required dilutions of standards and samples as per the kit instructions.

2. Assay Procedure

  • Add 50 µL of standard or sample to each well of the microplate pre-coated with a specific antibody.[12][17]

  • Immediately add 50 µL of prepared Detection Reagent A (containing biotinylated 1,25-dihydroxythis compound) to each well.[12][17]

  • Shake the plate gently and incubate for 1 hour at 37°C.[12][17]

  • Aspirate the liquid from each well and wash the plate 3 times with the provided wash buffer.[12][17]

  • Add 100 µL of prepared Detection Reagent B (containing HRP-conjugated avidin) to each well and incubate for 1 hour at 37°C.[12]

  • Aspirate and wash the plate 5 times.[12][17]

  • Add 90 µL of Substrate Solution (e.g., TMB) to each well and incubate for 15-25 minutes at 37°C in the dark.[12]

  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[17]

  • Read the optical density (OD) at 450 nm on a microplate reader.

  • Calculate the concentration of 1,25-dihydroxythis compound in the samples by comparing their OD to the standard curve.[3]

Conclusion

The accurate quantification of 1,25-dihydroxythis compound in serum is critical for both clinical diagnostics and research. LC-MS/MS is widely regarded as the reference method due to its high specificity and sensitivity. However, immunoassays like ELISA offer a high-throughput and more accessible alternative for routine analysis. The choice of method should be based on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important analyte.

References

Application Notes and Protocols for Vitamin D3 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of Vitamin D3 (cholecalciferol) and its primary metabolite, 25-hydroxythis compound (25(OH)D3), in human plasma is crucial for assessing vitamin D status and is integral to various research, clinical, and drug development applications. Given that Vitamin D is a fat-soluble vitamin that binds strongly to plasma proteins, robust sample preparation is a critical prerequisite for reliable analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document provides a detailed overview of common sample preparation techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), complete with comparative data and step-by-step protocols.

Comparison of Sample Preparation Methods

The choice of sample preparation method depends on the desired balance between throughput, recovery, cleanliness of the extract, and cost. The following table summarizes the quantitative performance of the three main techniques.

MethodKey AdvantagesReported Recovery RatesInter-assay Precision (%CV)Key Disadvantages
Protein Precipitation (PPT) Simple, fast, and cost-effective.[4]~45.2% for this compound.[4]7.6% - 13.4% for this compound.[4]May not effectively remove all interfering lipids and phospholipids, potentially leading to ion suppression in LC-MS/MS analysis.[5][6]
Liquid-Liquid Extraction (LLE) Effective at removing interferences.[2]Can be quantitative.Generally good, though can be operator-dependent.Labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[4]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery, and is easily automated.[7][8]55% - 85% for various Vitamin D metabolites[9]; up to 96.3% for 25(OH)D3 with specific cartridges.[10]< 10% for 25(OH)D3 and D2.[8]Higher cost per sample and may require method development to optimize recovery.[6]
Supported Liquid Extraction (SLE) Faster and more efficient than LLE, easily automated.[11]Can achieve high recoveries (>80%).[11]RSDs in the range of 5-15%.[11]Can be more costly than traditional LLE.

Experimental Protocols

Accurate and reproducible quantification of this compound and its metabolites necessitates the use of a suitable internal standard to correct for variations in sample preparation and instrument response.[12][13] Deuterated forms of the analytes, such as hexadeuterated 25-hydroxythis compound (d6-25-OH-D3), are widely used and considered the gold standard.[12][13][14]

Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput screening.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d6-25-hydroxythis compound in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 methanol (B129727):water)

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[14]

  • Vortex vigorously for 30 seconds to ensure thorough mixing.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9][14]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is often used following an initial protein precipitation step to improve sample cleanliness.[15]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution

  • Acetonitrile (ACN)

  • Extraction solvent (e.g., Hexane, Ethyl Acetate, or a mixture like Hexane:Ethyl Acetate 9:1 v/v)[2]

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Perform protein precipitation as described in steps 1-5 of the PPT protocol.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of the extraction solvent (e.g., hexane).

  • Vortex for 1 minute to ensure efficient extraction of the analytes into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[9]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solution for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This method yields highly purified samples and is ideal for sensitive analyses. C18 cartridges are commonly used.[7]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution

  • Acetonitrile (ACN)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Wash solutions (e.g., water, aqueous methanol)

  • Elution solvent (e.g., methanol, ethyl acetate)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment: Perform protein precipitation on 200 µL of plasma using 500 µL of acetonitrile containing the internal standard.[9] Centrifuge and collect the supernatant.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[9]

  • Loading: Dilute the supernatant from the pre-treatment step with 800 µL of deionized water and load it onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% aqueous methanol to remove polar impurities.[9]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 1 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solution for analysis.

Visualizations

Experimental Workflow for this compound Sample Preparation

The following diagrams illustrate the workflows for the described sample preparation methods.

PPT_Workflow plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Protein Precipitation (PPT) Workflow

LLE_Workflow start Plasma Sample + IS ppt Protein Precipitation start->ppt supernatant Supernatant ppt->supernatant lle Liquid-Liquid Extraction (e.g., Hexane) supernatant->lle phase_sep Phase Separation lle->phase_sep organic_layer Collect Organic Layer phase_sep->organic_layer evap Evaporation organic_layer->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow start Pre-treated Plasma Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporation elute->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Solid-Phase Extraction (SPE) Workflow
This compound Metabolic Pathway

The primary goal of these sample preparation methods is to isolate this compound and its key hydroxylated metabolites for quantification.

VitaminD_Metabolism D3 This compound (Cholecalciferol) liver Liver D3->liver OHD3 25-hydroxythis compound (25(OH)D3) kidney Kidney OHD3->kidney diOHD3 1,25-dihydroxythis compound (1,25(OH)2D3) liver->OHD3 kidney->diOHD3

Simplified this compound Metabolism

References

Application Notes and Protocols for Immunoaffinity Extraction of Vitamin D3 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D3 and its metabolites is crucial for research in numerous fields, including bone metabolism, autoimmune diseases, and cancer. However, the low physiological concentrations of key metabolites, such as 1,25-dihydroxythis compound (1,25(OH)₂D₃), and the presence of interfering substances in biological matrices present significant analytical challenges. Immunoaffinity extraction has emerged as a highly specific and efficient method for sample clean-up, enabling sensitive and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the immunoaffinity extraction of this compound metabolites from human plasma and summarizes the expected quantitative performance.

Principle of Immunoaffinity Extraction

Immunoaffinity extraction utilizes monoclonal or polyclonal antibodies immobilized on a solid support to selectively capture the target analyte from a complex sample matrix. The high specificity of the antibody-antigen interaction ensures the efficient isolation of the this compound metabolites, while other matrix components are washed away. The purified metabolites are then eluted and analyzed by LC-MS/MS. This technique significantly reduces matrix effects and improves the signal-to-noise ratio, leading to enhanced sensitivity and accuracy.[1]

Featured Application: Quantification of 1,25-dihydroxyvitamin D2 and D3

This protocol is optimized for the extraction of 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) and 1,25-dihydroxythis compound (1,25(OH)₂D₃) from human plasma using a commercially available immunoaffinity extraction kit, followed by analysis with LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance of immunoaffinity extraction coupled with LC-MS/MS for the analysis of key this compound metabolites.

Table 1: Performance Characteristics for 1,25-dihydroxyvitamin D2/D3 Analysis

Parameter1,25-dihydroxyvitamin D21,25-dihydroxythis compound
Lower Limit of Quantification (LLOQ)5 pg/mL5 pg/mL
Linearity5 - 200 pg/mL5 - 200 pg/mL
Inter-assay Precision (%CV) at 10 pg/mL< 15%< 15%
Inter-assay Precision (%CV) at 20 pg/mL< 10%< 10%

Data compiled from representative studies utilizing immunoaffinity extraction and LC-MS/MS.[3]

Table 2: Comparison of LLOQs for 1,25(OH)₂D₃ with Different Methods

MethodLLOQ (pg/mL)
Immunoaffinity Extraction with APCI-LC-MS/MS26
Immunoaffinity Extraction with APPI-LC-MS/MS5
Immunoaffinity Extraction with Derivatization and LC-MS/MS1.2

This table highlights the impact of the analytical technique on sensitivity.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Immunoaffinity extraction columns (e.g., ImmunoTube®)

  • Human plasma samples

  • Deuterated internal standard (e.g., d6-1,25-dihydroxythis compound)

  • Washing buffer

  • Elution buffer

  • Reconstitution solution (e.g., methanol/water mixture)

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source

Experimental Workflow

G cluster_prep Sample Preparation cluster_iae Immunoaffinity Extraction cluster_analysis Analysis cluster_data Data Processing sample 500 µL Plasma Sample spike Spike with Deuterated Internal Standard sample->spike load Load Sample onto Immunoaffinity Column spike->load wash Wash Column to Remove Interferences load->wash elute Elute Purified Metabolites wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject quantify Quantify against Calibration Curve inject->quantify

Caption: Immunoaffinity extraction workflow from sample preparation to analysis.

Detailed Protocol
  • Sample Preparation:

    • Thaw human plasma samples at room temperature.

    • To 500 µL of plasma, add a known amount of deuterated internal standard (e.g., d6-1,25-dihydroxythis compound).[1]

    • Vortex the sample gently to mix.

  • Immunoaffinity Extraction:

    • Equilibrate the immunoaffinity columns and buffers to room temperature.

    • Load the prepared plasma sample onto the immunoaffinity column.

    • Allow the sample to pass through the column by gravity or with gentle positive pressure.

    • Wash the column with the provided washing buffer to remove unbound matrix components. The number of washes may vary depending on the kit manufacturer's instructions.

    • Elute the bound this compound metabolites using the elution buffer. Collect the eluate in a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at 37-40°C.

    • Reconstitute the dried residue in a specific volume of reconstitution solution (e.g., 100 µL of methanol/water, 50:50 v/v).

    • Vortex briefly to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a suitable volume (e.g., 50 µL) into the LC-MS/MS system.[1]

    • Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution program.

    • Detect the analytes using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode. The specific precursor and product ions will depend on the target metabolites.

This compound Metabolism Signaling Pathway

G cluster_liver Liver cluster_kidney Kidney D3 This compound (Cholecalciferol) OHD3_25 25-hydroxythis compound (25(OH)D3) D3->OHD3_25 25-hydroxylase OH2D3_1_25 1,25-dihydroxythis compound (1,25(OH)2D3) (Active Form) OHD3_25->OH2D3_1_25 1α-hydroxylase OH2D3_24_25 24,25-dihydroxythis compound (24,25(OH)2D3) OHD3_25->OH2D3_24_25 24-hydroxylase Calcitroic_Acid Calcitroic Acid (Inactive) OH2D3_1_25->Calcitroic_Acid 24-hydroxylase Intestine Increased Calcium Absorption OH2D3_1_25->Intestine Bone Bone Mineralization OH2D3_1_25->Bone Kidney_reabsorption Increased Calcium Reabsorption OH2D3_1_25->Kidney_reabsorption

Caption: Simplified metabolic pathway of this compound.

Logical Relationship in Data Analysis

G cluster_input Input Data cluster_processing Processing cluster_calibration Calibration cluster_output Output Analyte_Peak_Area Analyte Peak Area Ratio Calculate Area Ratio (Analyte/IS) Analyte_Peak_Area->Ratio IS_Peak_Area Internal Standard Peak Area IS_Peak_Area->Ratio Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Ratio->Cal_Curve Concentration Analyte Concentration in Sample Cal_Curve->Concentration

Caption: Logical flow for quantifying analyte concentration.

Conclusion

Immunoaffinity extraction is a powerful technique for the selective purification of this compound metabolites from complex biological matrices. When coupled with LC-MS/MS, this method provides the sensitivity and specificity required for accurate quantification in clinical and research settings. The protocol outlined in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to achieve reliable and reproducible results in their this compound analysis.

References

Application Note: Stability-Indicating HPLC-UV Method for the Analysis of Cholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholecalciferol, or Vitamin D3, is a fat-soluble vitamin crucial for calcium homeostasis and bone health. Its susceptibility to degradation by factors such as light, heat, and oxidation necessitates the development of a robust stability-indicating analytical method to ensure the quality and efficacy of pharmaceutical formulations. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of cholecalciferol in the presence of its degradation products. This method is suitable for routine quality control and stability studies of cholecalciferol in bulk drug and pharmaceutical dosage forms.

Forced degradation studies are integral to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] These studies involve subjecting the drug to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products.[1] Cholecalciferol is known to degrade under various conditions, including exposure to light, heat, acid, base, and oxidation.[2][3]

Experimental Protocols

Materials and Reagents
  • Cholecalciferol reference standard (Sigma-Aldrich or equivalent)[4]

  • Acetonitrile (HPLC grade)[4]

  • Methanol (B129727) (HPLC grade)[4]

  • Water (Milli-Q or HPLC grade)[4]

  • Hydrochloric acid (0.1 M)[5]

  • Sodium hydroxide (B78521) (0.1 M)[5]

  • Hydrogen peroxide (3% and 15%)[5]

  • Pharmaceutical dosage forms of Cholecalciferol (e.g., tablets, capsules, oral solutions)

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized for this analysis. The following conditions have been shown to be effective for the separation of cholecalciferol and its degradation products.[5][6][7]

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent with UV/PDA detector[8]
Column Gemini C18 (100 x 3.0 mm, 3 µm) or equivalent[5][6][7]
Mobile Phase Acetonitrile: Water (99:1, v/v)[5][6][7]
Flow Rate 1.0 mL/min[8]
Column Temperature 40°C[2][8]
Detection Wavelength 265 nm[2]
Injection Volume 20 µL
Preparation of Standard Solutions

A stock solution of cholecalciferoperol is prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1000 mg/L.[8] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method (e.g., 20-100 IU/mL).[9][10]

Preparation of Sample Solutions

For Solid Dosage Forms (Tablets/Capsules):

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a target concentration of cholecalciferol and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[3]

  • Make up to the mark with methanol and mix well.

  • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter before injection.[3]

For Liquid Dosage Forms (Oral Solutions):

  • Accurately transfer a volume of the oral solution equivalent to a target concentration of cholecalciferol into a volumetric flask.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[2]

  • Acid Hydrolysis: A sample solution is treated with 0.1 M HCl and kept at 60°C for a specified period (e.g., 24 hours). The solution is then neutralized with 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: A sample solution is treated with 0.1 M NaOH and kept at 60°C for a specified period. The solution is then neutralized with 0.1 M HCl prior to injection.[5]

  • Oxidative Degradation: A sample solution is treated with 3% or 15% H₂O₂ and stored at room temperature for a specified duration.[5]

  • Thermal Degradation: A sample solution is stored in a temperature-controlled oven at a high temperature (e.g., 60°C) for 24 hours.[5]

  • Photolytic Degradation: A sample solution is exposed to UV light or sunlight for a defined period.[5]

Data Presentation

The following tables summarize the expected quantitative data from the method validation and forced degradation studies.

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 20–100 IU/ml[9][10]
Correlation Coefficient (r²) ≥ 0.999[9][10]
Limit of Detection (LOD) 10 IU/ml[9][10]
Limit of Quantitation (LOQ) 20 IU/ml[9][10]
Precision (%RSD) < 2%[9][10]
Accuracy (% Recovery) 98-102%
Table 2: Summary of Forced Degradation Studies
Stress Condition% DegradationObservations
Acid (0.1 M HCl, 60°C, 24h) SignificantFormation of degradation products.[5]
Base (0.1 M NaOH, 60°C, 24h) SignificantCholecalciferol is found to degrade significantly under alkaline conditions.[2]
Oxidation (3% H₂O₂, RT, 24h) ModerateFormation of oxidative degradation products.[5]
Thermal (60°C, 24h) SignificantCholecalciferol is found to degrade significantly under thermal stress.[2]
Photolytic (UV/Sunlight) SignificantCholecalciferol is found to degrade significantly under photolytic conditions.[2]

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Reporting start Start: Cholecalciferol Sample (Bulk Drug or Formulation) dissolution Dissolution in Methanol start->dissolution sonication Sonication (for solids) dissolution->sonication dilution Dilution to Working Concentration sonication->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Acetonitrile:Water) hplc_injection->separation detection UV Detection at 265 nm separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification of Cholecalciferol & Degradation Products data_acquisition->quantification stability_assessment Stability Assessment quantification->stability_assessment report Final Report stability_assessment->report

Caption: Experimental workflow for HPLC-UV analysis of cholecalciferol.

G cluster_stress Stress Conditions cluster_products Degradation Products cholecalciferol Cholecalciferol acid Acid Hydrolysis cholecalciferol->acid base Base Hydrolysis cholecalciferol->base oxidation Oxidation cholecalciferol->oxidation heat Thermal Stress cholecalciferol->heat light Photolytic Stress cholecalciferol->light acid_prod Acid Degradants acid->acid_prod base_prod Base Degradants base->base_prod oxi_prod Oxidative Degradants oxidation->oxi_prod heat_prod Isomers (e.g., Pre-Vitamin D3) heat->heat_prod light_prod Photo-isomers (e.g., Lumisterol, Tachysterol) light->light_prod

Caption: Forced degradation pathways of cholecalciferol under various stress conditions.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Vitamin D Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to elucidate the function of the Vitamin D Receptor (VDR). The protocols outlined below detail the methodology for VDR gene knockout in cell lines, subsequent validation, and functional analysis, offering a powerful tool for academic research and therapeutic development.

Introduction

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2] It mediates the biological actions of vitamin D by acting as a ligand-dependent transcription factor.[3] Upon binding to its active ligand, calcitriol (B1668218), the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[2][4][5]

Dysregulation of VDR signaling has been implicated in various diseases, including rickets, osteoporosis, autoimmune disorders, and cancer.[1][6] The CRISPR-Cas9 system offers a precise and efficient method for targeted gene editing, enabling researchers to create VDR knockout models to study its function in detail.[7] This technology allows for the creation of loss-of-function mutations, facilitating the investigation of the VDR's role in various cellular processes and its potential as a therapeutic target.[6][8]

Data Presentation

The following tables summarize quantitative data from representative studies that have successfully employed CRISPR-Cas9 to target the VDR gene.

Table 1: CRISPR-Cas9 Mediated VDR Knockout Efficiency

Cell Line/OrganismMethod of DeliverysgRNA StrategyGene Modification EfficiencyBiallelic Knockout EfficiencyReference
Human HEK293T CellsPlasmid TransfectionSingle sgRNA31-36%Not Reported[9]
Mammalian CellsCRISPR/Cas9 vectorsSingle sgRNA22-36%Not Reported[1][10]
C57BL/6 MiceZygote MicroinjectionTwo sgRNAsNot Applicable66.7% (8 out of 12 mice)[9][11]

Table 2: Functional Consequences of VDR Knockout

Cell Line/ModelPhenotype/Functional ChangeQuantitative MeasurementReference
Dermal Papilla CellsDecreased Cell ProliferationSignificantly lower growth rate in VDR knockout cells (P < 0.05)[12][13]
Dermal Papilla CellsDecreased VDR ExpressionSignificant decrease in VDR mRNA and protein levels (P < 0.05)[12][13]
Dermal Papilla CellsDownregulation of Wnt/BMP4 SignalingSignificant downregulation of VGF, Noggin, Lef1, and β-catenin (P < 0.05)[13]
Colorectal Cancer Cells (SDR42E1 KO)Reduced Cell SurvivalOver 50% reduction in cell survival[14]

Experimental Protocols

This section provides detailed protocols for key experiments involved in the study of VDR function using CRISPR-Cas9.

Protocol 1: Design and Cloning of sgRNA for VDR Targeting
  • sgRNA Design :

    • Identify the target region within the VDR gene. It is recommended to target an early exon to ensure a frameshift mutation leading to a non-functional protein.[15]

    • Use online design tools (e.g., Synthego CRISPR Design Tool, CHOPCHOP) to identify potential 20-nucleotide sgRNA sequences.[15][16][17] These tools will also help in minimizing off-target effects.[15] The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[18]

  • Oligonucleotide Synthesis :

    • Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence. Add appropriate overhangs compatible with the restriction enzyme site in the chosen sgRNA expression vector.

  • Annealing and Ligation :

    • Anneal the two complementary oligonucleotides to form a double-stranded DNA insert.

    • Digest the sgRNA expression vector (e.g., lentiCRISPRv2) with a suitable restriction enzyme (e.g., BsmBI).

    • Ligate the annealed insert into the digested vector.

  • Transformation and Verification :

    • Transform the ligation product into competent E. coli.

    • Select colonies and isolate plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of VDR Knockout Cell Lines
  • Cell Culture :

    • Culture the target cells (e.g., HEK293T, HaCaT) in the appropriate medium and conditions.

  • Transfection :

    • Co-transfect the cells with the Cas9 expression plasmid and the validated sgRNA expression plasmid using a suitable transfection reagent (e.g., lipofection) or electroporation.[7] The CRISPR components can also be delivered as a ribonucleoprotein (RNP) complex.[19]

  • Single-Cell Cloning :

    • Two to three days post-transfection, dilute the cells to a single-cell suspension and plate them into 96-well plates to isolate single colonies.

    • Alternatively, if the vector contains a selection marker, apply the appropriate antibiotic to select for transfected cells before single-cell cloning.

  • Expansion of Clones :

    • Allow single cells to grow into colonies and then expand them into larger culture vessels.

Protocol 3: Validation of VDR Knockout
  • Genomic DNA Extraction :

    • Extract genomic DNA from the expanded cell clones.

  • PCR Amplification :

    • Amplify the genomic region of the VDR gene targeted by the sgRNA using PCR.

  • T7 Endonuclease I (T7E1) Assay :

    • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.

    • Treat the re-annealed PCR products with T7E1 enzyme, which cleaves at mismatched DNA.

    • Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.[9]

  • Sanger Sequencing :

    • To confirm the specific mutation, clone the PCR products into a TA vector and perform Sanger sequencing on multiple clones. This will reveal the nature of the insertions or deletions (indels) at the target site.[9]

  • Western Blot Analysis :

    • Prepare protein lysates from the cell clones.

    • Perform Western blotting using an antibody specific for the VDR protein to confirm the absence of VDR expression in the knockout clones.[12][20]

  • Quantitative RT-PCR (qRT-PCR) :

    • Isolate total RNA from the cell clones and synthesize cDNA.[11]

    • Perform qRT-PCR to quantify the level of VDR mRNA expression and confirm its downregulation in the knockout clones.[12]

Protocol 4: Functional Analysis of VDR Knockout Cells
  • Cell Proliferation Assay :

    • Seed an equal number of wild-type and VDR knockout cells.

    • Monitor cell growth over several days using methods such as direct cell counting, MTT assay, or live-cell imaging.[12]

  • Reporter Gene Assay :

    • To assess the transcriptional activity of VDR, a reporter assay can be utilized.[21]

    • Transfect wild-type and VDR knockout cells with a reporter plasmid containing a luciferase gene under the control of a VDRE.

    • Treat the cells with calcitriol or other VDR ligands.

    • Measure luciferase activity to determine the VDR-mediated transcriptional response.[21]

  • Analysis of Downstream Target Gene Expression :

    • Treat wild-type and VDR knockout cells with calcitriol.

    • Isolate RNA and perform qRT-PCR to analyze the expression of known VDR target genes, such as CYP24A1.[1][10] The lack of induction of these genes in knockout cells upon ligand stimulation confirms the loss of VDR function.

Visualizations

The following diagrams illustrate the VDR signaling pathway and the experimental workflow for generating and validating VDR knockout cell lines.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Target_Gene Target Gene VDRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response CRISPR_Workflow cluster_design Step 1: Design & Cloning cluster_editing Step 2: Gene Editing cluster_validation Step 3: Validation cluster_analysis Step 4: Functional Analysis sgRNA_Design sgRNA Design for VDR Vector_Cloning Cloning into Expression Vector sgRNA_Design->Vector_Cloning Transfection Transfection into Cells Vector_Cloning->Transfection Single_Cell_Cloning Single-Cell Cloning & Expansion Transfection->Single_Cell_Cloning Genomic_DNA_Extraction Genomic DNA Extraction Single_Cell_Cloning->Genomic_DNA_Extraction Western_Blot Western Blot (VDR Protein) Single_Cell_Cloning->Western_Blot qRT_PCR_VDR qRT-PCR (VDR mRNA) Single_Cell_Cloning->qRT_PCR_VDR T7E1_Assay T7E1 Assay / Sequencing Genomic_DNA_Extraction->T7E1_Assay Proliferation_Assay Cell Proliferation Assay T7E1_Assay->Proliferation_Assay Reporter_Assay Reporter Gene Assay Western_Blot->Reporter_Assay Target_Gene_Expression Target Gene Expression Analysis qRT_PCR_VDR->Target_Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vitamin D3 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the stability of Vitamin D3 (cholecalciferol) in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: this compound is a sensitive molecule, and its stability in aqueous media is compromised by several factors.[1][2] The primary destabilizing factors include:

  • Acidic pH: this compound is particularly unstable in acidic conditions, with a significant drop in stability observed at pH values below 5.[1][3]

  • Light Exposure: As a photosensitive compound, exposure to light, especially UV radiation, leads to rapid degradation.[1][4][5]

  • Temperature: Higher temperatures accelerate the degradation rate of this compound, following the Arrhenius equation.[1][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.[1][3]

  • Metal Ions: Trace metal ions, such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions, are potent catalysts for this compound degradation.[1][3][7]

Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A2: For optimal stability, it is recommended to maintain the pH of the aqueous solution above 5.[1] Studies have shown no significant difference in the degradation rate constants for this compound at pH values between 5 and 8.[1] Acidic conditions, particularly below pH 4, lead to a steep decline in stability.[1]

Q3: How can I protect my this compound solution from light-induced degradation?

A3: To prevent photodegradation, it is crucial to protect the solution from light at all times. This can be achieved by:

  • Using opaque or amber-colored containers for storage and during experiments.[8]

  • Working in a room with minimal light or under red light conditions.

  • Wrapping experimental vessels in aluminum foil.

Q4: What types of antioxidants are effective in stabilizing this compound in aqueous solutions?

A4: Several antioxidants can effectively stabilize this compound. These include:

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is highly effective at binding metal ions that catalyze degradation.[1][7][8] In fact, EDTA has been shown to be more effective than other antioxidants like ascorbic acid at similar concentrations.[1]

  • Free Radical Scavengers: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) can protect this compound from oxidation by scavenging free radicals.[8]

  • Other Antioxidants: Citric acid and Vitamin E (tocopherols) have also demonstrated a protective effect.[1][8]

Q5: Is there a synergistic effect when using multiple antioxidants?

A5: While combining antioxidants is a common strategy, studies on this compound stabilization in aqueous solutions have not observed a significant synergistic effect between EDTA, ascorbic acid, and citric acid.[1][7] However, the choice of antioxidant and its concentration should be optimized for the specific formulation.[8]

Q6: Besides antioxidants, are there other methods to enhance this compound stability?

A6: Yes, physical protection methods can significantly improve stability:

  • Microencapsulation: Enclosing this compound within a protective shell, using materials like gelatin, alginate, or lipids, can shield it from environmental factors.[8]

  • Inert Atmosphere: Removing oxygen from the packaging by vacuum sealing or flushing with an inert gas like nitrogen can prevent oxidative degradation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My this compound concentration is decreasing rapidly, even when stored in the dark and at a controlled temperature.

  • Possible Cause 1: Acidic pH. The pH of your aqueous solution may be too low.

    • Solution: Measure the pH of your solution. If it is below 5, adjust it to a neutral or slightly alkaline pH (6-8) using an appropriate buffer system.

  • Possible Cause 2: Presence of Metal Ion Contaminants. Trace amounts of metal ions in your water or reagents can catalyze this compound degradation.

    • Solution: Add a chelating agent like EDTA to your solution. A low concentration (e.g., 0.05 g/L) can be highly effective at stabilizing this compound.[1]

  • Possible Cause 3: Dissolved Oxygen. Oxygen present in the solution can lead to oxidation.

    • Solution: Degas your solvent before preparing the solution. You can do this by sparging with an inert gas like nitrogen or by using a sonicator. Store the final solution under a nitrogen headspace.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHFirst-Order Rate Constant (k)Stability Assessment
1-4Steep increase in kHighly Unstable
5Significantly lower k than at pH 4Stable
6Similar k to pH 5Stable
7Similar k to pH 5Stable
8Similar k to pH 5Stable
Data adapted from a comprehensive stability study.[1]

Table 2: Effect of Temperature on this compound Degradation

TemperatureDegradation Rate
4°CSlowest
25°CModerate
40°CFastest
This compound degradation follows the Arrhenius equation, with higher temperatures leading to a significant increase in the reaction rate constant.[1]

Table 3: Efficacy of Different Stabilizers on this compound in the Presence of Cu²⁺ Ions

StabilizerConcentrationEffect on Degradation
None (Control)-Rapid Degradation
Ascorbic Acid≥ 500 mg/LEliminates the degradation effect of copper ions
EDTA0.05 g/LMore effective than the highest tested ascorbic acid concentration
Data highlights the potent catalytic effect of metal ions and the superior efficacy of EDTA as a stabilizer.[1]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution using HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound (cholecalciferol) standard

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Buffers for pH adjustment (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • Stabilizers to be tested (e.g., EDTA, ascorbic acid)

  • Stress agents (e.g., HCl for acidic conditions, H₂O₂ for oxidation)

  • Amber HPLC vials

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent like methanol.

  • Prepare the aqueous test solutions by diluting the stock solution in the desired aqueous media (e.g., buffered solutions at different pH values, with or without stabilizers).

  • Ensure the final concentration of the organic solvent is low to mimic aqueous conditions.

3. Stability Study Design:

  • Divide the test solutions into different groups to assess various factors:

    • Temperature: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose one set of samples to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

    • pH: Prepare solutions across a range of pH values (e.g., pH 2 to 8).

    • Stabilizers: Include samples with and without the addition of different concentrations of stabilizers.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample for analysis.

4. HPLC Analysis:

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used (e.g., Gemini C18, 100 x 3.0 mm).[9][10][11]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 99:1, v/v) is often effective.[9][10][11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitor the eluent at 265 nm, the λmax for this compound.[11]

  • Injection Volume: Inject a consistent volume (e.g., 20 µL) of each sample.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. For many conditions, degradation follows first-order kinetics.[1][7]

Visualizations

logical_relationship cluster_factors Primary Destabilizing Factors cluster_degradation Degradation Pathway cluster_solutions Stabilization Strategies Acidic_pH Acidic pH (<5) Vitamin_D3 This compound in Aqueous Solution Acidic_pH->Vitamin_D3 Light_Exposure Light Exposure (UV) Light_Exposure->Vitamin_D3 High_Temperature High Temperature High_Temperature->Vitamin_D3 Oxygen Oxygen Oxygen->Vitamin_D3 Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Vitamin_D3 Degraded_Products Degraded Products (e.g., Isotachysterol) Vitamin_D3->Degraded_Products Degrades via pH_Control pH Control (≥5) pH_Control->Vitamin_D3 Light_Protection Light Protection Light_Protection->Vitamin_D3 Antioxidants Add Antioxidants (EDTA, Ascorbic Acid) Antioxidants->Vitamin_D3 Inert_Atmosphere Inert Atmosphere (N₂) Inert_Atmosphere->Vitamin_D3 Encapsulation Microencapsulation Encapsulation->Vitamin_D3

Caption: Factors causing this compound degradation and corresponding stabilization strategies.

experimental_workflow start Start: Prepare this compound Stock Solution prep_samples Prepare Aqueous Test Samples (Varying pH, Stabilizers) start->prep_samples stress_conditions Expose Samples to Stress Conditions (Temp, Light, etc.) prep_samples->stress_conditions sampling Withdraw Aliquots at Predetermined Time Points stress_conditions->sampling hplc_analysis Analyze Samples via HPLC-UV sampling->hplc_analysis data_analysis Calculate % Remaining & Determine Degradation Kinetics hplc_analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Experimental workflow for a typical this compound stability study.

troubleshooting_guide start Problem: Rapid this compound Degradation check_ph Is pH < 5? start->check_ph adjust_ph Solution: Adjust pH to 6-8 check_ph->adjust_ph Yes check_metals Are metal ions suspected? check_ph->check_metals No resolved Problem Resolved adjust_ph->resolved add_edta Solution: Add a chelating agent (EDTA) check_metals->add_edta Yes check_oxygen Is solution exposed to air? check_metals->check_oxygen No add_edta->resolved deoxygenate Solution: Degas solvent and store under inert gas (N₂) check_oxygen->deoxygenate Yes check_oxygen->resolved No deoxygenate->resolved

Caption: A troubleshooting flowchart for rapid this compound degradation.

References

Vitamin D Immunoassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitamin D Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of 25-hydroxyvitamin D (25(OH)D) and other metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in vitamin D immunoassays?

A1: The most prevalent interferences in vitamin D immunoassays include:

  • Cross-reactivity from other vitamin D metabolites that are structurally similar to the target analyte (e.g., 25(OH)D).

  • Matrix effects originating from components within the biological sample (e.g., serum, plasma) such as lipids and proteins, which can non-specifically interact with assay components.[1]

  • Heterophile antibodies , which are human antibodies that can bind to the animal antibodies used in the immunoassay, often leading to falsely elevated or decreased results.[2][3][4]

  • Biotin (B1667282) (Vitamin B7) interference , particularly in assays utilizing a streptavidin-biotin capture system, which is common in many commercial immunoassays.[5]

  • Sample quality issues , such as hemolysis (rupture of red blood cells), icterus (high bilirubin), and lipemia (high lipids), can also interfere with assay results.[6][7]

Q2: How can I determine if my immunoassay is experiencing interference?

A2: Suspect interference if you observe:

  • Results that are inconsistent with the clinical picture or other laboratory findings.

  • Non-linear results upon serial dilution of the sample.

  • Discrepancies when the same sample is tested using a different assay method (e.g., LC-MS/MS).

Specific troubleshooting steps for each type of interference are detailed in the guides below.

Q3: What is the "gold standard" method for vitamin D analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for measuring vitamin D metabolites.[8] This is due to its high specificity and sensitivity, which allows for the separation and distinct quantification of various metabolites, thereby minimizing the impact of cross-reactivity that can affect immunoassays.

Troubleshooting Guides

Issue 1: Inaccurate Results Due to Cross-Reactivity

Problem: The immunoassay is overestimating or underestimating the concentration of 25(OH)D.

Possible Causes:

  • The assay antibodies are binding to other vitamin D metabolites present in the sample. Common cross-reactants include 25-hydroxyvitamin D2 (25(OH)D2), 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), and 24,25-dihydroxythis compound (24,25(OH)2D3).[9]

  • The degree of cross-reactivity can vary significantly between different commercial immunoassays.

Solutions:

  • Review Assay Specificity: Consult the manufacturer's package insert for data on cross-reactivity with various vitamin D metabolites.

  • Perform a Cross-Reactivity Assessment: If you suspect interference from a metabolite not listed in the package insert, you can perform a cross-reactivity experiment.

  • Use a More Specific Method: If cross-reactivity is confirmed and problematic, consider re-analyzing the samples using a more specific method like LC-MS/MS.

MetaboliteAbbott ArchitectRoche ElecsysSiemens ADVIA CentaurDiaSorin LIAISON
25(OH)D2 Variable~41.2%~45.3%High
3-epi-25(OH)D3 Low/Negligible~51% (exogenous)Low/NegligibleNot Affected
24,25(OH)2D3 Can be significantCan be significantCan be significantVariable

Note: Cross-reactivity percentages can vary between studies and are provided here as an estimate. Refer to the specific assay's documentation for precise figures.

Objective: To determine the percentage of cross-reactivity of a specific vitamin D metabolite in your immunoassay.

Materials:

  • Calibrated standards of the target analyte (e.g., 25(OH)D3).

  • Calibrated standards of the potential interfering metabolite.

  • Analyte-free serum or the assay buffer.

  • Your vitamin D immunoassay kit.

Procedure:

  • Prepare a standard curve for the target analyte according to the manufacturer's instructions.

  • Prepare a series of dilutions of the interfering metabolite in analyte-free serum or assay buffer.

  • Analyze the dilutions of the interfering metabolite using the immunoassay.

  • Determine the concentration of the interfering metabolite that gives a signal equivalent to a known concentration of the target analyte (e.g., the 50% binding point).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte / Concentration of Interfering Metabolite at equivalent signal) x 100

Issue 2: Inconsistent Results Due to Matrix Effects

Problem: Poor recovery of spiked analyte or non-linear dilution series.

Possible Causes:

  • Components in the sample matrix (e.g., proteins, lipids) are interfering with the antibody-antigen binding.[1]

  • The composition of the sample matrix is significantly different from the matrix used to prepare the standard curve.

Solutions:

  • Sample Dilution: Dilute the sample in the assay buffer to reduce the concentration of interfering substances.

  • Matrix Matching: Prepare the standard curve in a matrix that is as similar as possible to the sample matrix.

  • Spike and Recovery Analysis: Perform a spike and recovery experiment to assess the extent of the matrix effect.

Objective: To evaluate the influence of the sample matrix on the quantification of the analyte.

Materials:

  • Your biological samples.

  • A known concentration of the analyte standard (spike).

  • Assay buffer.

Procedure:

  • Divide a sample into two aliquots.

  • Add a known amount of the analyte standard to one aliquot (the "spiked" sample).

  • Add an equal volume of assay buffer to the other aliquot (the "unspiked" sample).

  • Measure the concentration of the analyte in both the spiked and unspiked samples.

  • Calculate the percent recovery using the following formula: % Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike x 100

A recovery of 80-120% is generally considered acceptable.

Issue 3: Falsely Elevated or Decreased Results Due to Heterophile Antibodies

Problem: Immunoassay results are unexpectedly high or low and do not correlate with the clinical presentation.

Possible Causes:

  • The patient's sample contains heterophile antibodies that are cross-linking the capture and detection antibodies in a sandwich assay (false positive) or blocking the binding of the intended antibodies in a competitive or sandwich assay (false negative).[2][10][11]

Solutions:

  • Serial Dilution: Perform serial dilutions of the sample. The presence of heterophile antibodies often results in a non-linear response.

  • Use of Heterophile Blocking Reagents: Re-test the sample after pre-treatment with a commercial heterophile antibody blocking reagent.[7]

  • Test on an Alternate Platform: Analyze the sample using an immunoassay from a different manufacturer, as the antibodies used are unlikely to be affected by the same heterophile antibodies.

Objective: To neutralize the interference from heterophile antibodies in a sample.

Materials:

  • Patient sample suspected of containing heterophile antibodies.

  • Commercial heterophile antibody blocking reagent (e.g., HBR from Scantibodies Laboratory).

  • Your vitamin D immunoassay kit.

Procedure:

  • Follow the manufacturer's instructions for the heterophile antibody blocking reagent. This typically involves adding a specified volume of the blocker to the patient sample.

  • Incubate the sample with the blocking reagent for the recommended time.

  • Analyze the pre-treated sample using your immunoassay.

  • Compare the result of the pre-treated sample with the result of the untreated sample. A significant change in the result after treatment is indicative of heterophile antibody interference.

Issue 4: Inaccurate Results Due to Biotin Interference

Problem: Unexpectedly high or low results in a patient known to be taking high-dose biotin supplements.

Possible Causes:

  • The immunoassay uses a streptavidin-biotin capture system. Excess biotin in the sample competes with the biotinylated assay components, leading to falsely low results in sandwich assays and falsely high results in competitive assays.[5]

Solutions:

  • Patient History: Inquire about the patient's use of biotin supplements.

  • Delayed Sample Collection: Advise the patient to discontinue biotin supplements for at least 48-72 hours before blood collection.[5]

  • Biotin Removal: Use streptavidin-coated beads to remove biotin from the sample before analysis.

  • Use a Non-Biotinylated Assay: If available, use an alternative assay that does not rely on the streptavidin-biotin system.

Objective: To eliminate biotin interference from a sample.

Materials:

  • Sample containing a high concentration of biotin.

  • Streptavidin-coated magnetic beads or agarose (B213101).

  • Microcentrifuge tubes.

  • Magnetic rack (for magnetic beads).

Procedure:

  • Add a specified amount of streptavidin-coated beads to the sample in a microcentrifuge tube.

  • Incubate the mixture to allow the biotin to bind to the streptavidin on the beads.

  • Separate the beads from the sample. For magnetic beads, use a magnetic rack. For agarose beads, centrifuge the tube and collect the supernatant.

  • Analyze the biotin-depleted supernatant using your immunoassay.

Visualizations

Logical Workflow for Troubleshooting Immunoassay Interference

G A Unexpected Immunoassay Result B Review Clinical History and Other Lab Data A->B C Perform Serial Dilution B->C D Linear Dilution? C->D E Result Likely Valid D->E Yes F Suspect Interference D->F No G Check for Biotin Use F->G H High-Dose Biotin? G->H I Biotin Interference Likely H->I Yes K Test for Heterophile Antibodies H->K No J Treat with Streptavidin Beads I->J Q Result Corrected? J->Q L Use Heterophile Blocking Reagents K->L M Consider Matrix Effects K->M If no change L->Q N Perform Spike and Recovery Experiment M->N O Consider Cross-Reactivity N->O If poor recovery P Analyze with LC-MS/MS O->P P->Q R Interference Confirmed Q->R Yes

Caption: A flowchart for diagnosing immunoassay interference.

Mechanism of Heterophile Antibody Interference in a Sandwich Immunoassay

G cluster_0 Normal Assay cluster_1 Heterophile Antibody Interference CaptureAb Capture Ab Analyte Analyte CaptureAb->Analyte DetectionAb Detection Ab Analyte->DetectionAb Signal Signal DetectionAb->Signal CaptureAb2 Capture Ab HeterophileAb Heterophile Ab CaptureAb2->HeterophileAb DetectionAb2 Detection Ab HeterophileAb->DetectionAb2 Signal2 False Signal DetectionAb2->Signal2

Caption: Heterophile antibody bridging capture and detection antibodies.

Mechanism of Biotin Interference in a Competitive Immunoassay

G cluster_0 Normal Competitive Assay cluster_1 Biotin Interference Streptavidin Streptavidin Surface Biotin_Ab Biotinylated Ab Streptavidin->Biotin_Ab Labeled_Analyte Labeled Analyte Biotin_Ab->Labeled_Analyte Analyte Analyte Streptavidin2 Streptavidin Surface Free_Biotin Free Biotin Streptavidin2->Free_Biotin Blocks Binding Biotin_Ab2 Biotinylated Ab

References

Technical Support Center: Vitamin D3 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification.[1] In biological samples such as serum and plasma, phospholipids (B1166683) are a common source of significant matrix effects.[1]

Q2: Why is LC-MS/MS the preferred method for this compound quantification?

A2: LC-MS/MS is considered the gold standard for measuring vitamin D metabolites due to its high specificity and sensitivity.[1][2] It is less susceptible to the limitations of other methods like immunoassays, such as cross-reactivity with other vitamin D metabolites.[1][2] This technique allows for the simultaneous measurement of multiple vitamin D metabolites and can differentiate between isomers and isobars that may interfere with the analysis.[1][2][3]

Q3: What is the role of an internal standard in this compound analysis?

A3: An internal standard (IS) is crucial for accurate and reliable quantification in LC-MS/MS analysis.[4] It is a compound with similar physicochemical properties to the analyte, added to the sample at a known concentration before sample preparation. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby compensating for matrix effects.[4]

Q4: Which type of internal standard is best for this compound analysis?

A4: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[4] These are chemically identical to the analyte but have a higher molecular weight due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[4]

  • Deuterated internal standards (e.g., this compound-d6) are widely used.[4]

  • ¹³C-labeled internal standards may offer advantages in minimizing matrix effects compared to deuterated standards in some cases.[5][6]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio

Possible CauseTroubleshooting Steps
Inefficient Ionization Optimize ionization source parameters. Consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI), as APCI can be less prone to matrix effects for vitamin D analysis and may improve signal stability.[7][8]
Significant Ion Suppression Improve sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or specialized phospholipid removal products (e.g., HybridSPE-Phospholipid, Captiva EMR-Lipid) can be highly effective.[9][10][11] Diluting the sample can also reduce matrix effects, but ensure the analyte concentration remains above the limit of quantification.[12]
Low Analyte Concentration Concentrate the sample during the preparation process. Evaporate the extraction solvent and reconstitute the residue in a smaller volume of the mobile phase.[1]
Analyte Degradation Protect samples from light and heat, as vitamin D metabolites can be sensitive to both.[1]

Issue 2: Inaccurate or Irreproducible Quantitative Results

Possible CauseTroubleshooting Steps
Variable Matrix Effects Ensure a consistent and robust sample preparation protocol is used for all samples, calibrators, and quality controls. The use of a suitable stable isotope-labeled internal standard that co-elutes with the analyte is critical to compensate for sample-to-sample variations in matrix effects.[4][13]
Interference from Isobars or Isomers Optimize chromatographic separation to resolve this compound from interfering compounds like its C3-epimer and other isobars.[3] Adjusting the mobile phase composition or using a different column chemistry, such as a pentafluorophenyl (PFP) column, can improve resolution.[1]
Pipetting Inaccuracies Regularly calibrate and service all pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[14]
Improper Calibration Use a matrix-matched calibration curve to compensate for matrix effects. This involves preparing the calibration standards in a blank matrix that is similar to the study samples.[15] Alternatively, the standard addition method can be effective.[12][13]

Data on Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their effectiveness.

Sample Preparation TechniquePrincipleAdvantageDisadvantage
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[16]Simple and fast.Does not effectively remove phospholipids, which are a major source of matrix effects.[10][11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[16]Inexpensive and can provide a cleaner extract than PPT.[2]Can be time-consuming and difficult to automate.[2]
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[17]Provides cleaner extracts than LLE and PPT, effectively removing matrix components.[10][17]Requires method development and can be more complex than PPT or LLE.[10]
HybridSPE-Phospholipid A hybrid technique that combines protein precipitation with phospholipid removal in a single device.[11]Efficiently removes phospholipids, leading to a significant reduction in matrix effects and improved signal response.[9][11]May be more expensive than traditional methods.
Captiva EMR-Lipid A sample preparation solution designed for selective lipid and matrix removal.[10]Dramatically reduces ion suppression and enhances LC/MS reliability by selectively removing lipids.[10]Proprietary technology, potentially higher cost.

A study comparing standard protein precipitation with a method involving subsequent phospholipid depletion using HybridSPE-PLus plates showed a 40% reduction in signal response for several vitamin D metabolites due to matrix effects in the protein precipitation-only samples.[11]

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE)

This protocol is a common and effective method for extracting vitamin D metabolites from serum.[2]

  • Internal Standard Addition: Add 20 µL of an internal standard solution (containing deuterated 25OHD3 and other relevant standards) to 220 µL of serum.

  • Protein Precipitation: Add 80 µL of methanol (B129727), 50 µL of isopropanol, and 80 µL of water to the sample.

  • Vortex and Centrifuge: Vortex the mixture at high speed for 30 seconds, let it stand for 7 minutes, and then centrifuge at 7,516 x g for 5 minutes.

  • SLE Plate Application: Load the supernatant onto a supported liquid extraction plate.

  • Elution: Elute the analytes from the plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE)

This is a general workflow for SPE cleanup of this compound from biological samples.[1]

  • Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the vitamin D metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction cleanup Cleanup/Phospholipid Removal (Optional but Recommended) extraction->cleanup evap Evaporation cleanup->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Processing ms->data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic action_node action_node start_node Inaccurate Results q1 Is signal intensity low or S/N poor? start_node->q1 end_node Accurate Results q2 Are results irreproducible? q1->q2 No a1 Optimize ionization source (e.g., try APCI). Improve sample cleanup (SPE, phospholipid removal). Concentrate sample. q1->a1 Yes q3 Is there evidence of peak interference? q2->q3 No a2 Use a stable isotope-labeled internal standard. Ensure consistent sample preparation. Use matrix-matched calibrants. q2->a2 Yes q3->end_node No a3 Improve chromatographic resolution. Check for isobaric interferences. q3->a3 Yes a1->q2 a2->q3 a3->end_node

Caption: Troubleshooting decision tree for inaccurate this compound LC-MS/MS results.

References

Technical Support Center: Improving Reproducibility in Vitamin D3-Dependent Gene Expression Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of vitamin D3-dependent gene expression assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of this compound-dependent gene expression?

The biologically active form of this compound, 1α,25-dihydroxythis compound (calcitriol), regulates gene expression by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2][3][4] Upon binding calcitriol (B1668218), the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences called Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-regulatory proteins and modulation of gene transcription.[1][4][6]

2. How should I prepare and store this compound (Calcitriol) for cell culture experiments?

Since calcitriol is lipophilic, it requires an organic solvent for solubilization before being added to an aqueous cell culture medium.

  • Solubilization: Dissolve calcitriol in a suitable solvent such as ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).[7][8]

  • Storage: Store the stock solution in a light-protected container (e.g., an amber vial) at -20°C. Some researchers recommend storing under nitrogen.[8]

  • Working Dilutions: On the day of the experiment, make further dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentration.[8]

  • Solvent Control: It is crucial to include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., EtOH or DMSO) used in the calcitriol treatment group. The final solvent concentration should be kept low, typically below 0.1-0.2%, to avoid solvent-induced effects on gene expression.[7][8]

3. What are typical concentrations and incubation times for calcitriol treatment?

The optimal concentration and incubation time for calcitriol treatment are cell-type specific and depend on the target gene of interest.

  • Concentration: A common concentration range for calcitriol in cell culture experiments is 0.1 nM to 100 nM.[7]

  • Incubation Time: Changes in gene expression can be observed as early as 4 hours for primary target genes, with more robust responses often seen at 24 hours or longer.[1] A time-course experiment is recommended to determine the optimal incubation period for your specific experimental system.

4. How do I choose appropriate housekeeping genes for normalization in qPCR?

The expression of commonly used housekeeping genes, such as ACTB (β-actin) and GAPDH, can be influenced by experimental conditions, including serum stimulation and potentially calcitriol treatment.[9] Therefore, it is essential to validate the stability of your chosen housekeeping gene(s) under your specific experimental conditions.

  • Validation: Test a panel of candidate housekeeping genes (e.g., ACTB, GAPDH, B2M, TBP, RPL13A) to identify those with the most stable expression across all your experimental groups (including vehicle control and different calcitriol concentrations/time points).

  • Multiple Genes: Using the average of two or three validated stable housekeeping genes for normalization is recommended for more reliable results.

Experimental Protocols

Protocol 1: Calcitriol Treatment of Cultured Cells for Gene Expression Analysis

This protocol outlines the steps for treating adherent cells with calcitriol to analyze changes in target gene expression.

  • Cell Seeding: Seed cells (e.g., HK-2 human kidney cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[7]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Calcitriol Preparation: Prepare a stock solution of calcitriol (e.g., 1 mM in DMSO). Dilute this stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO (e.g., <0.1%).[7]

  • Treatment: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing the different concentrations of calcitriol or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).[7]

  • Harvesting for RNA Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

    • Proceed with RNA extraction according to the manufacturer's protocol.

Protocol 2: Reverse Transcription and Quantitative PCR (RT-qPCR)

This protocol describes the steps for synthesizing cDNA and performing qPCR to measure the expression of this compound target genes.

  • RNA Quality Control:

    • Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is indicative of pure RNA.[7]

    • Integrity: Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system.

  • Reverse Transcription (cDNA Synthesis):

    • Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA with oligo(dT) primers and nuclease-free water.[7]

    • Denaturation: Heat the mixture at 65°C for 5 minutes and then chill on ice.[7]

    • Master Mix: Prepare a reverse transcription master mix containing reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.[7]

    • Incubation: Add the master mix to the RNA/primer mixture and incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.[7]

  • Quantitative PCR (qPCR):

    • Reaction Setup: Prepare a qPCR master mix for each gene of interest (target and housekeeping genes) containing qPCR master mix (with SYBR Green or a probe-based system), forward and reverse primers, and nuclease-free water.

    • Plate Setup: Add the qPCR master mix to a 96-well qPCR plate, followed by the cDNA template. Include no-template controls (NTC) for each primer set.

    • Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

    • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene to the expression of validated housekeeping gene(s).

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
No or low induction of target gene expression after calcitriol treatment 1. Inactive Calcitriol: The calcitriol solution may have degraded due to improper storage or handling (e.g., exposure to light).2. Low VDR Expression: The cell line may have low or no expression of the Vitamin D Receptor (VDR).3. Suboptimal Treatment Conditions: The concentration of calcitriol or the incubation time may be insufficient.4. Cell Culture Media Components: Components in the serum of the cell culture media may interfere with calcitriol activity.1. Use fresh or properly stored calcitriol. Prepare fresh dilutions from a reliable stock solution.2. Confirm VDR expression in your cell line using qPCR or Western blot. Some cell types require specific activation signals to upregulate VDR expression.[10]3. Perform a dose-response and time-course experiment to determine the optimal calcitriol concentration (e.g., 0.1-100 nM) and incubation time (e.g., 4, 8, 24, 48 hours).4. Consider using charcoal-stripped serum to reduce interference from endogenous hormones and vitamins.
High variability between biological replicates 1. Inconsistent Cell Health/Density: Variations in cell confluency, passage number, or overall health can lead to different responses.2. Pipetting Errors: Inaccurate pipetting during cell seeding, treatment, or qPCR setup.3. Solvent Evaporation: Evaporation of the solvent from stock solutions can alter the concentration.1. Standardize cell culture practices. Ensure consistent cell density at the time of treatment and use cells within a narrow passage number range.2. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for treatments and qPCR to minimize well-to-well variation.3. Ensure proper storage of stock solutions and minimize the time they are left at room temperature.
Variable expression of housekeeping genes 1. Housekeeping gene is regulated by calcitriol: The expression of the chosen housekeeping gene may be affected by this compound treatment.2. Poor RNA Quality: Degraded or impure RNA can lead to inconsistent reverse transcription and qPCR results.1. Validate your housekeeping genes. Test a panel of potential reference genes and choose one or more that show stable expression across all experimental conditions.[9]2. Assess RNA quality and integrity before proceeding with RT-qPCR. Ensure A260/280 and A260/230 ratios are within the acceptable range.
Amplification in the No-Template Control (NTC) of qPCR 1. Contamination: Contamination of reagents (water, primers, master mix) or pipettes with DNA.2. Primer-Dimer Formation: Primers may be annealing to each other.1. Use dedicated reagents and equipment for qPCR setup. Use aerosol-resistant pipette tips. Physically separate pre-PCR and post-PCR work areas.2. Perform a melt curve analysis to check for primer-dimers, which typically have a lower melting temperature than the specific product. If primer-dimers are present, redesign the primers.

Data Summary Tables

Table 1: Recommended Reagent Concentrations and Conditions

ParameterRecommendationNotes
Calcitriol Stock Solution 1-10 mMDissolve in 100% Ethanol or DMSO. Store at -20°C, protected from light.[8]
Final Calcitriol Concentration 0.1 - 100 nMCell-type dependent. Optimization is recommended.[7]
Final Solvent Concentration < 0.2% (ideally < 0.1%)Include a vehicle control with the same solvent concentration.[8]
Incubation Time 4 - 48 hoursTime-course experiment is recommended to capture primary and secondary gene responses.
RNA for cDNA Synthesis 1 µgEnsure high-quality, intact RNA.
qPCR Primer Concentration 100 - 500 nMOptimize for each primer pair.

Table 2: Quality Control Metrics for qPCR

ParameterAcceptance CriteriaPurpose
RNA Purity (A260/280) 1.8 - 2.0Assesses purity of RNA from protein contamination.[7]
RNA Purity (A260/230) 2.0 - 2.2Assesses purity of RNA from salt and organic solvent contamination.
qPCR Efficiency 90 - 110%Determined from a standard curve; ensures reliable quantification.
qPCR R² Value > 0.980Indicates linearity of the standard curve.
Melt Curve Analysis Single peakConfirms amplification of a single specific product.

Visualizations

VDR_Signaling_Pathway VDR Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus Calcitriol Calcitriol (1,25(OH)2D3) VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds TargetGene Target Gene VDRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: VDR Signaling Pathway.

Experimental_Workflow Experimental Workflow for Gene Expression Analysis cluster_prep Preparation & Treatment cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Calcitriol & Vehicle Control A->B C 3. Treat Cells (e.g., 24h) B->C D 4. Isolate Total RNA C->D E 5. Assess RNA Quality (Purity & Integrity) D->E F 6. Synthesize cDNA (Reverse Transcription) E->F G 7. Perform qPCR F->G H 8. Analyze Data (ΔΔCq Method) G->H

Caption: Experimental Workflow for Gene Expression Analysis.

Troubleshooting_Logic Troubleshooting Logic: No Target Gene Induction Start No Induction of Target Gene Check_VDR Is VDR expressed in the cell line? Start->Check_VDR Check_Calcitriol Is the Calcitriol reagent active? Check_VDR->Check_Calcitriol Yes Outcome_VDR Select a VDR-positive cell line. Check_VDR->Outcome_VDR No Check_Conditions Are concentration and time optimal? Check_Calcitriol->Check_Conditions Yes Outcome_Calcitriol Use a new batch of Calcitriol. Check_Calcitriol->Outcome_Calcitriol No Check_HKG Is the housekeeping gene stable? Check_Conditions->Check_HKG Yes Outcome_Conditions Perform dose-response and time-course. Check_Conditions->Outcome_Conditions No Outcome_HKG Validate and select a stable HKG. Check_HKG->Outcome_HKG No Success Successful Induction Check_HKG->Success Yes

Caption: Troubleshooting Logic for No Target Gene Induction.

References

Technical Support Center: Measurement of Free vs. Total 25-Hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of free and total 25-hydroxyvitamin D3 [25(OH)D3].

Frequently Asked Questions (FAQs)

Q1: What is the rationale for measuring free 25(OH)D3 in addition to total 25(OH)D3?

The "free hormone hypothesis" suggests that only the unbound fraction of a hormone is biologically active and available to enter cells to exert its effects.[1][2][3] In circulation, over 99% of 25(OH)D is bound to proteins, primarily vitamin D binding protein (DBP) and to a lesser extent, albumin.[4][5] The very small fraction that is unbound, or "free" (approximately 0.03%), is thought to better reflect the bioavailable and biologically active vitamin D status.[4] Certain clinical conditions, such as liver disease, kidney disease, and pregnancy, can alter the levels of these binding proteins, potentially making total 25(OH)D measurements a less accurate representation of vitamin D status.[3][6]

Q2: What are the principal methods for measuring total and free 25(OH)D3?

There are several methods available, each with its own set of challenges:

  • Total 25(OH)D3:

    • Immunoassays: These are widely used due to their high throughput and ease of use on automated platforms.[4] However, they can suffer from variability between different commercial kits.[4][7]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard or reference method due to its higher specificity and ability to separate different vitamin D metabolites.[8]

  • Free 25(OH)D3:

    • Direct Measurement: This is typically performed using a specialized two-step enzyme-linked immunosorbent assay (ELISA).[1][9] Methods involving ultrafiltration or equilibrium dialysis followed by LC-MS/MS are also being developed.[10][11]

    • Calculation: This is an indirect method that estimates free 25(OH)D3 based on measured concentrations of total 25(OH)D, DBP, and albumin, using established binding constants.[2][12][13]

Q3: Why do my calculated free 25(OH)D3 results not match directly measured values?

Discrepancies between calculated and directly measured free 25(OH)D3 are a common issue and can arise from several factors:

  • Assay Variability: The accuracy of the calculated value is entirely dependent on the accuracy of the three input measurements: total 25(OH)D, DBP, and albumin.[13][14] Inaccuracies in any of these assays will be propagated in the final calculated result.

  • DBP Measurement Issues: DBP assays, particularly monoclonal antibody-based ELISAs, have been shown to exhibit significant bias, especially across different ethnic populations.[12][15][16] Polyclonal DBP assays may provide more consistent results.[12][15]

  • Binding Affinity Assumptions: Calculations rely on assumed constants for the binding affinity of 25(OH)D to DBP and albumin.[14] These affinities can be influenced by genetic polymorphisms in the DBP gene, which are known to vary between racial groups.[12][17] This can lead to systematic over- or underestimation of free 25(OH)D in certain populations.[13]

Q4: We observe significant inter-assay variability for total 25(OH)D. What are the common causes?

Significant variability between different immunoassays for total 25(OH)D is a well-documented problem.[7][18] Key reasons include:

  • Incomplete Release from DBP: Immunoassays require a step to release 25(OH)D from DBP. If this step is inefficient, it can lead to underestimation of total 25(OH)D, especially in samples with high DBP concentrations (e.g., from pregnant individuals).[19][20]

  • Antibody Specificity and Cross-Reactivity: The antibodies used in different kits may have varying specificities and cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D2, C-3 epimers).[4] This can lead to discrepancies, particularly when measuring samples from patients supplemented with vitamin D2.

  • Lack of Standardization: Although efforts are ongoing, there is still a lack of universal standardization across all commercial assays, leading to method-related differences in results.[7][18]

Troubleshooting Guides

Issue 1: Poor Correlation Between Total and Free 25(OH)D Measurements

Symptoms:

  • Weak or no correlation (low R-squared value) between total 25(OH)D and directly measured or calculated free 25(OH)D.

  • Unexpected free 25(OH)D results in specific patient populations.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting / Recommended Action
Inaccurate Total 25(OH)D Immunoassay 1. Verify the performance of your total 25(OH)D assay using certified reference materials (e.g., from NIST).[21] 2. If possible, cross-validate a subset of samples with a reference method like LC-MS/MS.[19] 3. Be aware of the limitations of your specific immunoassay, especially regarding its ability to release 25(OH)D from DBP.[20]
Inaccurate DBP Measurement (for calculated free 25(OH)D) 1. If using a monoclonal DBP ELISA, be aware of potential racial bias.[12][15] Consider using a polyclonal assay for more consistent results across diverse populations. 2. Ensure the DBP assay is validated for your specific sample type and population.
Underlying Clinical Conditions 1. Analyze data separately for populations with conditions known to affect DBP and albumin levels (e.g., liver disease, pregnancy, nephrotic syndrome).[6][13] The relationship between total and free 25(OH)D can differ significantly in these groups.[22]
DBP Genetic Polymorphisms 1. If working with multi-ethnic cohorts, be aware that DBP genotype can affect binding affinity and concentration, influencing the total-to-free relationship.[12][17] This is a known biological variable that may not be addressable by changing assay methods alone.
Issue 2: High Variability in LC-MS/MS Measurements for Total 25(OH)D

Symptoms:

  • Poor reproducibility of results between batches.

  • Discrepancies with results from other labs or external quality assessment schemes (EQAS).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting / Recommended Action
Inadequate Sample Preparation 1. Protein Precipitation: Ensure complete protein precipitation to efficiently release 25(OH)D from DBP. 2. Analyte Extraction: Optimize the liquid-liquid or solid-phase extraction to ensure high and consistent recovery.
Chromatographic Interference 1. Isomeric Compounds: Be aware of interfering isomers, such as C-3 epimers of 25(OH)D3, which can have the same mass and similar fragmentation patterns.[7][18] Ensure your chromatography method can resolve these interferences from the target analyte. 2. Matrix Effects: Evaluate and minimize matrix effects (ion suppression or enhancement) by using appropriate internal standards and optimizing sample cleanup.[8]
Calibration and Standardization 1. Use a properly calibrated and validated method. 2. Participate in an external quality assessment scheme (e.g., DEQAS) to monitor and improve accuracy.[7][23] 3. Ensure traceability to a reference measurement procedure.[18]

Data Presentation

Table 1: Comparison of Measurement Methodologies for 25-Hydroxyvitamin D

Parameter Immunoassay (Total 25(OH)D) LC-MS/MS (Total 25(OH)D) Calculation (Free 25(OH)D) Direct ELISA (Free 25(OH)D)
Principle Competitive binding assayChromatographic separation and mass detectionMathematical formulaTwo-step competitive ELISA
Throughput HighLow to MediumHigh (post-measurement)Medium
Pros Automated, easy to use, fastHigh specificity, considered "gold standard"Non-invasive calculationDirect measurement of the analyte
Cons Inter-assay variability, DBP interference, cross-reactivity[4][7]Technically demanding, potential for interference, inter-lab variability[7][8]Dependent on accuracy of 3 separate assays, DBP assay bias, affinity constant assumptions[13][14]Newer technology, needs further standardization[2][21]

Table 2: Influence of Clinical and Genetic Factors on 25(OH)D Measurement

Factor Impact on Total 25(OH)D Measurement Impact on Free 25(OH)D Measurement Reference
Pregnancy DBP levels increase, potentially causing underestimation by some immunoassays.Measured free 25(OH)D may remain stable while total increases. Calculated free 25(OH)D can be inaccurate if DBP changes are not accounted for correctly.[13][19][24]
Liver Disease DBP and albumin synthesis may decrease, lowering total 25(OH)D levels.Free 25(OH)D levels may be higher relative to total 25(OH)D.[6][13]
DBP Polymorphisms Can affect DBP concentration. Monoclonal DBP assays may give biased results.Can alter binding affinity, leading to discrepancies between calculated and measured free 25(OH)D.[12][15][17]
Ethnicity DBP levels and genotypes can differ between ethnic groups, affecting the accuracy of some DBP assays.The relationship between total and free 25(OH)D can differ across racial groups.[12][13][16]

Experimental Protocols

Methodology 1: Direct Measurement of Free 25(OH)D via Two-Step ELISA

This protocol is based on the principle of the commercially available direct free 25(OH)D immunoassay.[1][21]

  • First Incubation: A serum sample is added to a microtiter plate well coated with a specific anti-25(OH)D monoclonal antibody. During this step, only the free 25(OH)D in the sample binds to the immobilized antibody, as the equilibrium between bound and free is not significantly disturbed.

  • Washing: The serum is washed away, leaving only the antibody-bound free 25(OH)D.

  • Second Incubation: A known amount of biotinylated 25(OH)D is added to the well. This tracer binds to the remaining unoccupied antibody binding sites.

  • Washing: Unbound biotinylated 25(OH)D is washed away.

  • Enzyme Conjugate Addition: A streptavidin-peroxidase conjugate is added, which binds to the captured biotinylated 25(OH)D.

  • Substrate Reaction & Detection: After another wash step, a chromogenic substrate (e.g., TMB) is added. The peroxidase enzyme catalyzes a color change, which is stopped with an acid solution. The absorbance is then read at 450 nm. The amount of color is inversely proportional to the concentration of free 25(OH)D in the original sample.

Methodology 2: Measurement of Free 25(OH)D via Ultrafiltration and LC-MS/MS

This protocol describes a research method for separating free 25(OH)D followed by quantification.[10][11]

  • Ultrafiltration: A serum sample is placed in an ultrafiltration device (e.g., a centrifugal filter with a specific molecular weight cutoff). The device is centrifuged to separate the protein-free ultrafiltrate from the protein-bound fraction.

  • Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d6-25(OH)D3) is added to the collected ultrafiltrate.

  • Analyte Extraction: The free 25(OH)D and internal standard are extracted from the ultrafiltrate, typically using solid-phase extraction (SPE).

  • Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, the extracted analytes are often derivatized (e.g., with 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD).[10]

  • LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte from any remaining interferences, and the tandem mass spectrometer provides sensitive and specific quantification based on mass-to-charge ratios of the parent and product ions.

Visualizations

G cluster_0 Circulating 25(OH)D Pool cluster_1 Protein-Bound Fraction (>99%) cluster_2 Biologically Active Fraction Total_25OHD Total 25(OH)D DBP_Bound DBP-Bound 25(OH)D (~85-90%) Total_25OHD->DBP_Bound High Affinity Albumin_Bound Albumin-Bound 25(OH)D (~10-15%) Total_25OHD->Albumin_Bound Low Affinity Free_25OHD Free 25(OH)D (~0.03%) Total_25OHD->Free_25OHD Equilibrium Cellular_Uptake Cellular_Uptake Free_25OHD->Cellular_Uptake Cellular Uptake & Biological Activity

Caption: Equilibrium of circulating 25-hydroxyvitamin D (25(OH)D).

G cluster_0 Direct Measurement Workflow (ELISA) cluster_1 Indirect Measurement Workflow (Calculation) A_Start Serum Sample A_Step1 Incubate in Ab-coated well (Free 25(OH)D binds) A_Start->A_Step1 A_Step2 Wash A_Step1->A_Step2 A_Step3 Add Biotinylated 25(OH)D Tracer A_Step2->A_Step3 A_Step4 Wash A_Step3->A_Step4 A_Step5 Add Enzyme Conjugate A_Step4->A_Step5 A_Step6 Add Substrate & Measure Signal A_Step5->A_Step6 A_End Result (Inversely Proportional) A_Step6->A_End B_Start Serum Sample B_Assay1 Measure Total 25(OH)D B_Start->B_Assay1 B_Assay2 Measure DBP B_Start->B_Assay2 B_Assay3 Measure Albumin B_Start->B_Assay3 B_Calc Calculate Free 25(OH)D using Formula B_Assay1->B_Calc B_Assay2->B_Calc B_Assay3->B_Calc B_End Estimated Result B_Calc->B_End

Caption: Comparison of direct vs. indirect free 25(OH)D measurement workflows.

References

Technical Support Center: Cholecalciferol (Vitamin D3) Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for studying the degradation kinetics of cholecalciferol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause cholecalciferol to degrade in solution?

A1: Cholecalciferol is a relatively unstable molecule susceptible to degradation from several environmental factors. The most significant factors include exposure to light (especially UV), elevated temperatures, oxygen, and acidic pH conditions.[1][2] Metal ions, particularly copper (Cu²⁺), can also catalyze degradation.[1][2]

Q2: What is the main degradation pathway for cholecalciferol?

A2: The primary degradation pathway involves isomerization. Under thermal stress, cholecalciferol undergoes a reversible isomerization to form pre-vitamin D3.[3] Photochemical degradation, caused by light exposure, can lead to the formation of biologically inactive isomers such as lumisterol (B196343) and tachysterol (B196371).[3][4] Under acidic conditions, it can isomerize to isotachysterol.[3]

Q3: How does pH influence the stability of cholecalciferol in aqueous solutions?

A3: Cholecalciferol is most stable in solutions with a pH above 5.[2] Its stability significantly decreases under acidic conditions (pH 1-4), with the degradation rate increasing as the pH becomes more acidic.[2][5]

Q4: What is the typical kinetic model for cholecalciferol degradation?

A4: The degradation of cholecalciferol in solution generally follows first-order kinetics under most conditions, including thermal and pH-driven degradation.[1][2] However, for degradation induced by light and oxygen, the Weibull model has been shown to provide a more accurate fit.[1][2][6]

Q5: How can I minimize degradation during my experiments?

A5: To enhance stability, prepare solutions fresh and protect them from light by using amber glassware or covering containers with aluminum foil.[2] Store solutions at reduced temperatures (e.g., 4°C) and in a dark environment.[7] To prevent oxidation, you can deaerate solvents or blanket the solution with an inert gas like nitrogen or argon. For aqueous solutions, adding chelating agents like EDTA or antioxidants such as ascorbic acid can stabilize cholecalciferol, especially in the presence of metal ions.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of cholecalciferol stability.

IssuePossible CausesRecommended Actions
Rapid Degradation of Standard Solution Light Exposure: Cholecalciferol is highly photosensitive.Prepare and store standards in amber volumetric flasks or vials.[2] Work under subdued lighting.
Oxygen Exposure: Dissolved oxygen in the solvent can accelerate oxidative degradation.Use freshly distilled HPLC-grade solvents. Degas the solvent by sparging with helium or nitrogen, or by sonication.
Inappropriate Solvent/pH: Acidic conditions or reactive solvents can cause rapid degradation.[2]Use neutral, high-purity solvents like methanol (B129727), ethanol, or acetonitrile. For aqueous solutions, ensure the pH is above 5.
High Variability in Kinetic Data Temperature Fluctuations: Inconsistent temperatures between samples or during the experiment.Use a calibrated, temperature-controlled incubator or water bath for storing samples during the stability study.
Inconsistent Sample Handling: Differences in light exposure or time out of the controlled environment during sampling.Standardize the sampling procedure to ensure each sample is handled identically. Minimize exposure to ambient light and temperature.
Appearance of Unexpected Peaks in HPLC Formation of Degradation Products: Isomers like pre-vitamin D3, lumisterol, or tachysterol are forming.[3]Confirm the identity of the peaks using a diode-array detector (DAD) to check spectra or by LC-MS if available.[8] This confirms the stability-indicating nature of your method.
Solvent Impurities or Contamination: Impurities in the solvent or contamination from glassware.Use high-purity (HPLC or MS-grade) solvents. Ensure glassware is scrupulously clean. Run a solvent blank to check for interfering peaks.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Cholecalciferol

This protocol describes a common reverse-phase HPLC-UV method for quantifying cholecalciferol and separating it from its major degradants.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.[2]

  • Column: Gemini C18, 100 x 3.0 mm, 3 µm particle size (or equivalent).[2]

  • Mobile Phase: Acetonitrile and water (99:1, v/v).[2][8]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 265 nm.[2]

  • Injection Volume: 10-20 µL.

2. Preparation of Solutions:

  • Stock Solution (e.g., 1000 mg/L): Accurately weigh and dissolve 10 mg of cholecalciferol standard in 10.0 mL of methanol in an amber volumetric flask.[2]

  • Working Solutions (e.g., 20 mg/L): Prepare further dilutions of the stock solution using the desired study solvent (e.g., methanol, ethanol, or a buffered aqueous solution).[2]

3. Stability Study Procedure:

  • Prepare the cholecalciferol working solution in the matrix to be studied.

  • Dispense the solution into multiple amber vials, ensuring minimal headspace to reduce oxygen exposure.[2]

  • Store the vials under the desired stress conditions (e.g., specific temperature, light exposure, pH).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from the stress condition.

  • Immediately analyze the sample by HPLC to determine the remaining concentration of cholecalciferol.

  • Plot the natural logarithm of the concentration versus time. For first-order kinetics, the slope of the line will be the negative of the degradation rate constant (k).

Quantitative Data Summary

The following tables summarize kinetic data for cholecalciferol degradation under various conditions.

Table 1: Effect of pH on First-Order Degradation Rate Constant (k) of Cholecalciferol in Aqueous Solution at 25°C

pHRate Constant (k) (h⁻¹)Relative Stability
1.0~0.045Very Unstable
2.0~0.020Unstable
3.0~0.005Moderately Unstable
4.0~0.002Moderately Stable
5.0< 0.001Stable
8.0< 0.001Stable
Data adapted from studies showing significantly increased degradation at pH values below 5.[2][5]

Table 2: Effect of Temperature on Cholecalciferol Stability in Canola Oil

Storage TemperaturePackagingInitial Concentration% Loss after 70 Days
Room Temperature (~27°C)Transparent BottleHigh55.6%
4°CDark-Brown BottleLow9.0%
Data illustrates the combined protective effect of low temperature and protection from light.[7]

Visual Diagrams

Diagram 1: General Workflow for a Cholecalciferol Kinetic Study

G cluster_prep Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (e.g., in Methanol) B Dilute to Working Concentration in Study Medium A->B C Store Samples in Vials (e.g., 40°C, UV light, pH 3) B->C D Withdraw Samples at Defined Time Points C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Peak Area E->F G Plot ln(C) vs. Time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Caption: Workflow for a cholecalciferol stability and kinetics study.

Diagram 2: Troubleshooting Rapid Degradation```dot

G Start High Degradation Observed Q1 Is the solution protected from light? Start->Q1 A1_Yes Use Amber Vials & Work in Dim Light Q1->A1_Yes No Q2 Is the solution acidic (pH < 5)? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Adjust pH to > 5 or Use Non-Aqueous Solvent Q2->A2_Yes Yes Q3 Is the temperature elevated? Q2->Q3 No A2_Yes->Q3 A3_Yes Store at Lower Temp (e.g., 4°C) Q3->A3_Yes Yes Q4 Is oxygen present? Q3->Q4 No A3_Yes->Q4 A4_Yes Degas Solvent or Use Inert Gas Blanket Q4->A4_Yes Yes End Degradation Minimized Q4->End No A4_Yes->End

Caption: Key isomerization pathways for cholecalciferol degradation.

References

Technical Support Center: Minimizing Variability in Vitamin D Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in vitamin D quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in vitamin D quantification assays?

A1: Variability in vitamin D quantification arises from several factors, including:

  • Inter-assay and Intra-assay Variability: Differences in results between different assay runs and within the same assay run.[1]

  • Lack of Standardization: Historically, a lack of a universally recognized reference measurement procedure or certified reference materials for total 25-hydroxyvitamin D [25(OH)D] has led to significant variability between different assay platforms.[2]

  • Assay Method: Different measurement techniques, such as immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have inherent differences in specificity and susceptibility to interferences.[3][4]

  • Cross-reactivity: Immunoassays may exhibit cross-reactivity with various vitamin D metabolites, such as 25(OH)D2, 25(OH)D3, and their epimers, leading to inaccurate measurements.[3][5]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay, particularly in LC-MS/MS, causing ion suppression or enhancement.[6]

  • Sample Handling and Storage: Improper collection, handling, and storage of samples can affect the stability of vitamin D metabolites.

Q2: Why is LC-MS/MS considered the "gold standard" for vitamin D analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity.[3][7] It can separate and distinctly quantify various vitamin D metabolites, including 25(OH)D2 and 25(OH)D3, and their epimers, minimizing the impact of cross-reactivity that is often a challenge with immunoassays.[7][8]

Q3: What is the Vitamin D Standardization Program (VDSP) and why is it important?

A3: The Vitamin D Standardization Program (VDSP) is an international collaborative effort to standardize the laboratory measurement of total 25(OH)D.[2] Its goal is to improve the accuracy and comparability of vitamin D measurements across different laboratories and assay methods over time. This is crucial for establishing consistent clinical and public health guidelines.[2]

Q4: How significant is the variability between different commercial immunoassays?

A4: Studies have shown substantial variability between different commercial immunoassays for vitamin D.[3] Discrepancies in total vitamin D concentrations are often due to differing antibody specificities and cross-reactivity with various metabolites.[3] This can lead to misclassification of a patient's vitamin D status. For example, one study found that the percentage of samples classified as deficient (<50 nmol/L) ranged from 17% to 55% across different automated immunoassay platforms.[9]

Troubleshooting Guides

Immunoassay Troubleshooting
Problem Potential Cause Recommended Solution
High Variability (Poor Precision) Inconsistent pipettingEnsure pipettes are properly calibrated and use consistent technique.
Inadequate washingEnsure thorough and consistent washing of microplate wells as per the protocol. Insufficient washing can lead to high background and poor precision.[10]
Temperature fluctuations during incubationAvoid stacking plates during incubation to ensure uniform temperature distribution.[11]
Inaccurate Results (Bias) Cross-reactivity with other metabolitesReview the manufacturer's data on cross-reactivity. If significant, consider using a more specific method like LC-MS/MS.[12]
Interference from heterophilic antibodiesThese antibodies can cause falsely elevated or decreased results.[13] Consider using blocking agents or a different assay platform.
Incomplete release of 25(OH)D from Vitamin D Binding Protein (VDBP)Ensure the sample pretreatment step to release 25(OH)D from VDBP is effective as per the assay protocol.[14][15]
Low or No Signal Improper reagent preparation or storageEnsure all reagents are prepared according to the protocol and have not expired. Store reagents at the recommended temperature.
Incorrect plate reading settingsVerify the correct wavelength and other settings on the plate reader.
Omission of a critical reagentDouble-check that all reagents, including standards, samples, conjugates, and substrates, were added in the correct order.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape or Resolution Inappropriate mobile phase compositionOptimize the mobile phase gradient and composition to achieve better separation of analytes.[7]
Column degradationUse a guard column and ensure proper sample cleanup to extend column life. Replace the column if performance deteriorates.
High Signal Variability (Poor Reproducibility) Inconsistent sample preparationUse a standardized and robust sample preparation protocol, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to ensure consistency.[6][8]
Matrix effects (ion suppression or enhancement)Implement strategies to minimize matrix effects, such as using matrix-matched calibrants, improving sample cleanup, or using a different ionization source (e.g., APCI instead of ESI).[6]
Low Signal (Poor Sensitivity) Inefficient ionizationOptimize ion source parameters. Chemical derivatization can also be used to improve ionization efficiency.[6]
Suboptimal sample preparationEnsure the extraction method provides good recovery of the analytes. Supported liquid extraction (SLE) can be an efficient alternative to liquid-liquid extraction (LLE).[8]
Inaccurate Quantification Co-elution of isomers or isobarsOptimize the chromatographic method to ensure baseline separation of all relevant vitamin D metabolites and their isomers.[12]
Incorrect internal standard useEnsure the internal standard is added consistently to all samples and calibrators and that it co-elutes with the analyte.

Data Presentation

Table 1: Comparison of 25(OH)D Concentrations (nmol/L) Measured by Different Automated Immunoassays.

MethodNMedianMinimumMaximum% <50 nmol/L% <75 nmol/L
Unicel 10056.518.0129.54083
Architect 10073.027.0163.01770
Cobas 10066.023.0134.02875
Liaison 10049.517.0131.05592
Data adapted from a study comparing four automated immunoanalytical methods.[9]

Table 2: Comparison of Mean Vitamin D Values (nmol/L) by Different Assay Methods.

MethodMean ± SD
HPLC 69.34 ± 8.02
CLIA 68.46 ± 8.01
EIA 67.18 ± 8.21
Data adapted from a study comparing HPLC, CLIA, and EIA methods.[16]

Experimental Protocols

Protocol 1: General Procedure for Vitamin D Quantification by ELISA

This protocol provides a general outline for a competitive binding ELISA. Specific details may vary between commercial kits.

  • Sample Preparation:

    • For serum, allow whole blood to clot and then centrifuge to separate the serum.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge.

    • A sample pretreatment step is typically required to release 25(OH)D from the Vitamin D Binding Protein (VDBP). This often involves incubation with a releasing agent provided in the kit.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the appropriate wells of the anti-Vitamin D antibody-coated microplate.

    • Add the enzyme-conjugated Vitamin D (e.g., Biotin-labeled 25(OH)D) to each well.

    • Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to allow for competitive binding.

    • Wash the wells multiple times with the provided wash buffer to remove unbound components.

    • Add a substrate solution (e.g., TMB) to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 25(OH)D in the sample.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 25(OH)D in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: General Procedure for Vitamin D Quantification by LC-MS/MS

This protocol provides a general outline. Specific parameters will need to be optimized for the instrument and analytes of interest.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile (B52724) or methanol) to the serum or plasma sample to precipitate proteins. An internal standard (e.g., deuterated 25(OH)D3) is typically added at this stage.

    • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the vitamin D metabolites from the sample matrix. Supported liquid extraction (SLE) is a high-throughput alternative.[8]

    • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

    • (Optional) Derivatization: To enhance sensitivity, chemical derivatization can be performed.[6]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable HPLC or UPLC column (e.g., C18) to separate the different vitamin D metabolites. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol).[7]

    • Mass Spectrometry Detection: Operate the mass spectrometer in a suitable mode, such as multiple reaction monitoring (MRM), to specifically detect and quantify the target analytes and internal standards.

  • Data Analysis:

    • Integrate the peak areas of the analytes and the internal standard.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

    • Calculate the concentration of the vitamin D metabolites in the samples based on the calibration curve.

Visualizations

TroubleshootingWorkflow start High Assay Variability Observed check_assay_type Identify Assay Type start->check_assay_type immunoassay Immunoassay check_assay_type->immunoassay Immunoassay lcmsms LC-MS/MS check_assay_type->lcmsms LC-MS/MS ia_check_precision Review Intra/Inter-Assay Precision Data immunoassay->ia_check_precision lc_check_reproducibility Review Peak Area Reproducibility lcmsms->lc_check_reproducibility ia_check_protocol Verify Protocol Adherence: - Pipetting - Washing - Incubation Temp. ia_check_precision->ia_check_protocol If precision is poor ia_check_reagents Check Reagent Integrity: - Expiration - Storage ia_check_protocol->ia_check_reagents ia_check_interferences Investigate Interferences: - Cross-reactivity - VDBP Release - Heterophilic Abs ia_check_reagents->ia_check_interferences ia_solution Optimize Protocol or Consider Alternative Assay ia_check_interferences->ia_solution lc_check_sample_prep Evaluate Sample Prep: - Extraction Recovery - Internal Standard Use lc_check_reproducibility->lc_check_sample_prep If reproducibility is poor lc_check_chromatography Assess Chromatography: - Peak Shape - Resolution of Isomers lc_check_sample_prep->lc_check_chromatography lc_check_matrix_effects Investigate Matrix Effects: - Ion Suppression/ Enhancement lc_check_chromatography->lc_check_matrix_effects lc_solution Optimize Sample Cleanup and MS Parameters lc_check_matrix_effects->lc_solution

Caption: Troubleshooting workflow for high variability in vitamin D assays.

ExperimentalWorkflow start Sample Collection (Serum/Plasma) sample_prep Sample Preparation start->sample_prep protein_precip Protein Precipitation & Internal Std Addition sample_prep->protein_precip extraction Analyte Extraction (LLE, SPE, or SLE) protein_precip->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution analysis Analysis reconstitution->analysis lc_separation LC Separation analysis->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis std_curve Standard Curve Generation data_analysis->std_curve quantification Quantification of Vitamin D Metabolites std_curve->quantification end Final Report quantification->end

Caption: General experimental workflow for LC-MS/MS based vitamin D quantification.

References

Technical Support Center: Addressing Cross-Reactivity of Vitamin D Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cross-reactivity of vitamin D metabolites in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of vitamin D immunoassays?

A1: Cross-reactivity is a common issue in immunoassays where antibodies designed to detect a specific analyte, such as 25-hydroxyvitamin D3 (25(OH)D3), also bind to other structurally similar molecules. In vitamin D testing, these interfering substances are typically other vitamin D metabolites like 25-hydroxyvitamin D2 (25(OH)D2), 3-epi-25-hydroxythis compound (3-epi-25(OH)D3), and 24,25-dihydroxythis compound (24,25(OH)2D3). This can lead to inaccurate quantification of the target analyte.[1][2]

Q2: Which vitamin D metabolites are most likely to cause cross-reactivity?

A2: The most common cross-reactants in 25-hydroxyvitamin D immunoassays are:

  • 25-hydroxyvitamin D2 (25(OH)D2): Due to its structural similarity to 25(OH)D3. The ability of an immunoassay to equally detect both is crucial for accurately assessing a patient's total vitamin D status, especially if they are receiving vitamin D2 supplementation.[3][4]

  • 3-epi-25-hydroxythis compound (3-epi-25(OH)D3): A stereoisomer of 25(OH)D3 that can be present in significant concentrations, particularly in infants.[5][6]

  • 24,25-dihydroxythis compound (24,25(OH)2D3): Another metabolite that can interfere with some assays.[7]

Q3: How does cross-reactivity affect my experimental results?

A3: Cross-reactivity can lead to either an overestimation or underestimation of the true concentration of the target vitamin D metabolite.[4] For example, if an assay cross-reacts significantly with a less biologically active metabolite, it may report an inflated total vitamin D level, potentially misclassifying a deficient individual as sufficient. Conversely, poor cross-reactivity with 25(OH)D2 in a patient supplemented with this form of vitamin D can lead to an underestimation of their total vitamin D status.[3]

Q4: My immunoassay results are inconsistent with other methods (e.g., LC-MS/MS). Could cross-reactivity be the cause?

A4: Yes, discrepancies between immunoassay results and those from a reference method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are often due to differences in specificity and cross-reactivity.[5] LC-MS/MS can physically separate different metabolites before detection, making it less susceptible to this type of interference.[4] If you observe a consistent bias in your immunoassay results compared to LC-MS/MS, it is highly probable that cross-reactivity with one or more metabolites is a contributing factor.

Q5: What is the "gold standard" for measuring vitamin D metabolites and why?

A5: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites.[4] This is because it is a highly specific and sensitive method that can separate and individually quantify various vitamin D metabolites, thereby minimizing the impact of cross-reactivity that is often inherent in immunoassays.[1]

Troubleshooting Guides

Problem 1: Suspected overestimation of total 25-hydroxyvitamin D.

  • Possible Cause: The immunoassay may be cross-reacting with other vitamin D metabolites, such as 3-epi-25(OH)D3 or 24,25(OH)2D3, leading to an artificially high reading.[5]

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the manufacturer's package insert for data on the cross-reactivity of your specific assay with various vitamin D metabolites.

    • Sample Dilution: Perform a serial dilution of your sample and re-run the assay. If a non-linear dilution profile is observed (i.e., the measured concentration does not decrease proportionally with the dilution factor), it may indicate the presence of interfering substances.

    • Confirmation with a Reference Method: If possible, re-analyze a subset of your samples using a more specific method like LC-MS/MS to confirm the presence and extent of the overestimation.

    • Spike and Recovery Experiment: Conduct a spike and recovery experiment (see "Experimental Protocols" section) to assess the accuracy of your assay in your specific sample matrix.

Problem 2: Suspected underestimation of total 25-hydroxyvitamin D, particularly in samples from individuals taking vitamin D2 supplements.

  • Possible Cause: The antibody used in the immunoassay may have poor cross-reactivity with 25(OH)D2, leading to an under-representation of this metabolite in the total 25-hydroxyvitamin D measurement.[3]

  • Troubleshooting Steps:

    • Check 25(OH)D2 Cross-Reactivity Data: Refer to the manufacturer's specifications for the percentage of cross-reactivity with 25(OH)D2. Some assays are known to have significantly lower reactivity with D2 than D3.[3]

    • Alternative Assay: If you are consistently working with samples from individuals supplemented with vitamin D2, consider switching to an immunoassay with demonstrated equimolar cross-reactivity for 25(OH)D2 and 25(OH)D3, or use an LC-MS/MS method.

    • Data Correction: If the cross-reactivity of your assay is known and consistent, it may be possible to apply a correction factor to your results. However, this should be done with caution and validated against a reference method.

Problem 3: High variability between replicate measurements.

  • Possible Cause: While several factors can contribute to poor precision, inconsistent interference from cross-reacting metabolites, especially in samples with varying compositions, can be a factor. Other potential causes include pipetting errors, inadequate mixing, or issues with the plate washer.

  • Troubleshooting Steps:

    • Review Basic ELISA Technique: Ensure proper pipetting technique, thorough mixing of reagents and samples, and consistent washing steps.

    • Sample Pre-treatment: Consider if a sample pre-treatment step, such as solid-phase extraction (SPE), could help to remove some of the interfering substances before running the immunoassay.

    • Assess Matrix Effects: Perform spike and recovery experiments on multiple different samples to determine if the variability is sample-dependent, which would suggest a matrix effect.

Data Presentation

Table 1: Comparison of Cross-Reactivity of Major Vitamin D Metabolites in Commercially Available Immunoassays

MetaboliteAbbott Architect (%)Roche Cobas (%)Siemens ADVIA Centaur (%)
25(OH)D3 100100100
25(OH)D2 ~82-100~91-92~89
3-epi-25(OH)D3 ~113~91~118
24,25(OH)2D3 ~112~149Not specified

Data compiled from multiple sources.[3][5][7] Percentages are approximate and may vary between specific kit lots and studies. Always refer to the manufacturer's package insert for the most accurate and up-to-date information.

Experimental Protocols

Protocol for Assessing Cross-Reactivity of a Vitamin D Metabolite in a Competitive ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of a potential interfering metabolite in your vitamin D immunoassay.

Materials:

  • Your Vitamin D competitive ELISA kit (including coated plates, standards, detection antibody, substrate, and stop solution)

  • Analyte-free serum or buffer (the same matrix as your standards)

  • Calibrated standard of your primary analyte (e.g., 25(OH)D3)

  • Calibrated standard of the potential cross-reacting metabolite (e.g., 3-epi-25(OH)D3)

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Prepare a Standard Curve for the Primary Analyte: Prepare a serial dilution of the primary analyte standard in the analyte-free serum or buffer according to the kit manufacturer's instructions. This will be your reference standard curve.

  • Prepare a Dilution Series for the Cross-Reacting Metabolite: In separate tubes, prepare a serial dilution of the cross-reacting metabolite in the analyte-free serum or buffer. The concentration range should be wide enough to produce a dose-response curve.

  • Run the ELISA:

    • Add the primary analyte standards to their designated wells on the ELISA plate.

    • Add the cross-reacting metabolite dilutions to a separate set of wells.

    • Follow the immunoassay kit's protocol for the addition of other reagents (e.g., biotinylated tracer, antibody), incubation times, washing steps, and substrate development.

  • Read the Plate: Measure the absorbance of all wells at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the standard curve for the primary analyte (absorbance vs. concentration).

    • Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).

    • From the dose-response curve of the cross-reacting metabolite, determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • Percent Cross-Reactivity = (IC50 of primary analyte / IC50 of cross-reacting metabolite) x 100

Visualizations

Competitive_Immunoassay cluster_well Microplate Well cluster_detection Detection Antibody Capture Antibody Bound_Analyte Analyte-Antibody Complex Antibody->Bound_Analyte Bound_Tracer Tracer-Antibody Complex Antibody->Bound_Tracer Analyte Vitamin D Metabolite (Analyte) Analyte->Bound_Analyte Tracer Labeled Vitamin D (Tracer) Tracer->Bound_Tracer Signal Signal Bound_Tracer->Signal

Caption: Principle of a competitive immunoassay for vitamin D.

VitaminD_Metabolism VitaminD Vitamin D2 (diet) This compound (skin, diet) 25OHD 25(OH)D2 / 25(OH)D3 (Major circulating form) VitaminD->25OHD Liver (25-hydroxylase) 1_25OH2D 1,25(OH)2D2 / 1,25(OH)2D3 (Active hormone) 25OHD->1_25OH2D Kidney (1α-hydroxylase) 24_25OH2D 24,25(OH)2D3 (Catabolism) 25OHD->24_25OH2D Kidney (24-hydroxylase) 3_epi_25OHD3 3-epi-25(OH)D3 25OHD->3_epi_25OHD3 Epimerase Troubleshooting_Workflow Start Inaccurate Immunoassay Result Suspected Check_Insert Review Manufacturer's Cross-Reactivity Data Start->Check_Insert Perform_Dilution Perform Serial Dilution Analysis Check_Insert->Perform_Dilution Linear_Dilution Is Dilution Linear? Perform_Dilution->Linear_Dilution Spike_Recovery Conduct Spike and Recovery Experiment Linear_Dilution->Spike_Recovery Yes Matrix_Effect Matrix Effect or Cross-Reactivity Likely Present Linear_Dilution->Matrix_Effect No Acceptable_Recovery Is Recovery Acceptable? Spike_Recovery->Acceptable_Recovery Result_OK Result Likely Valid for this Assay Acceptable_Recovery->Result_OK Yes Acceptable_Recovery->Matrix_Effect No Consider_Alternative Consider Alternative Assay (e.g., LC-MS/MS or different immunoassay) Matrix_Effect->Consider_Alternative

References

Technical Support Center: Stabilization of Vitamin D3 in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a sensitive molecule prone to degradation from several environmental factors. The primary drivers of instability are:

  • Light: Exposure to UV light can cause photodegradation, leading to the formation of inactive isomers like suprasterol I and II.[1]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of this compound. This process is often accelerated in the presence of an unsaturated lipid matrix.[1][2]

  • Heat: While relatively stable at lower temperatures, prolonged exposure to high temperatures (e.g., during processing) can accelerate degradation through isomerization.[1][2]

  • Acidic pH: Acidic conditions can catalyze the isomerization of this compound into biologically inactive forms such as isotachysterol.[2][3][4]

  • Metal Ions: The presence of metal ions, particularly iron and copper, can act as catalysts for oxidative degradation.[3][4]

  • Moisture: High humidity can increase molecular mobility and accelerate degradation, especially in dry formulations like powders.[1][2]

Q2: What are the main strategies to stabilize this compound in a formulation?

A2: Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation. Common choices include synthetic antioxidants like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ), and natural antioxidants such as tocopherols (B72186) (vitamin E), ascorbic acid (vitamin C), and citric acid.[5]

  • Microencapsulation: Encasing this compound in a protective shell (wall material) can shield it from environmental factors.[6] Common techniques include spray drying and complex coacervation, using materials like gelatin, gum arabic, chitosan, and alginate.[7][8][9]

  • Controlled Processing Environment: Minimizing exposure to oxygen and light during manufacturing is crucial. Techniques like nitrogen flushing and using opaque or UV-blocking packaging can significantly improve stability.

  • Chelating Agents: For formulations where metal ion contamination is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing degradation.[3][4]

Q3: Can an antioxidant ever have a negative impact on this compound stability?

A3: Yes, under certain conditions, some antioxidants can exhibit pro-oxidant activity, potentially accelerating the degradation of this compound. This can occur, for example, in the presence of transition metal ions where the antioxidant can reduce the metal ion, which then participates in reactions that generate reactive oxygen species. It has been observed that this compound itself can act as a pro-oxidant in certain cellular environments by increasing the generation of reactive oxygen species.[10] Therefore, it is crucial to test the compatibility and effectiveness of an antioxidant in the specific formulation matrix.

Q4: What are the common analytical methods for quantifying this compound and its degradation products?

A4: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a widely used method for routine analysis. It is robust and can effectively separate this compound from many of its isomers and degradation products.

  • LC-MS/MS: This method offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for complex matrices or when very low levels of this compound need to be quantified.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between this compound and the stationary phase.- Column overload.- Irregularities in the column packing or a partially clogged frit.- Adjust the mobile phase pH.- Reduce the sample injection volume or concentration.- Replace the column frit or the entire column if necessary.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or sample.- Carryover from a previous injection.- Column bleed.- Use fresh, high-purity HPLC-grade solvents.- Run blank injections to identify the source of contamination.- Purge the column with a strong solvent.
Poor Peak Resolution - Inappropriate mobile phase composition.- Column degradation.- Isomers of this compound co-eluting.- Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio).- Replace the HPLC column.- Use a column with a different selectivity or a longer column.
Low this compound Recovery - Incomplete extraction from the sample matrix.- Degradation during sample preparation (e.g., exposure to light or heat).- Adsorption to labware.- Optimize the extraction solvent and procedure.- Protect samples from light and heat during preparation.- Use silanized glassware to prevent adsorption.
Guide 2: Microencapsulation Process Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency - Poor affinity between the core (this compound) and the wall material.- Suboptimal process parameters (e.g., temperature, pH, stirring speed).- Inappropriate core-to-wall material ratio.- Select a wall material with better compatibility with the lipophilic this compound.- Systematically optimize the encapsulation process parameters.- Experiment with different core-to-wall material ratios.
Particle Aggregation - Insufficient stabilization of the emulsion before encapsulation.- Incomplete cross-linking of the wall material.- Inappropriate drying method.- Use an effective emulsifier and ensure a stable emulsion is formed.- Optimize the concentration of the cross-linking agent and reaction time.- Consider freeze-drying as an alternative to spray-drying to minimize aggregation.
Phase Separation during Emulsification - Mismatched densities of the oil and aqueous phases.- Insufficient homogenization energy.- Inappropriate emulsifier or concentration.- Adjust the density of the aqueous phase (e.g., with glycerol).- Increase the homogenization time or speed.- Screen different emulsifiers and optimize their concentration.

Data Presentation

Table 1: Comparison of this compound Stabilization by Antioxidants
AntioxidantConcentrationTemperature (°C)% this compound RetentionNotes
Control (No Antioxidant) N/A230< 10%Significant degradation at high temperatures.
BHT Not specified230> 50%Demonstrated high antioxidant activity at elevated temperatures.[5]
TBHQ Not specified230> 50%Showed high antioxidant activity, comparable to BHT.[5]
Ascorbic Acid 2.0 g/L25~90% (in aqueous solution)Stabilization effect increased with concentration.[11]
EDTA Not specified25HighShowed the most significant stabilizing effect in aqueous media with metal ions.[3][4]

Note: Data is synthesized from multiple sources and experimental conditions may vary.

Table 2: Encapsulation Efficiency of this compound with Different Wall Materials
Wall Material(s)Encapsulation MethodEncapsulation Efficiency (%)Reference
Gelatin A and Carboxymethyl Tara GumComplex Coacervation80%[7]
Chitosan-ZeinNot specified75%[8]
Sodium Caseinate and MaltodextrinSpray Drying~71%[2]
Gum ArabicFreeze Drying71.3%[12]
Alginate-ChitosanUltrasonic Microencapsulation92.86%[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and may require optimization for specific product matrices.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.

    • From the stock solution, prepare a series of working standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation (from an oil-based supplement):

    • Accurately weigh a portion of the sample expected to contain a quantifiable amount of this compound.

    • Perform a saponification step to remove interfering lipids: Add an ethanolic solution of potassium hydroxide (B78521) and heat gently (e.g., 60-80°C for 30 minutes). Cold saponification (room temperature overnight) can also be used to minimize thermal isomerization.

    • After saponification, perform a liquid-liquid extraction using a non-polar solvent like n-hexane or iso-octane.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) or methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 265 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study (as per ICH Q1A Guidelines)
  • Prepare this compound Solutions: Prepare solutions of this compound in the formulation matrix or a suitable solvent.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).

    • Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.

Visualizations

Vitamin_D3_Degradation_Pathways D3 This compound PreD3 Pre-vitamin D3 D3->PreD3 Heat Tachysterol Tachysterol D3->Tachysterol Light (UV) Lumisterol Lumisterol D3->Lumisterol Light (UV) Isotachysterol Isotachysterol D3->Isotachysterol Acid Oxidation_Products Oxidation Products D3->Oxidation_Products Oxygen, Metal Ions PreD3->D3 Heat (Equilibrium) Suprasterols Suprasterols PreD3->Suprasterols Light (UV)

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Stability_Testing start Start: this compound Product sample_prep Sample Preparation (Extraction, Saponification) start->sample_prep forced_degradation Forced Degradation (Heat, Light, Acid, Base, Oxidation) sample_prep->forced_degradation hplc_analysis HPLC-UV/MS Analysis sample_prep->hplc_analysis t=0 analysis forced_degradation->hplc_analysis Stressed samples data_analysis Data Analysis (Quantification, Degradant Identification) hplc_analysis->data_analysis stability_assessment Stability Assessment data_analysis->stability_assessment end End: Stability Report stability_assessment->end

Caption: Workflow for this compound stability testing.

VDR_Signaling_Pathway D3_source This compound (Sunlight, Diet) Liver Liver D3_source->Liver Calcidiol 25(OH)D3 (Calcidiol) Liver->Calcidiol 25-hydroxylase Kidney Kidney Calcidiol->Kidney Calcitriol 1,25(OH)2D3 (Calcitriol) (Active Form) Kidney->Calcitriol 1α-hydroxylase VDR Vitamin D Receptor (VDR) Calcitriol->VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Calcium Homeostasis) Gene_Transcription->Biological_Response

Caption: Simplified Vitamin D receptor signaling pathway.

References

impact of hemolysis and lipemia on vitamin D assay accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with vitamin D assay accuracy due to hemolysis and lipemia.

Frequently Asked Questions (FAQs)

Q1: What are hemolysis and lipemia, and how do they affect laboratory test results?

A1: Hemolysis is the rupture of red blood cells, which releases their intracellular contents, including hemoglobin, into the serum or plasma.[1][2][3] This gives the sample a pink or reddish appearance.[4] Lipemia is the presence of a high concentration of lipids (fats), primarily triglycerides, in the blood, which makes the sample appear turbid or milky.[4][5][6] Both conditions are common preanalytical interferences that can significantly impact the accuracy of laboratory tests, including vitamin D assays.[4][7]

Q2: How do hemolysis and lipemia specifically interfere with vitamin D assays?

A2: The interference mechanisms can be complex and depend on the assay method:

  • Immunoassays:

    • Hemolysis: Hemoglobin can interfere with spectrophotometric measurements used in some immunoassays.[2] It can also inhibit enzymes used in the assay or interfere with antibody-antigen binding.[2][8]

    • Lipemia: High lipid concentrations can cause light scattering, which affects spectrophotometric and turbidimetric assays.[4][9] Lipids can also physically block the binding sites on antibodies, leading to inaccurate results.[9] In some cases, lipemia can cause a negative bias in vitamin D immunoassays.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • While considered the gold standard, LC-MS/MS is not entirely immune to interference.[11][12]

    • Lipemia: High lipid levels can cause a "matrix effect," where other components in the sample suppress or enhance the ionization of the target analyte (25-hydroxyvitamin D), leading to falsely low or high results.[13][14][15] This can sometimes lead to a misdiagnosis of vitamin D deficiency.[13][14][15]

Q3: Which vitamin D assay platforms are most susceptible to interference from hemolysis and lipemia?

A3: Studies have shown that immunoassays are generally more susceptible to interference from hemolysis and lipemia compared to LC-MS/MS methods.[10][16][17] However, the degree of interference can vary significantly between different immunoassay manufacturers. For instance, one study found that the Roche immunoassay showed a consistent negative bias in hemolyzed samples, while all four immunoassays tested (Abbott, Beckman Coulter, Roche, Siemens) showed a general negative bias in lipemic samples.[10][16][17]

Q4: Are there any visual clues to identify potentially problematic samples?

A4: Yes. Hemolyzed samples will have a pink to red tinge in the serum or plasma, while lipemic samples will appear cloudy or milky.[4] Automated analyzers in clinical laboratories often measure hemolysis (H-index) and lipemia (L-index) indices to quantify the level of interference.[5][18][19]

Troubleshooting Guides

Issue 1: Unexpectedly low or high vitamin D results in a batch of samples.

Possible Cause: Interference from hemolysis or lipemia in one or more samples.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the serum or plasma of the problematic samples for any pink/red discoloration (hemolysis) or turbidity (lipemia).

  • Check Instrument Flags: Review the data from your automated analyzer for any flags or indices indicating hemolysis or lipemia.

  • Review Sample Collection and Handling: Investigate if there were any issues during sample collection (e.g., difficult blood draw, incorrect needle size) or handling (e.g., vigorous mixing, improper storage) that could have led to in vitro hemolysis.[3] For lipemia, check if the patient was fasting prior to the blood draw.[4]

  • Mitigation Strategies:

    • For Lipemic Samples:

      • Ultracentrifugation: This is an effective method to remove lipids from the sample.[14]

      • Sample Dilution: Diluting the sample can sometimes mitigate the matrix effect in LC-MS/MS assays.[6][13][15] However, ensure the diluted concentration remains within the assay's analytical limits.

      • Lipid Clearing Agents: Commercially available agents like LipoClear® can be used to remove lipids, although their effectiveness may vary depending on the analyte.[19][20]

    • For Hemolyzed Samples:

      • Recollection: The most reliable solution is to request a new, properly collected sample.[21][22]

      • Correction Factors: While some research has explored applying correction factors, this is not a routine practice and should be approached with caution as the interference is complex and assay-dependent.[2]

Issue 2: Discrepancies between vitamin D results from an immunoassay and an LC-MS/MS method.

Possible Cause: The immunoassay may be more susceptible to interference from hemolysis, lipemia, or other cross-reacting vitamin D metabolites that are resolved by LC-MS/MS.[23][24]

Troubleshooting Steps:

  • Assess Sample Quality: Analyze the sample for hemolysis and lipemia. If present, these are likely contributors to the discrepancy.

  • Consider Other Interferences: Be aware that some immunoassays can show cross-reactivity with other vitamin D metabolites, such as 3-epi-25-OH-D3, which can lead to overestimated results.[10][24] LC-MS/MS methods can typically separate these epimers.[25]

  • Consult Manufacturer's Data: Review the package insert or technical data for your specific immunoassay to understand its limitations regarding hemolysis, lipemia, and cross-reactivity.[26]

Quantitative Data Summary

The following tables summarize the quantitative impact of hemolysis and lipemia on various vitamin D assays as reported in the literature.

Table 1: Impact of Hemolysis on Vitamin D Immunoassays

Immunoassay ManufacturerObserved Bias/InterferenceReference
RocheConsistent negative bias (from 6.7% to 36.8%)[10]
Abbott, Beckman Coulter, SiemensSome individual samples showed biases >30% compared to MS values, but no consistent pattern.[10]
Beckman Coulter DxI800Increasing the hemolysis index nonreporting limit to 300 mg/dL is supported.[18]

Table 2: Impact of Lipemia on Vitamin D Assays

Assay TypeImmunoassay ManufacturerObserved Bias/InterferenceReference
ImmunoassayAbbott, Beckman Coulter, Roche, SiemensGeneral negative bias (approximately 20-30%) compared to MS values.[10]
ImmunoassayNot specifiedNegative bias of 10%-13.5% at moderate lipemia and 15%-20% at severe lipemia.[20]
LC-MS/MSNot specifiedCan cause falsely low results due to matrix effects. In one case, a falsely low result led to vitamin D intoxication due to unnecessary treatment.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of Hemolyzed Samples for Interference Studies

This protocol provides a general method for creating hemolyzed samples to test for assay interference.

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Hemolysate Preparation:

    • Osmotic Shock Method:

      • Centrifuge the whole blood to separate plasma and red blood cells (RBCs).

      • Wash the RBCs multiple times with a saline solution (e.g., 0.9% NaCl).

      • Lyse the washed RBCs by adding a hypotonic solution (e.g., distilled water).[27]

      • Freeze and thaw the lysed RBCs to ensure complete hemolysis.[1]

      • Centrifuge the hemolysate to remove cell debris.

    • Mechanical Disruption: An alternative is to mechanically lyse the RBCs by passing them through a fine-gauge needle.[27]

  • Spiking:

    • Prepare a baseline serum or plasma pool with a known vitamin D concentration.

    • Create a series of samples with increasing levels of hemolysis by adding varying amounts of the hemolysate to the baseline pool.

  • Analysis:

    • Measure the hemolysis index (H-index) or hemoglobin concentration in each spiked sample.

    • Measure the vitamin D concentration in each sample using the assay under investigation.

    • Calculate the percentage bias from the baseline value to determine the extent of interference at different hemolysis levels.[18]

Protocol 2: Preparation of Lipemic Samples for Interference Studies

This protocol outlines a common method for simulating lipemic samples.

  • Baseline Sample: Prepare a serum or plasma pool with a known vitamin D concentration.

  • Spiking with Intralipid:

    • Use a commercially available intravenous lipid emulsion, such as Intralipid®.[9][28]

    • Add increasing volumes of the lipid emulsion to the baseline serum/plasma pool to create samples with varying degrees of turbidity.[9][29]

  • Analysis:

    • Measure the lipemia index (L-index) or triglyceride concentration in each spiked sample.

    • Measure the vitamin D concentration in each sample using the assay being evaluated.

    • Determine the percentage bias from the baseline value to assess the impact of different lipemia levels.[9]

Note: While Intralipid® is widely used, some studies suggest it may not perfectly mimic native lipemic samples. Therefore, using patient-derived lipemic samples, when available, can provide more clinically relevant interference data.[28]

Visualizations

Hemolysis_Interference_Workflow Experimental Workflow for Hemolysis Interference Study cluster_prep Sample Preparation cluster_spiking Spiking & Analysis cluster_eval Evaluation Collect_Blood Collect Whole Blood (EDTA) Prepare_Hemolysate Prepare Hemolysate (e.g., Osmotic Shock) Collect_Blood->Prepare_Hemolysate Spike_Samples Spike Baseline Pool with Hemolysate Prepare_Hemolysate->Spike_Samples Baseline_Pool Prepare Baseline Serum/Plasma Pool Baseline_Pool->Spike_Samples Measure_H_Index Measure Hemolysis Index (H-Index) Spike_Samples->Measure_H_Index Measure_VitD Measure Vitamin D Concentration Spike_Samples->Measure_VitD Calculate_Bias Calculate % Bias from Baseline Measure_H_Index->Calculate_Bias Measure_VitD->Calculate_Bias Determine_Interference Determine Interference Level Calculate_Bias->Determine_Interference

Caption: Workflow for hemolysis interference testing.

Lipemia_Troubleshooting_Logic Troubleshooting Logic for Suspected Lipemia Interference Start Inaccurate Vitamin D Result Visual_Inspect Visually Inspect Sample for Turbidity Start->Visual_Inspect Check_Flags Check Instrument Lipemia Flags/Index Visual_Inspect->Check_Flags Turbidity Observed No_Lipemia No Lipemia Detected Investigate Other Causes Visual_Inspect->No_Lipemia No Turbidity Lipemia_Confirmed Lipemia Confirmed Check_Flags->Lipemia_Confirmed Lipemia Flag Positive Check_Flags->No_Lipemia Lipemia Flag Negative Mitigation Apply Mitigation Strategy Lipemia_Confirmed->Mitigation Ultracentrifuge Ultracentrifugation Mitigation->Ultracentrifuge Dilute Sample Dilution Mitigation->Dilute Clearing_Agent Lipid Clearing Agent Mitigation->Clearing_Agent Reanalyze Re-analyze Sample Ultracentrifuge->Reanalyze Dilute->Reanalyze Clearing_Agent->Reanalyze

Caption: Troubleshooting flowchart for lipemia.

References

Technical Support Center: Strategies to Improve Vitamin D3 Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to enhance the bioavailability of vitamin D3 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound inherently low?

A1: The low bioavailability of this compound stems primarily from its high hydrophobicity (fat-soluble nature) and poor water solubility.[1][2] This makes it difficult for the body to absorb in the aqueous environment of the gastrointestinal tract.[1] Its absorption is dependent on accompanying lipids and proteins and requires emulsification by bile salts to form micelles, which can then be absorbed by enterocytes in the small intestine.[2][3][4] Additionally, this compound can be unstable and prone to degradation when exposed to light, temperature, and oxygen.[5]

Q2: What are the most common strategies to improve the oral bioavailability of this compound?

A2: The most common strategies focus on improving the solubility and stability of this compound. These include:

  • Lipid-Based Formulations: Incorporating this compound into oils, emulsions, nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS) to facilitate its solubilization and absorption alongside dietary fats.[1][6] Oil-based vehicles have been shown to produce a greater increase in serum 25(OH)D compared to powder-based supplements.[6][7]

  • Encapsulation Technologies: Using microencapsulation or nanoencapsulation to protect this compound from degradation and control its release.[1][8] This includes liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles.[9][10][11] Encapsulation can enhance stability, improve solubility in intestinal juice, and facilitate absorption.[1]

  • Micellar Systems: Creating micellar formulations that mimic the body's natural absorption process, improving the dispersion of this compound in the gut.[5][8]

Q3: How is the bioavailability of a new this compound formulation typically assessed in an animal model?

A3: Bioavailability is typically assessed via a pharmacokinetic study in an animal model, such as rats or mice.[8][12] The general workflow involves:

  • Dosing: Administering a single oral dose of the this compound formulation to the animals.[7][8]

  • Blood Sampling: Collecting blood samples at multiple time points (e.g., baseline, 3, 6, 10, 24, and 48 hours post-dosing).[2][13]

  • Analysis: Measuring the concentration of this compound or its primary metabolite, 25-hydroxythis compound (25(OH)D3), in the serum or plasma using methods like HPLC or LC-MS.[2][13][14]

  • Pharmacokinetic Calculation: Calculating key parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[13][15] A higher AUC indicates greater overall bioavailability.[8]

Q4: What is the mechanism by which nano-delivery systems enhance this compound absorption?

A4: Nano-delivery systems, such as nanoemulsions and nanoparticles, enhance this compound absorption through several mechanisms. Their small particle size provides a larger surface area, which can improve solubility and dissolution rate in the gastrointestinal tract.[12][16] These systems can protect the encapsulated this compound from degradation, facilitate its transport across the mucus layer of the intestine, and improve its uptake by intestinal epithelial cells.[1][9] Some nanocarriers can also be designed for targeted delivery to specific sites in the intestine.[9][17]

Troubleshooting Guides

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (EE%) in Liposomes/Nanoparticles This compound precipitation during formulation; Insufficient lipid concentration; Incorrect formulation parameters (e.g., pH, temperature).Increase the lipid-to-drug ratio. Optimize the formulation process, ensuring this compound remains solubilized in the lipid phase before encapsulation.[2] Use a co-solvent during preparation and ensure its complete removal.[16]
Formulation Instability (e.g., phase separation, particle aggregation) Suboptimal surfactant/stabilizer concentration; High polydispersity index (PDI); Improper storage conditions (temperature, light exposure).Screen different surfactants or polymers to find one that provides better steric or electrostatic stabilization.[1] Optimize homogenization or sonication parameters to achieve a smaller, more uniform particle size (PDI < 0.3).[18] Store formulations protected from light and at a recommended temperature (e.g., 4°C).[11][16]
High Variability in Animal Bioavailability Data Inconsistent dosing volumes or techniques; Differences in animal fasting state; Formulation instability leading to inconsistent dosing.Ensure precise and consistent oral gavage technique. Standardize the fasting period for all animals before dosing (e.g., 12 hours).[2] Gently mix the formulation before each administration to ensure homogeneity. Use a delivery system known to reduce absorption variation, such as a nanoemulsion.[12]
No Significant Improvement in Bioavailability Compared to Control (e.g., oil solution) The chosen delivery system is not optimal for this compound; Particle size is too large for efficient absorption; The formulation does not release this compound effectively in the intestine.Re-evaluate the formulation strategy. For example, micellized this compound has shown lower bioavailability than microencapsulated or oil-based forms in some rat studies.[6][8] Aim for particle sizes below 300 nm for efficient absorption.[18] Incorporate components that are digested in the small intestine (e.g., digestible lipids) to trigger the release of the encapsulated this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing different this compound formulations in experimental models.

Table 1: Comparison of this compound Formulations in a Rat Model Data from a study where rats were given 2000 IU/kg of this compound daily for 7 days. Bioavailability was assessed by measuring serum 25(OH)D levels.[7][8]

FormulationMaximum Concentration (Cmax) (nmol/L)Relative Bioavailability (AUC vs. Oil-based)
Microencapsulated~335.41.24 (24% higher)
Oil-based~236.11.00 (Reference)
Micellized~216.40.65 (35% lower)

Table 2: Comparison of this compound Emulsions in a Mouse Model Data from a study comparing serum vitamin D levels after oral administration of different emulsions.[12]

FormulationIncrease in Serum Vitamin D Levels (vs. Control)
This compound Nanoemulsion73%
This compound Coarse Emulsion36%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoliposomes via Thin-Film Hydration

This protocol describes a common method for preparing nanoliposomes for this compound delivery.[16]

  • Lipid Film Preparation: a. Dissolve lecithin (B1663433) and cholesterol (e.g., in a 40:20 w/w ratio) in a suitable organic solvent mixture (e.g., 15 mL of ethanol/methanol at 2:1 v/v) in a round-bottom flask. b. Add the desired amount of this compound to the lipid solution and mix thoroughly. c. Evaporate the organic solvents using a rotary evaporator at a controlled temperature (e.g., 30°C) until a thin, dry lipid film forms on the flask wall. d. To ensure complete removal of residual solvent, flush the flask with a gentle stream of nitrogen gas.

  • Hydration: a. Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating the flask. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. To produce small, unilamellar vesicles (nanoliposomes), sonicate the MLV suspension using a probe sonicator on ice to prevent overheating and degradation of lipids and this compound. b. The sonication time and power should be optimized to achieve the desired particle size (e.g., 80-120 nm).

  • Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by separating the free this compound from the liposomes (e.g., via ultracentrifugation) and quantifying the encapsulated this compound using HPLC.[2]

Protocol 2: In Vivo Bioavailability Study in a Rat Model

This protocol outlines a typical crossover design for assessing the oral bioavailability of different this compound formulations.[6][8]

  • Animal Acclimatization: a. House male Wistar rats in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week before the experiment. b. Provide standard chow and water ad libitum.

  • Experimental Design: a. Randomly divide the animals into groups (n=6 per group).[8] b. After a baseline blood draw, administer the test formulations (e.g., microencapsulated, oil-based, micellized this compound) orally via gavage for 7 consecutive days.[7][8]

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein) at predetermined time points. For a multi-day study, this could be on days 3, 7, 14, and 24 to assess both absorption and clearance.[8] b. Process the blood to obtain serum and store it at -80°C until analysis.

  • Sample Analysis: a. Extract this compound and its metabolite 25(OH)D3 from the serum samples. b. Quantify the concentrations using a validated LC-MS/MS or HPLC method.

  • Data Analysis: a. Plot the mean serum concentration of 25(OH)D3 versus time for each formulation group. b. Calculate the area under the curve (AUC) using the trapezoidal rule to compare the total drug exposure and relative bioavailability.[6] c. Perform statistical analysis (e.g., ANOVA) to determine if the differences between groups are significant.[6]

Visualizations

VitaminD_Absorption_Pathway cluster_lumen Intestinal Lumen D3_Formulation Oral this compound (e.g., Nanoemulsion) Micelle Mixed Micelles D3_Formulation->Micelle Emulsification Bile Bile Salts Bile->Micelle D3_inside This compound Micelle->D3_inside Passive Diffusion Chylomicron Chylomicrons D3_inside->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Exocytosis Portal Portal Vein to Liver Lymph->Portal

Caption: this compound absorption pathway in the small intestine.

Bioavailability_Workflow A Formulation Development (e.g., Liposomes, Emulsions) B In Vitro Characterization (Size, EE%, Stability) A->B D Pharmacokinetic Study Design (Dosing, Sampling Times) B->D C Animal Model Selection (e.g., Wistar Rats) C->D E Oral Administration (Gavage) D->E F Serial Blood Sampling E->F G Bioanalytical Method (LC-MS/MS for 25(OH)D3) F->G H Data Analysis (AUC, Cmax, Tmax) G->H I Bioavailability Comparison H->I

Caption: Experimental workflow for assessing this compound bioavailability.

Formulation_Logic cluster_S1 cluster_S2 Goal Goal: Improve this compound Bioavailability Problem Core Problem: Poor Water Solubility Goal->Problem Strategy1 Strategy 1: Lipid-Based Carriers Problem->Strategy1 Strategy2 Strategy 2: Encapsulation Problem->Strategy2 S1_Ex1 Oil Solutions Strategy1->S1_Ex1 S1_Ex2 Nanoemulsions Strategy1->S1_Ex2 S2_Ex1 Liposomes Strategy2->S2_Ex1 S2_Ex2 Microcapsules Strategy2->S2_Ex2 S2_Ex3 Polymeric NPs Strategy2->S2_Ex3 Outcome Outcome: Enhanced Absorption & Improved Stability S1_Ex1->Outcome S1_Ex2->Outcome S2_Ex1->Outcome S2_Ex2->Outcome S2_Ex3->Outcome

Caption: Logic diagram of strategies to enhance this compound bioavailability.

References

Technical Support Center: Analysis of 25-Hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 25-hydroxyvitamin D3 (25(OH)D3), particularly the resolution of isobaric interferences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a peak that is interfering with the quantification of my 25(OH)D3 peak in my LC-MS/MS analysis. What could it be?

A1: A common issue in 25(OH)D3 analysis is the presence of isobaric interferences, which are compounds that have the same nominal mass as 25(OH)D3. The most well-documented interferent is the C3-epimer of 25-hydroxythis compound (3-epi-25(OH)D3).[1][2] This epimer has lower biological activity, and its co-elution with 25(OH)D3 can lead to an overestimation of vitamin D levels.[2] Other potential interferences include isomers of vitamin D and various endogenous or exogenous compounds.[3] High-resolution mass spectrometry (HRMS) has revealed multiple isobaric compounds in serum extracts, one of which was identified as pentaerythritol (B129877) oleate, a lubricant that can leach from analytical instrumentation.[3][4][5]

Q2: How can I confirm if the interfering peak is the C3-epimer?

A2: The most definitive way to identify the C3-epimer is through chromatographic separation.[2] If you are using a standard C18 column, the epimer will likely co-elute with 25(OH)D3.[2][6] Switching to a column with different selectivity, such as a pentafluorophenyl (PFP) or a FluoroPhenyl column, can achieve baseline separation of 25(OH)D3 and its C3-epimer.[6][7][8]

Q3: My current chromatographic method does not separate 25(OH)D3 from its epimer. What are my options to resolve this interference?

A3: You have several options to resolve the co-elution of 25(OH)D3 and its C3-epimer:

  • Chromatographic Separation: As mentioned, changing your analytical column is a primary solution. PFP and FluoroPhenyl columns are specifically designed to provide the selectivity needed to separate these isobaric compounds.[6][7]

  • Chemical Derivatization: Derivatizing your sample with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve chromatographic separation and enhance ionization efficiency.[1][9] Other derivatization agents such as DMEQ-TAD and DAPTAD have also been used successfully.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like quadrupole-Orbitrap systems, can distinguish between 25(OH)D3 and some isobaric interferences based on their exact mass.[12]

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. This technique can resolve 25(OH)D3 from its C3-epimer even when they co-elute chromatographically.[13][14]

Q4: Can you provide a general workflow for resolving these interferences?

A4: The following diagram illustrates a general workflow for troubleshooting and resolving isobaric interferences in 25(OH)D3 analysis.

Interference Resolution Workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Resolution Strategies cluster_3 Method Details A Interfering peak observed with 25(OH)D3 B Analyze C3-epimer standard A->B C Co-elution confirmed? B->C D Optimize Chromatography C->D Yes E Implement Chemical Derivatization C->E Yes F Utilize High-Resolution MS C->F Yes G Employ Ion Mobility Spectrometry C->G Yes H Switch to PFP or FluoroPhenyl column D->H I Use PTAD, DMEQ-TAD, or DAPTAD E->I J Acquire data in high-resolution mode F->J K Separate based on ion mobility G->K

A workflow for resolving isobaric interferences.

Experimental Protocols

Below are detailed methodologies for key experiments to resolve isobaric interferences.

Protocol 1: Chromatographic Separation using a PFP Column

This protocol provides a general guideline for separating 25(OH)D3 from its C3-epimer using a pentafluorophenyl (PFP) column.

  • Sample Preparation:

    • Perform protein precipitation of serum or plasma samples with a precipitating agent like acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., deuterated 25(OH)D3).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis. For cleaner samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be performed.[8][15]

  • LC-MS/MS Conditions:

    • LC Column: Agilent InfinityLab Poroshell 120 PFP column or equivalent.[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that provides baseline separation of 25(OH)D3 and 3-epi-25(OH)D3. A typical run time is around 10 minutes.[7]

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: Typically 5-20 µL.

    • MS Detector: A triple quadrupole mass spectrometer.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor and product ions for 25(OH)D3, 3-epi-25(OH)D3, and the internal standard.

Protocol 2: Chemical Derivatization with PTAD

This protocol describes the derivatization of 25(OH)D3 with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve chromatographic separation and detection.

  • Sample Preparation:

    • Extract 25(OH)D3 from the sample matrix using LLE or SPE.[1]

    • Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of PTAD in a suitable solvent (e.g., acetonitrile).[1]

    • Incubate the mixture to allow the derivatization reaction to complete. The reaction is typically fast and occurs at room temperature.

    • Quench the reaction if necessary, as specified by the protocol.

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample using LC-MS/MS. The derivatization will shift the m/z of the analytes, so the MRM transitions will need to be adjusted accordingly.[1]

Quantitative Data Summary

The following table summarizes the performance of different methods for resolving 25(OH)D3 from its interferences.

MethodKey FeatureLimit of Quantification (LOQ)Reference
LC-MS/MS with PFP Column Baseline separation of epimers1.0 ng/mL for 25(OH)D3[7]
LC-HRMS (Q-Orbitrap) High mass resolution< 10 nM[12]
LC-MS/MS with Derivatization (PTAD) Improved chromatography and ionizationNot explicitly stated, but method is sensitive for low levels[1]
LC-IMS-MS Gas-phase separation of conformersQuantified over a range of 2-500 ng/mL[14]

Signaling Pathways and Workflows

The following diagram illustrates the general analytical workflow from sample receipt to data analysis for 25(OH)D3 measurement, highlighting the points where interference resolution techniques are applied.

Analytical_Workflow Sample Sample Receipt Preparation Sample Preparation (Protein Precipitation, LLE, SPE) Sample->Preparation Derivatization Chemical Derivatization (Optional, e.g., PTAD) Preparation->Derivatization LC_Separation LC Separation (e.g., PFP Column) Preparation->LC_Separation Direct Injection Derivatization->LC_Separation MS_Detection MS Detection (HRMS or IMS can be used here) LC_Separation->MS_Detection Data_Analysis Data Analysis & Reporting MS_Detection->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Vitamin D3 and Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol), supported by experimental data. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these two forms of vitamin D in their work.

Executive Summary

This compound and vitamin D2 are the two major forms of vitamin D, both essential for calcium homeostasis and bone metabolism. While structurally similar, they exhibit notable differences in their biological activities, primarily stemming from variations in their metabolic pathways and binding affinities to transport proteins. The available evidence indicates that this compound is more potent and has a longer-lasting effect in raising and maintaining serum 25-hydroxyvitamin D [25(OH)D] levels, the primary indicator of vitamin D status. This guide delves into the experimental data that substantiates these differences, providing detailed methodologies and a summary of quantitative findings.

Comparison of Key Biological Parameters

The following tables summarize the quantitative data comparing the key biological parameters of this compound and vitamin D2.

ParameterThis compound (Cholecalciferol)Vitamin D2 (Ergocalciferol)Key Findings
Source Synthesized in the skin upon sun exposure; found in animal-based foods.Derived from plant sources and fungi.D3 is the form naturally produced in the human body.
Binding Affinity to Vitamin D Receptor (VDR) The active forms, 1,25(OH)₂D3 and 1,25(OH)₂D2, bind to the VDR with similar affinity.[1][2]The active forms, 1,25(OH)₂D3 and 1,25(OH)₂D2, bind to the VDR with similar affinity.[1][2]Both forms, once activated, are capable of initiating the downstream signaling cascade.
Binding Affinity to Vitamin D Binding Protein (DBP) Higher affinity.Lower affinity.The higher affinity of D3 metabolites to DBP results in a longer serum half-life.[1][3][4]
Serum Half-life of 25(OH)D Longer.Shorter.This contributes to the sustained elevation of serum 25(OH)D levels with D3 supplementation.[3]
Potency in Raising Serum 25(OH)D Levels More potent. A meta-analysis of randomized controlled trials showed that D3 is more effective at raising serum 25(OH)D concentrations than D2.[5]Less potent.Studies indicate that this compound is approximately 87% more potent in raising and maintaining vitamin D levels compared to D2.[5]

Table 1: Comparison of the Biological Properties of this compound and Vitamin D2.

StudyDosage and DurationKey Findings
Tripkovic et al. (2012) Meta-analysisVariedSupplementation with this compound had a significantly greater effect on raising serum 25(OH)D concentrations compared to vitamin D2.[5]
Al-Shaikh et al. (2017)250,000 IU total over 140 days (various regimens)Two-weekly D3 supplementation was most effective in raising 25(OH)D levels.[6][7]
Binkley et al. (2011)1,600 IU daily or 50,000 IU monthly for 1 yearD3 produced a greater increase in serum 25(OH)D than D2.[8][9]
Kandula et al. (2015)50,000 IU weekly for 12 weeksCholecalciferol was more effective than ergocalciferol (B368823) in raising serum 25(OH)D in patients with chronic kidney disease.[10]

Table 2: Summary of Clinical Trials Comparing the Efficacy of this compound and D2 Supplementation.

Signaling and Metabolic Pathways

The biological actions of both vitamin D2 and D3 are initiated through their conversion to the active form, 1,25-dihydroxyvitamin D [1,25(OH)₂D], which then binds to the Vitamin D Receptor (VDR).

VitaminD_Signaling_Pathway Vitamin D Signaling Pathway D2 Vitamin D2 (Ergocalciferol) Liver Liver (25-hydroxylase) D2->Liver D3 This compound (Cholecalciferol) D3->Liver OHD2 25(OH)D2 Liver->OHD2 OHD3 25(OH)D3 Liver->OHD3 Kidney Kidney (1α-hydroxylase) ActiveD2 1,25(OH)2D2 Kidney->ActiveD2 ActiveD3 1,25(OH)2D3 Kidney->ActiveD3 OHD2->Kidney OHD3->Kidney VDR Vitamin D Receptor (VDR) ActiveD2->VDR ActiveD3->VDR RXR Retinoid X Receptor (RXR) VDR->RXR heterodimerizes with VDRE Vitamin D Response Element (VDRE) in Target Genes RXR->VDRE binds to Gene Gene Transcription VDRE->Gene regulates

Figure 1: Simplified diagram of the Vitamin D signaling pathway.

The metabolic activation of both vitamin D2 and D3 involves two hydroxylation steps, first in the liver to produce 25-hydroxyvitamin D and subsequently in the kidneys to form the biologically active 1,25-dihydroxyvitamin D.

VitaminD_Metabolism Vitamin D Metabolism cluster_D2 Vitamin D2 Metabolism cluster_D3 This compound Metabolism D2_source Vitamin D2 (from diet) D2_liver 25(OH)D2 (in Liver) D2_source->D2_liver 25-hydroxylase D2_kidney 1,25(OH)2D2 (in Kidney - Active) D2_liver->D2_kidney 1α-hydroxylase D3_source This compound (from diet/skin) D3_liver 25(OH)D3 (in Liver) D3_source->D3_liver 25-hydroxylase D3_kidney 1,25(OH)2D3 (in Kidney - Active) D3_liver->D3_kidney 1α-hydroxylase

Figure 2: Overview of Vitamin D2 and D3 metabolism.

Experimental Protocols

Measurement of Serum 25-Hydroxyvitamin D [25(OH)D] by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general outline for the quantification of 25(OH)D2 and 25(OH)D3 in serum samples.

1. Sample Preparation:

  • To 0.5 mL of serum, add 1.0 mL of acetonitrile (B52724) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 3000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube.
  • The supernatant can be directly injected or subjected to solid-phase extraction for further purification.

2. HPLC Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A mixture of methanol (B129727) and water.
  • Detection: UV detector at 265 nm.
  • Quantification: The concentrations of 25(OH)D2 and 25(OH)D3 are determined by comparing the peak areas of the sample to those of known standards.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity of vitamin D analogs to the VDR.

1. Reagents and Materials:

  • Purified VDR.
  • Radiolabeled 1,25(OH)₂D3 (e.g., [³H]1,25(OH)₂D3).
  • Unlabeled 1,25(OH)₂D3 (for standard curve).
  • Test compounds (unlabeled vitamin D2 and D3 analogs).
  • Assay buffer.
  • Dextran-coated charcoal.
  • Scintillation fluid and counter.

2. Procedure:

  • Incubate a fixed amount of purified VDR with a fixed concentration of radiolabeled 1,25(OH)₂D3 and varying concentrations of unlabeled competitor (either 1,25(OH)₂D3 for the standard curve or the test compounds).
  • Allow the binding to reach equilibrium.
  • Add dextran-coated charcoal to adsorb unbound ligand.
  • Centrifuge to pellet the charcoal.
  • Measure the radioactivity in the supernatant, which represents the amount of radiolabeled ligand bound to the VDR.
  • The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined.

Conclusion

The experimental evidence strongly suggests that this compound is more effective than vitamin D2 in improving and sustaining vitamin D status in humans. This is primarily attributed to its higher binding affinity for DBP, leading to a longer serum half-life of its metabolite, 25(OH)D3. While both forms, once activated, exhibit similar binding to the VDR, the pharmacokinetic advantages of this compound make it a more potent choice for supplementation and therapeutic applications. For researchers and drug development professionals, these differences are critical considerations in the design of studies and the formulation of products aimed at addressing vitamin D deficiency and leveraging its therapeutic potential.

References

Cholecalciferol vs. Ergocalciferol: A Comparative Guide to Vitamin D Supplementation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of vitamin D supplementation is critical. This guide provides an objective comparison of cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2), supported by experimental data, to inform research and development decisions.

Vitamin D, a fat-soluble prohormone, is essential for calcium homeostasis, bone metabolism, and various other physiological processes, including immune function and cell proliferation.[1] The two major forms of vitamin D are ergocalciferol (D2), derived from plant sources and fungi, and cholecalciferol (D3), synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and found in animal-based foods.[1][2] While historically considered interchangeable, a growing body of evidence suggests significant differences in their metabolic pathways and overall efficacy in improving and maintaining vitamin D status.

Comparative Efficacy in Raising Serum 25-Hydroxyvitamin D Levels

The primary indicator of vitamin D status is the serum concentration of 25-hydroxyvitamin D [25(OH)D]. Numerous studies and meta-analyses have consistently demonstrated that cholecalciferol is more potent than ergocalciferol in raising and sustaining serum 25(OH)D levels.[3][4][5]

A meta-analysis of 24 randomized controlled trials involving 1,277 participants concluded that cholecalciferol supplementation resulted in a significantly greater increase in total 25(OH)D levels compared to ergocalciferol.[4] The mean difference in the increase of serum 25(OH)D was 15.69 nmol/L in favor of cholecalciferol.[4] This superior efficacy of cholecalciferol has been observed across various dosages, supplementation durations, and patient populations, including healthy individuals and those with chronic kidney disease.[3][6]

Several factors contribute to the higher potency of cholecalciferol. Studies suggest that this compound metabolites have a higher affinity for the vitamin D-binding protein (VDBP) and the vitamin D receptor (VDR) compared to vitamin D2 metabolites.[1][7] Additionally, the rate of 25-hydroxylation in the liver may be higher for cholecalciferol than for ergocalciferol.[1] Some research also indicates that ergocalciferol supplementation may lead to a decrease in serum 25(OH)D3 levels.[3]

Quantitative Data Summary

The following tables summarize quantitative data from key comparative studies.

Table 1: Comparative Efficacy of Cholecalciferol (D3) vs. Ergocalciferol (D2) on Serum 25(OH)D Levels

Study PopulationCholecalciferol (D3) RegimenErgocalciferol (D2) RegimenDurationMean Change in Total 25(OH)D (D3 Group)Mean Change in Total 25(OH)D (D2 Group)Key Finding
Healthy Adults1000 IU/day1000 IU/day12 monthsSignificant IncreaseSmaller, less sustained increaseD3 was more effective in maintaining 25(OH)D levels over winter.[7]
Thai Female Healthcare Workers1000 IU/day20,000 IU/week6 months+8.41 ng/mL+4.76 ng/mLDaily D3 resulted in a significantly greater increase in 25(OH)D.[8]
Patients with Chronic Kidney Disease (Stage 3-5)50,000 IU/week50,000 IU/week12 weeks+45.0 ng/mL+30.7 ng/mLD3 was more effective at raising 25(OH)D levels during active therapy.[6][9]
Veterans with Inflammatory Bowel DiseaseVariedVariedRetrospectiveLower healthcare costs and service utilizationHigher follow-up 25(OH)D levels (not statistically significant)D3 replacement may improve outcomes and reduce healthcare costs.[10]

Experimental Protocols

Key Experiment: Randomized Clinical Trial in Chronic Kidney Disease Patients

A randomized clinical trial was conducted to compare the efficacy of cholecalciferol and ergocalciferol in 44 non-dialysis-dependent patients with stage 3-5 chronic kidney disease (CKD).[6][9]

  • Participants: Forty-four adults with stage 3-5 CKD and a baseline serum 25(OH)D level <30 ng/mL.

  • Intervention: Participants were randomly assigned to receive either oral cholecalciferol (50,000 IU) or oral ergocalciferol (50,000 IU) once weekly for 12 weeks.[9]

  • Primary Outcome: The primary outcome was the change in total serum 25(OH)D concentration from baseline to week 12.[6]

  • Secondary Outcomes: Secondary outcomes included changes in serum 1,25-dihydroxyvitamin D, parathyroid hormone (PTH), and the individual 25(OH)D2 and 25(OH)D3 sub-fractions at week 12 and week 18 (6 weeks after cessation of therapy).[6]

  • Laboratory Methods: Serum total 25(OH)D was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate between 25(OH)D2 and 25(OH)D3.

Signaling Pathways and Experimental Workflow

The metabolic activation of both cholecalciferol and ergocalciferol involves two key hydroxylation steps, primarily in the liver and kidneys.

VitaminD_Metabolism cluster_source Sources cluster_skin Skin cluster_circulation1 Circulation cluster_liver Liver cluster_circulation2 Circulation (Major Circulating Form) cluster_kidney Kidney cluster_target Target Tissues Sunlight (UVB) Sunlight (UVB) 7-dehydrocholesterol 7-dehydrocholesterol Sunlight (UVB)->7-dehydrocholesterol converts Diet (D2) Diet (D2) Ergocalciferol Ergocalciferol (D2) Diet (D2)->Ergocalciferol Diet (D3) Diet (D3) Cholecalciferol Cholecalciferol (D3) Diet (D3)->Cholecalciferol 7-dehydrocholesterol->Cholecalciferol produces 25-hydroxylase (CYP2R1) 25-hydroxylase (CYP2R1) Cholecalciferol->25-hydroxylase (CYP2R1) Ergocalciferol->25-hydroxylase (CYP2R1) Calcidiol 25(OH)D3 (Calcidiol) 25-hydroxylase (CYP2R1)->Calcidiol produces Ercalcidiol 25(OH)D2 (Ercalcidiol) 25-hydroxylase (CYP2R1)->Ercalcidiol produces Circ_Calcidiol 25(OH)D3 Calcidiol->Circ_Calcidiol Circ_Ercalcidiol 25(OH)D2 Ercalcidiol->Circ_Ercalcidiol 1-alpha-hydroxylase (CYP27B1) 1-alpha-hydroxylase (CYP27B1) Circ_Calcidiol->1-alpha-hydroxylase (CYP27B1) Circ_Ercalcidiol->1-alpha-hydroxylase (CYP27B1) Calcitriol 1,25(OH)2D3 (Calcitriol) 1-alpha-hydroxylase (CYP27B1)->Calcitriol produces Ercalcitriol 1,25(OH)2D2 (Ercalcitriol) 1-alpha-hydroxylase (CYP27B1)->Ercalcitriol produces VDR Vitamin D Receptor (VDR) Calcitriol->VDR binds to Ercalcitriol->VDR binds to

Caption: Metabolic pathways of cholecalciferol (D3) and ergocalciferol (D2).

The following diagram illustrates a typical experimental workflow for a comparative vitamin D supplementation study.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis P1 Participant Recruitment (e.g., Vitamin D Deficient) P2 Informed Consent P1->P2 P3 Baseline Measurements - Serum 25(OH)D - Serum PTH - Serum Calcium P2->P3 P4 Randomization P3->P4 P5a Group A: Cholecalciferol (D3) Supplementation P4->P5a P5b Group B: Ergocalciferol (D2) Supplementation P4->P5b P6 Follow-up Measurements (e.g., at 6 and 12 weeks) - Serum 25(OH)D - Serum PTH - Serum Calcium P5a->P6 P5b->P6 P7 Data Analysis - Compare changes in 25(OH)D - Assess safety and tolerability P6->P7 P8 Conclusion P7->P8

Caption: Generalized experimental workflow for a comparative supplementation trial.

Conclusion

The available evidence strongly supports the superiority of cholecalciferol (this compound) over ergocalciferol (vitamin D2) for raising and maintaining serum 25(OH)D levels. This difference in efficacy is likely attributable to variations in their metabolic pathways and binding affinities to key proteins. For researchers and professionals in drug development, these findings are crucial when designing studies involving vitamin D supplementation and when formulating products aimed at correcting vitamin D deficiency. While both forms can increase vitamin D levels, cholecalciferol is the more potent and reliable option. Future research should continue to explore the clinical implications of these differences, particularly in diverse populations and in the context of specific disease states.

References

24,25-Dihydroxyvitamin D3: A Validated Biomarker for Vitamin D Clearance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and application of 24,25-dihydroxyvitamin D3 as a biomarker for vitamin D clearance, comparing its performance against alternative methods with supporting experimental data.

The accurate assessment of vitamin D status and metabolism is critical in both clinical diagnostics and drug development. While serum 25-hydroxyvitamin D (25(OH)D) is the conventional biomarker, it primarily reflects vitamin D exposure and may not fully capture the dynamic nature of its clearance. Emerging evidence strongly supports the use of the ratio of 24,25-dihydroxythis compound (24,25(OH)2D3) to 25(OH)D3, known as the Vitamin D Metabolite Ratio (VDMR), as a robust and practical biomarker of vitamin D catabolism and clearance.[1] This guide provides an objective comparison of the VDMR with other methodologies, supported by experimental data, to inform its validation and application in research and development.

The Role of 24,25-Dihydroxythis compound in Vitamin D Metabolism

The catabolism of 25(OH)D is a crucial aspect of vitamin D homeostasis, primarily mediated by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase).[2][3] This enzyme converts 25(OH)D to 24,25(OH)2D, initiating its clearance from the body.[4][5] The expression of CYP24A1 is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), forming a negative feedback loop that regulates vitamin D activity.[5] Consequently, the concentration of 24,25(OH)2D and its ratio to 25(OH)D3 (the VDMR) are direct indicators of CYP24A1 activity and, therefore, the rate of 25(OH)D3 clearance.[4][5]

Comparative Data: VDMR vs. Gold-Standard Clearance Measurement

A key validation study directly compared the baseline VDMR with the gold-standard method for measuring 25(OH)D3 clearance, which involves the infusion of deuterated 25(OH)D3 and subsequent pharmacokinetic analysis.[4][5] The results demonstrated a strong and significant correlation between the VDMR and direct measures of clearance, validating its use as a surrogate biomarker.[4][5]

ParameterCorrelation with VDMR (r-value)Significance (p-value)Notes
25(OH)D3 Clearance 0.51<0.001A strong positive correlation indicates that a higher VDMR is associated with faster clearance of 25(OH)D3.[4][5]
Deuterated Metabolite-to-Parent AUC Ratio 0.76<0.001A very strong positive correlation with the ratio of deuterated 24,25(OH)2D3 to deuterated 25(OH)D3 further supports the VDMR as a reliable measure of metabolic conversion and clearance.[4][5]

Table 1: Correlation of the Vitamin D Metabolite Ratio (VDMR) with gold-standard measures of 25-hydroxythis compound clearance. Data extracted from a study involving 87 participants with varying kidney function.[4][5]

Performance in Different Clinical Contexts

The utility of 24,25(OH)2D3 and the VDMR as biomarkers has been investigated in various clinical settings, particularly in chronic kidney disease (CKD), where vitamin D metabolism is often dysregulated.

PopulationKey FindingsReference
Chronic Kidney Disease (CKD) Serum 24,25(OH)2D concentrations and the VDMR were significantly lower in patients with more advanced CKD, correlating with the decline in estimated glomerular filtration rate (eGFR).[3] In contrast, 25(OH)D levels did not show a significant difference across CKD stages.[6][3][6]
General Population (by Race) In individuals with normal kidney function, Black participants exhibited higher 25(OH)D clearance compared to White participants. The VDMR can be a useful tool to investigate such population-level differences in vitamin D metabolism.[5][5][7]
Hypercalcemia Diagnosis The VDMR is a valuable tool in the differential diagnosis of hypercalcemia. In cases of idiopathic infantile hypercalcemia caused by CYP24A1 mutations, the VDMR is high, whereas in vitamin D intoxication, the VDMR is normal.[8][8]

Table 2: Performance and utility of 24,25(OH)2D3 and the VDMR in different patient populations.

Experimental Protocols

Measurement of Vitamin D Metabolites

The accurate quantification of 24,25(OH)2D3 and 25(OH)D3 is essential for the validation and use of the VDMR. The reference method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Simultaneous Quantification of 25(OH)D3, 25(OH)D2, and 24,25(OH)2D3 by UPLC-MS/MS

  • Sample Preparation:

    • To 100 µL of serum or calibrator in a microcentrifuge tube, add 200 µL of water.

    • Spike the diluted sample with internal standards: d3-25(OH)D3, d3-25(OH)D2, and d6-24,25(OH)2D3.

    • Add 100 µL of 0.1M HCl.

    • Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol, vortexing after each addition.

    • Centrifuge the mixture at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a borosilicate glass tube.

  • Liquid-Liquid Extraction:

    • Further sample clean-up is performed using liquid-liquid extraction.

  • Chemical Derivatization:

    • The extracted analytes are derivatized to enhance ionization efficiency and analytical sensitivity.

  • UPLC-MS/MS Analysis:

    • The derivatized sample is injected into a UPLC system coupled with a tandem mass spectrometer (e.g., ACQUITY UPLC with a Xevo TQ-S).

    • Chromatographic separation is performed to resolve the different vitamin D metabolites and their isomers.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of each analyte.

Gold-Standard Pharmacokinetic Study for 25(OH)D3 Clearance

This protocol describes the "gold-standard" method used to validate the VDMR as a biomarker of clearance.

Protocol: In Vivo Assessment of 25(OH)D3 Clearance using Deuterated Tracers [4][5][7]

  • Study Population: Recruit a cohort of participants with the desired characteristics (e.g., varying degrees of renal function, different racial backgrounds).

  • Baseline Measurements: Collect blood samples to determine baseline concentrations of endogenous 24,25(OH)2D3 and 25(OH)D3 using a validated LC-MS/MS method.

  • Infusion of Deuterated 25(OH)D3: Administer a single intravenous infusion of deuterated 25(OH)D3 (d-25(OH)D3) to each participant.

  • Serial Blood Sampling: Collect blood samples at multiple time points over an extended period (e.g., 56 days) following the infusion.

  • Measurement of Deuterated Metabolites: Analyze the collected serum samples for concentrations of d-25(OH)D3 and its deuterated catabolite, d-24,25(OH)2D3, using a specific and sensitive LC-MS/MS assay.

  • Pharmacokinetic Modeling:

    • Plot the serum concentrations of d-25(OH)D3 over time for each participant.

    • Use pharmacokinetic modeling software to calculate the clearance rate of 25(OH)D3.

    • Calculate the area under the curve (AUC) for both d-25(OH)D3 and d-24,25(OH)2D3.

    • Determine the deuterated metabolite-to-parent AUC ratio.

  • Correlation Analysis: Correlate the baseline VDMR with the calculated 25(OH)D3 clearance and the deuterated metabolite-to-parent AUC ratio to validate the VDMR as a biomarker.

Visualizing the Vitamin D Metabolic Pathway and Validation Workflow

VitaminD_Metabolism cluster_synthesis Synthesis & Activation cluster_catabolism Catabolism & Clearance 7-Dehydrocholesterol 7-Dehydrocholesterol This compound This compound 7-Dehydrocholesterol->this compound Sunlight (UVB) 25-Hydroxythis compound (25(OH)D3) 25-Hydroxythis compound (25(OH)D3) This compound->25-Hydroxythis compound (25(OH)D3) Liver (CYP2R1/CYP27A1) 1,25-Dihydroxythis compound (1,25(OH)2D3) 1,25-Dihydroxythis compound (1,25(OH)2D3) 25-Hydroxythis compound (25(OH)D3)->1,25-Dihydroxythis compound (1,25(OH)2D3) Kidney (CYP27B1) 24,25-Dihydroxythis compound (24,25(OH)2D3) 24,25-Dihydroxythis compound (24,25(OH)2D3) 25-Hydroxythis compound (25(OH)D3)->24,25-Dihydroxythis compound (24,25(OH)2D3) CYP24A1 1,25-Dihydroxythis compound (1,25(OH)2D3)->24,25-Dihydroxythis compound (24,25(OH)2D3) Induces CYP24A1 Calcitroic Acid Calcitroic Acid 1,25-Dihydroxythis compound (1,25(OH)2D3)->Calcitroic Acid CYP24A1 Vitamin D Receptor (VDR) Vitamin D Receptor (VDR) 1,25-Dihydroxythis compound (1,25(OH)2D3)->Vitamin D Receptor (VDR) Binds to

Caption: Vitamin D Metabolic Pathway Highlighting Catabolism.

Biomarker_Validation_Workflow cluster_study_design Study Design cluster_intervention Intervention & Monitoring cluster_analysis Analysis cluster_validation Validation A Participant Recruitment B Baseline Blood Collection (Endogenous 25(OH)D3 & 24,25(OH)2D3) A->B C Infusion of Deuterated 25(OH)D3 B->C H Correlation Analysis: VDMR vs. Clearance Measures B->H Baseline VDMR D Serial Blood Sampling (over 56 days) C->D E LC-MS/MS Analysis (Deuterated Metabolites) D->E F Pharmacokinetic Modeling E->F G Calculation of 25(OH)D3 Clearance & AUC Ratio F->G G->H I Validation of VDMR as Biomarker H->I

Caption: Experimental Workflow for Validating VDMR.

Conclusion

The ratio of 24,25-dihydroxythis compound to 25-hydroxythis compound (VDMR) is a validated and reliable biomarker of vitamin D clearance.[4][5] It offers a practical, less invasive, and cost-effective alternative to the gold-standard methods that require the administration of isotopic tracers.[1] The VDMR provides valuable insights into the dynamic regulation of vitamin D metabolism and has demonstrated utility in various clinical contexts, including chronic kidney disease and the diagnosis of certain calcium disorders.[3][6][8] For researchers and drug development professionals, the VDMR represents a powerful tool for assessing the impact of new therapies on vitamin D metabolism and for stratifying patient populations based on their intrinsic vitamin D clearance rates.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Vitamin D3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D3 is crucial for a wide range of applications, from clinical diagnostics to pharmaceutical quality control. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique, often considered a cost-effective option for routine analysis.[1] Conversely, LC-MS/MS has emerged as the gold standard, offering superior sensitivity and selectivity, making it particularly advantageous for complex matrices and low-concentration samples.[1][2] The choice between these methods often involves a trade-off between the required analytical performance and available resources. While LC-MS/MS instrumentation is more expensive and requires a higher level of technical expertise, HPLC presents a more accessible alternative for many laboratories.[1][3]

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance parameters for both HPLC and LC-MS/MS methods based on published cross-validation studies for the analysis of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of this compound.

Performance ParameterHPLCLC-MS/MS
Linearity (r²) ≥0.99[4]>0.98[5]
Accuracy (% Recovery) 95% - 102.85%[3]93.6% - 124.1%[6]
Intra-assay Precision (%RSD) ≤9%[4]<5%[6]
Inter-assay Precision (%RSD) <10%[4]<5%[6]
Limit of Detection (LOD) 0.0539 µg/mL - 4 nmol/L[4][7]1 ng/mL[8]
Limit of Quantification (LOQ) 0.1633 µg/mL - 10 nmol/L[4][7]1 ng/mL[9]

Experimental Workflows

The general experimental workflows for both HPLC and LC-MS/MS methods involve sample preparation, chromatographic separation, and detection. The primary distinction lies in the detection method, which significantly impacts the sensitivity and selectivity of the analysis.

Vitamin_D3_Analysis_Workflows cluster_1 Chromatographic Separation cluster_2 Detection & Analysis SP Sample Collection (Serum/Plasma) PP Protein Precipitation (e.g., Acetonitrile) SP->PP EXT Liquid-Liquid or Solid-Phase Extraction PP->EXT RE Reconstitution EXT->RE HPLC_COL HPLC Column (e.g., C18) RE->HPLC_COL UV UV Detector (e.g., 265 nm) HPLC_COL->UV MS Tandem Mass Spectrometer (MS/MS) HPLC_COL->MS DATA_HPLC Data Analysis (HPLC) UV->DATA_HPLC DATA_MS Data Analysis (LC-MS/MS) MS->DATA_MS

General workflows for HPLC and LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

Below are representative protocols for both HPLC and LC-MS/MS methods for the quantification of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and sample types.

HPLC-UV Method Protocol
  • Sample Preparation:

    • To 100 µL of plasma or serum, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., d3-25-hydroxythis compound) to precipitate proteins.[4]

    • Vortex the mixture and then perform a liquid-liquid extraction with 1.0 mL of hexane.[4]

    • Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.[10]

  • Chromatographic Conditions:

    • Column: Synergy hydro-RP C18 column (4.6 x 250 mm, 4.0 µm particle size) or equivalent.[4]

    • Mobile Phase: An isocratic mixture of methanol (B129727), acetonitrile, and water (e.g., 70:25:5 v/v/v).[4]

    • Flow Rate: 1.2 mL/min.[4]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 100 µL.[10]

  • Detection:

    • Detector: UV-Vis Diode Array Detector.

    • Wavelength: 265 nm.[4]

LC-MS/MS Method Protocol
  • Sample Preparation:

    • To 50 µL of serum, add 100 µL of acetonitrile to precipitate proteins.[8]

    • Vortex the sample and then centrifuge at 5,000 g for 5 minutes.[8]

    • Transfer the supernatant to a sample vial for analysis.[8] Alternatively, for higher throughput, a supported liquid extraction (SLE) can be used.[5][11]

  • Chromatographic Conditions:

    • Column: A C8 or C18 analytical column (e.g., Zorbax Eclipse XDB-C8, 50 x 4.6 mm, 3.5 µm).[12]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[12]

    • Flow Rate: 0.3 - 1.2 mL/min.[9][12]

    • Column Temperature: Maintained at 25 °C.[12]

    • Injection Volume: 20 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • Specific precursor-to-product ion transitions for 25-hydroxythis compound and its internal standard are monitored for quantification.

Conclusion

Both HPLC and LC-MS/MS are reliable methods for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control where high sample throughput and cost-effectiveness are priorities, a validated HPLC-UV method can provide excellent linearity, accuracy, and precision.[4] However, for clinical research, analysis of complex biological matrices, or when the highest sensitivity and specificity are required, LC-MS/MS is the undisputed reference method.[5][13] It is recommended that laboratories validate their chosen method according to established guidelines to ensure the accuracy and reliability of their results.

References

A Comparative Guide to Novel Biomarkers for Vitamin D Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of vitamin D status is crucial for both clinical diagnostics and research. While total 25-hydroxyvitamin D (25(OH)D) has long been the standard biomarker, emerging evidence suggests that it may not fully reflect the biological activity of vitamin D. This guide provides an objective comparison of novel biomarkers for vitamin D status, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate markers for their studies.

Traditional vs. Novel Biomarkers: A Performance Overview

The "free hormone hypothesis" posits that only the unbound fraction of a hormone is biologically active.[1] This has driven the investigation of biomarkers that better reflect the bioavailable pool of vitamin D. The following table summarizes quantitative data comparing the performance of traditional and novel vitamin D biomarkers in relation to various health outcomes.

BiomarkerAnalytical Method(s)Key FindingsSupporting Studies
Total 25(OH)D LC-MS/MS, ImmunoassaysStandard marker, but levels can be influenced by Vitamin D Binding Protein (DBP) concentrations.[2][3]Systematic reviews confirm it as a reliable, though potentially incomplete, marker.[4]
Bioavailable 25(OH)D Direct measurement (ELISA), CalculationMore strongly associated with bone mineral density than total 25(OH)D.[1][5] Inversely associated with parathyroid hormone (PTH).[6]Associated with sarcopenia, with a proposed cutoff of 1.70 ng/ml for increased risk.[7][8]
Free 25(OH)D Direct measurement (ELISA), CalculationLevels remain more constant in patients with liver impairment compared to total 25(OH)D.[9] Correlates well with total 25(OH)D but may offer advantages in specific clinical situations.[10][11]Directly measured free 25(OH)D shows good correlation with calculated values.[12]
Vitamin D Metabolite Ratio (VMR) LC-MS/MSProposed as a marker of vitamin D sufficiency independent of DBP levels.[2] A low VMR profile is associated with higher PTH levels and all-cause mortality.[13]Calculated as the ratio of 24,25(OH)2D to 25(OH)D.[9][13][14]
1,25-dihydroxyvitamin D (1,25(OH)2D) LC-MS/MS, ImmunoassaysThe hormonally active form of vitamin D. May be a useful clinical marker in autoimmune conditions.[15]Its utility as a routine status marker is debated as levels are tightly regulated.[16][17]
Vitamin D Binding Protein (DBP) LC-MS/MS, ImmunoassaysDBP concentrations influence total 25(OH)D levels and can vary due to genetic polymorphisms and health status.[10][18][19]May serve as a specific biomarker in various systemic and local pathological processes.[18][20]
Gene Expression Profiles Microarray, RNA-SeqVitamin D regulates the expression of numerous genes involved in immunity and metabolism, offering a molecular signature of its activity.[21][22][23]Analysis of VDR target genes provides insight into the tissue-specific actions of vitamin D.[22][23]

Experimental Protocols

Accurate and reproducible measurement is paramount in biomarker validation. Below are detailed methodologies for key experiments.

Measurement of Vitamin D Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate quantification of multiple vitamin D metabolites.

  • Sample Preparation:

    • To 150 µL of serum, add 20 µL of an internal standard solution (e.g., deuterated 25(OH)D3).

    • Add 150 µL of 0.2 M zinc sulfate (B86663) to precipitate proteins.

    • Add 600 µL of methanol (B129727) for further protein precipitation and metabolite extraction.

    • Vortex and centrifuge the sample.

    • The supernatant can be further purified using solid-phase extraction (SPE) with a sorbent like Oasis HLB.

  • Chromatographic Separation:

    • Utilize a UPLC/HPLC system with a suitable column (e.g., ACQUITY UPLC BEH Phenyl Column).

    • Employ an isocratic or gradient elution with a mobile phase consisting of a mixture of aqueous (e.g., 5mM ammonium (B1175870) formate (B1220265) in water) and organic (e.g., 5mM ammonium formate in methanol) solvents.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Monitor specific precursor-to-product ion transitions for each vitamin D metabolite and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of each metabolite in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Direct Measurement of Free 25-hydroxyvitamin D by ELISA

This competitive ELISA provides a direct measure of the unbound 25(OH)D fraction.

  • Binding of Free 25(OH)D:

    • Pipette 10 µL of calibrators, controls, or samples into wells of a microtiter plate coated with a specific anti-Vitamin D monoclonal antibody.

    • Incubate for 90 minutes at 37°C with shaking. During this step, the free 25(OH)D in the sample binds to the antibody.

  • Competitive Binding:

    • Wash the plate to remove unbound components.

    • Add 100 µL of a biotinylated 25(OH)D solution to each well.

    • Incubate for 30 minutes at 37°C with shaking. The biotinylated 25(OH)D will bind to the remaining unoccupied antibody sites.

  • Enzymatic Reaction:

    • Wash the plate to remove unbound biotinylated 25(OH)D.

    • Add 100 µL of Streptavidin-HRP (Horse Radish Peroxidase) reagent to each well and incubate for 20 minutes at 37°C with shaking.

    • Wash the plate again.

    • Add 100 µL of TMB substrate solution and incubate for 15 minutes at room temperature in the dark. The HRP enzyme will catalyze a color change.

  • Measurement and Calculation:

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm. The absorbance is inversely proportional to the concentration of free 25(OH)D in the sample.

    • Calculate the results based on a standard curve.

Calculation of the Vitamin D Metabolite Ratio (VMR)

The VMR is a simple calculation based on the concentrations of 24,25(OH)₂D and 25(OH)D, which are typically measured simultaneously by LC-MS/MS.

  • Formula: VMR = [24,25(OH)₂D (ng/mL) / 25(OH)D (ng/mL)] x 100.[9][14]

Visualizing the Molecular Landscape

Understanding the underlying biological pathways and experimental processes is essential for biomarker research.

VitaminD_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus Vitamin D3 This compound DBP DBP This compound->DBP Binding 25(OH)D 25(OH)D 1,25(OH)2D 1,25(OH)2D 25(OH)D->1,25(OH)2D CYP27B1 (Kidney) 25(OH)D->DBP Binding Albumin Albumin 25(OH)D->Albumin Binding 1,25(OH)2D->DBP Binding VDR VDR 1,25(OH)2D->VDR Enters Cell & Binds Receptor cluster_cell cluster_cell 1,25(OH)2D->cluster_cell RXR RXR VDR->RXR VDRE VDRE VDR->VDRE Binds to DNA RXR->VDRE Binds to DNA Gene Target Gene Transcription VDRE->Gene Regulates

Caption: Vitamin D Signaling Pathway.

Biomarker_Validation_Workflow Discovery Discovery Phase (e.g., Proteomics, Metabolomics) Candidate Candidate Biomarker Identification Discovery->Candidate AssayDev Assay Development & Analytical Validation Candidate->AssayDev ClinicalVal Clinical Validation (Retrospective/Prospective Studies) AssayDev->ClinicalVal Qualification Biomarker Qualification (Regulatory Submission) ClinicalVal->Qualification

Caption: Biomarker Validation Workflow.

References

Differential Gene Expression in Response to Vitamin D2 Versus D3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential gene expression profiles induced by vitamin D2 and vitamin D3. The information is based on experimental data from recent transcriptomic studies, offering insights for research and therapeutic development.

Executive Summary

While often used interchangeably, vitamin D2 (ergocalciferol) and this compound (cholecalciferol) elicit distinct transcriptional responses in human and animal models. Recent studies leveraging microarray and RNA-sequencing technologies have revealed that while there is an overlap in the genes they regulate, a significant portion of the transcriptome is uniquely affected by each form of vitamin D. Notably, this compound appears to influence a broader range of genes, particularly those involved in the immune system, with some studies suggesting it has a more potent effect on gene regulation compared to vitamin D2.

Quantitative Data Summary

The following tables summarize the quantitative data on differentially expressed genes (DEGs) from key comparative studies.

Table 1: In Vivo Human Blood Transcriptome Analysis

This table summarizes data from a 12-week randomized controlled trial in healthy women receiving daily supplementation.

Parameter Vitamin D2 This compound Common to Both Reference
Total Down-regulated DEGs 318558102[1]
Uniquely Down-regulated DEGs 216 (28%)456 (59%)N/A[1][2]
Common Down-regulated DEGs N/AN/A102 (13%)[1][2]

Data represents differentially expressed genes in the white European cohort, excluding genes also differentially expressed in the placebo group.[1][2]

Table 2: In Vitro Rat Oligodendrocyte Precursor Cell (CG4) Transcriptome Analysis

This table presents data from an in-vitro study on a rat cell line, examining the effects at different time points.

Time Point Parameter Vitamin D2 This compound Reference
24 hours Total DEGs Influenced 5741272[3]
Down-regulated Genes 139664[3][4]
Up-regulated Genes 435608[3]
72 hours Total DEGs Influenced ~4500~4500[3][4]

At 72 hours, the effects of vitamin D2 and D3 on gene expression were broadly similar.[3]

Table 3: In Vitro Human Peripheral Blood Mononuclear Cells (PBMCs) Transcriptome Analysis

This table shows the number of target genes identified after 24 hours of stimulation with saturating concentrations of vitamin D metabolites.

Vitamin D Metabolite Up-regulated Genes Down-regulated Genes Total Target Genes Reference
25(OH)D2 67318385[5]
25(OH)D3 98267365[5]
1,25(OH)2D3 (Active Form) 75238313[5]

At supra-physiological concentrations, 25(OH)D2 and 25(OH)D3 regulate a comparable number of genes.[5]

Key Experimental Protocols

In Vivo Human Blood Transcriptome Study
  • Study Design : A randomized, double-blind, placebo-controlled trial was conducted over 12 weeks during the winter.[6][7]

  • Participants : Healthy white European and South Asian women were recruited.[6][7] Transcriptome analysis was performed on a subset of 97 participants.[1][6]

  • Intervention : Participants received a daily dose of 15 µg of vitamin D2, this compound, or a placebo.[1][8]

  • Sample Collection : Blood samples were collected at baseline and at the 12-week endpoint.[1]

  • Gene Expression Analysis :

    • Total RNA was extracted from whole blood.

    • Gene expression was analyzed using Agilent whole human genome 8x60k microarrays.

    • Differential gene expression was determined by comparing baseline and 12-week data for each participant.[1][6]

In Vitro Rat Oligodendrocyte Precursor Cell Study
  • Cell Line : The CG4 rat oligodendrocyte precursor cell line was used.[3]

  • Treatment : Differentiating CG4 cells were treated with 100 nM of either vitamin D2 or this compound.[3]

  • Time Points : Samples were collected at 24 hours and 72 hours post-treatment.[3]

  • Gene Expression Analysis :

    • RNA was extracted from the cells.

    • Gene expression was quantified using Agilent DNA microarrays.

    • Differential expression was determined using the LIMMA package in R.[3]

Signaling Pathways and Workflows

Vitamin D Signaling Pathway

The canonical vitamin D signaling pathway involves the binding of the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), to the Vitamin D Receptor (VDR). While both D2 and D3 are precursors to their respective active forms, their metabolic pathways and binding affinities to transport proteins differ, which may contribute to the observed differences in gene expression.[9][10]

Vitamin_D_Signaling cluster_Metabolism Metabolism cluster_Action Cellular Action Vitamin_D2 Vitamin_D2 Liver Liver Vitamin_D2->Liver 25-hydroxylase Vitamin_D3 Vitamin_D3 Vitamin_D3->Liver 25-hydroxylase 25(OH)D2 25(OH)D2 Kidney Kidney 25(OH)D2->Kidney 1α-hydroxylase 25(OH)D3 25(OH)D3 25(OH)D3->Kidney 1α-hydroxylase 1,25(OH)2D2 1,25(OH)2D2 VDR VDR 1,25(OH)2D2->VDR 1,25(OH)2D3 1,25(OH)2D3 1,25(OH)2D3->VDR Liver->25(OH)D2 Liver->25(OH)D3 Kidney->1,25(OH)2D2 Kidney->1,25(OH)2D3 RXR RXR VDR->RXR heterodimerizes VDRE VDRE RXR->VDRE binds to Gene_Expression Gene_Expression VDRE->Gene_Expression regulates

Caption: Generalized Vitamin D metabolic and signaling pathway.

Experimental Workflow for Human Transcriptome Analysis

The following diagram illustrates the workflow of the in vivo human study comparing vitamin D2 and D3 supplementation.

Experimental_Workflow Start Start Recruitment Recruit Healthy Women Start->Recruitment Randomization Randomize into 3 Groups Recruitment->Randomization Group_D2 Vitamin D2 (15 µg/day) Randomization->Group_D2 Group_D3 This compound (15 µg/day) Randomization->Group_D3 Group_Placebo Placebo Randomization->Group_Placebo Intervention 12-Week Intervention Group_D2->Intervention Group_D3->Intervention Group_Placebo->Intervention Sampling Blood Sampling (Baseline & 12 Weeks) Intervention->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray Data_Analysis Differential Gene Expression Analysis Microarray->Data_Analysis Results Identify Unique & Common DEGs Data_Analysis->Results

Caption: Workflow of the human supplementation trial.

Discussion of Findings

The presented data consistently demonstrate that vitamins D2 and D3 have both overlapping and distinct effects on gene expression.[1][3]

  • Potency and Specificity : In the in vitro study on rat cells, this compound showed a more potent effect at the 24-hour mark, influencing more than double the number of genes compared to vitamin D2.[3] The in vivo human study also revealed that this compound uniquely down-regulated a larger proportion of genes than vitamin D2.[1][2]

  • Immune System Modulation : A key finding from the human blood transcriptome study is the differential impact on immune-related genes.[1][6][8] this compound supplementation was found to have a stimulatory effect on gene expression associated with type I and type II interferon activity, which is crucial for the innate immune response to viral and bacterial infections.[1][8][11] This effect was not observed with vitamin D2.[1] Furthermore, this compound tended to down-regulate genes involved in both the innate and adaptive immune systems, potentially shifting the immune response towards a more tolerogenic state.[7][8][12]

  • Metabolic Differences : The differences in gene expression may stem from variations in the metabolism and transport of D2 and D3. Vitamin D2 and its metabolites have a lower binding affinity for the vitamin D binding protein (DBP) compared to their D3 counterparts, which can lead to faster clearance.[1][13]

Conclusion

The evidence strongly suggests that vitamins D2 and D3 are not biologically equivalent and their differential effects on gene expression, particularly within the immune system, warrant further investigation. For researchers and drug development professionals, these findings underscore the importance of specifying the form of vitamin D used in studies and considering that D3 may have more significant immunomodulatory effects. Future research should continue to explore the specific pathways and functional outcomes associated with the unique sets of genes regulated by each vitamin.

References

A Comparative Guide to the VDR Binding Affinity of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vitamin D receptor (VDR), a nuclear hormone receptor, is a critical mediator of the biological effects of vitamin D. It plays a pivotal role in calcium homeostasis, bone metabolism, immune modulation, and the regulation of cellular growth and differentiation. The development of synthetic vitamin D analogs with selective VDR binding affinity and modified downstream effects is a key area of research for treating a variety of conditions, including psoriasis, secondary hyperparathyroidism, and certain cancers. This guide provides a comparative overview of the VDR binding affinity of several key vitamin D analogs, supported by experimental data and detailed methodologies.

Quantitative Comparison of VDR Binding Affinity

The binding affinity of a compound for the VDR is a crucial determinant of its biological potency. This affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the VDR binding affinity of the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), and several of its synthetic analogs. Lower IC50 or Kd values indicate higher binding affinity.

CompoundVDR Binding Affinity (IC50/Kd)Notes
1α,25-dihydroxythis compound (Calcitriol) IC50: ~0.93 nM[1]The natural, active form of this compound. Serves as the benchmark for comparison.
Tacalcitol (1,24-dihydroxythis compound) EC50: 7 nM[2]A synthetic analog used in the topical treatment of psoriasis.[2]
Calcipotriol (B1668217) -A synthetic analog widely used for the treatment of psoriasis.[3]
Maxacalcitol -Reported to be approximately 10 times more effective at suppressing keratinocyte proliferation in vitro compared to calcipotriol and tacalcitol.[4]
Paricalcitol High binding affinity to VDR.[5]An FDA-approved synthetic analog for treating secondary hyperparathyroidism.[5]
Doxercalciferol -A pro-drug that is metabolized in the liver to its active form, 1,25-dihydroxyvitamin D2.[6]
25-hydroxythis compound (Calcifediol) IC50: 56.2 nM[1]A prohormone that is converted to calcitriol (B1668218) in the kidneys.
VD1-6 (C-24 O-methyl oxime analogue) IC50: 438 nM[1]A novel analog with significantly lower VDR binding affinity compared to calcitriol.[1]
25-hydroxytachysterol3 Kd: 22 nM[7]A photoisomer of this compound.
25-hydroxy-5,6-trans-vitamin D3 Kd: 58 nM[7]A photoisomer of this compound.
5,6-trans-vitamin D3 Kd: 560 nM[7]A photoisomer of this compound.

Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols for Assessing VDR Binding Affinity

Several robust in vitro methods are employed to quantify the binding affinity of ligands to the VDR. The most common techniques are the Radioligand Binding Assay (RBA), Fluorescence Polarization (FP) Assay, and Scintillation Proximity Assay (SPA).

Radioligand Binding Assay (RBA)

This competitive assay is considered a gold standard for its accuracy and direct measurement of binding.[8] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the VDR.[8]

Principle: A fixed concentration of radiolabeled ligand and VDR are incubated with varying concentrations of the unlabeled competitor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.[8]

Methodology:

  • Receptor Preparation: A source of VDR is required, which can be purified recombinant VDR or homogenates from cells or tissues expressing the receptor.[2]

  • Incubation: The receptor preparation, a fixed concentration of a high-specific-activity radioligand (e.g., [³H]-calcitriol), and serially diluted concentrations of the test compound are combined in a suitable buffer.[2] A control for non-specific binding is included, which contains a high concentration of unlabeled calcitriol.[2] The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[9]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[2]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, high-throughput method ideal for screening large compound libraries.[8]

Principle: This technique is based on the principle that a small, fluorescently labeled VDR ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger VDR protein, its rotation slows, leading to an increase in fluorescence polarization.[8] Test compounds compete with the tracer for binding to the VDR, causing a decrease in fluorescence polarization.[10]

Methodology:

  • Reagents: Purified VDR protein, a fluorescently labeled VDR ligand (tracer), and the test compounds are required.

  • Assay Setup: The VDR protein and the tracer are incubated together to form a complex with high fluorescence polarization.

  • Competition: The test compound is added to the mixture. If the test compound binds to the VDR, it displaces the tracer, leading to a decrease in the fluorescence polarization signal.

  • Measurement: The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The relative binding affinity of the test compound is determined by its ability to displace the tracer, and an IC50 value can be calculated.

Scintillation Proximity Assay (SPA)

SPA is another powerful, homogeneous assay technology suitable for high-throughput screening.[8][11]

Principle: In this assay, the VDR is immobilized onto microscopic beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, allowing the emitted radiation to stimulate the scintillant and produce light. Unbound radioligand is too far from the bead to produce a signal.[8] A test compound's ability to compete with the radioligand for VDR binding is measured by a decrease in the light signal.[8]

Methodology:

  • Bead Preparation: VDR is immobilized onto scintillant-containing beads.

  • Assay Reaction: The VDR-coated beads are incubated with a radiolabeled ligand and the test compound.

  • Signal Detection: The light emitted from the beads is detected using a microplate scintillation counter. No separation step is required as only the bound radioligand generates a signal.[12]

  • Data Analysis: A decrease in the scintillation signal corresponds to the displacement of the radiolabeled ligand by the test compound, from which the IC50 can be determined.

VDR Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes described, the following diagrams have been generated using the DOT language.

VDR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis VDR VDR Source (Recombinant Protein/Cell Lysate) Mix Incubate to Reach Equilibrium VDR->Mix Radioligand Radiolabeled Ligand ([3H]-Calcitriol) Radioligand->Mix Analog Unlabeled Vitamin D Analog (Test Compound) Analog->Mix Filter Vacuum Filtration (Separates Bound from Free) Mix->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50/Ki) Count->Analyze

Competitive Radioligand Binding Assay Workflow

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Analog Vitamin D Analog VDR VDR Analog->VDR Binds Complex_cyto VDR-Analog Complex VDR->Complex_cyto RXR RXR Complex_nuc VDR-Analog-RXR Heterodimer RXR->Complex_nuc Complex_cyto->Complex_nuc Translocates to Nucleus & Heterodimerizes VDRE Vitamin D Response Element (VDRE) on DNA Complex_nuc->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Coactivators Coactivators Coactivators->Transcription Recruited mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translated in Cytoplasm Response Biological Effects (e.g., altered cell proliferation) Protein->Response

Genomic Signaling Pathway of the Vitamin D Receptor

References

A Comparative Analysis of Vitamin D3 and Its Hydroxylated Metabolites: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biochemical properties, mechanisms of action, and therapeutic profiles of vitamin D3, calcifediol, and calcitriol (B1668218), supported by experimental data and detailed methodologies.

This compound (cholecalciferol) and its hydroxylated metabolites, 25-hydroxythis compound (calcifediol) and 1,25-dihydroxythis compound (calcitriol), are crucial regulators of calcium and phosphate (B84403) homeostasis, with expanding roles in various physiological processes, including immune function and cell proliferation. Understanding the distinct characteristics of these compounds is paramount for researchers, scientists, and drug development professionals in the design of effective therapeutic strategies. This guide provides a comprehensive comparative analysis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Biochemical and Pharmacokinetic Properties

This compound undergoes a two-step hydroxylation process to become biologically active. The initial hydroxylation in the liver converts cholecalciferol to calcifediol, the major circulating form of vitamin D and the primary indicator of vitamin D status.[1][2] A subsequent hydroxylation in the kidneys, and other tissues, produces calcitriol, the most potent metabolite that binds to the vitamin D receptor (VDR) to exert its genomic effects.[3][4] The binding affinities of these metabolites to the vitamin D binding protein (DBP) and the VDR, along with their circulating half-lives, significantly influence their bioavailability and biological activity.

ParameterCholecalciferol (this compound)25-Hydroxythis compound (Calcifediol)1,25-Dihydroxythis compound (Calcitriol)
Primary Site of Production Skin (via UVB exposure)LiverKidneys, other tissues
Binding Affinity to DBP LowestHigh10-100 fold lower than 25(OH)D
Binding Affinity to VDR Very LowLowHighest
Circulating Half-life ~24 hours~15 days[1]5-8 hours (adults)[5]
Primary Clinical Use Nutritional SupplementTreatment of Vitamin D deficiency, especially in malabsorption or liver diseaseTreatment of hypocalcemia, secondary hyperparathyroidism in chronic kidney disease, osteoporosis

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of calcitriol are primarily mediated through its interaction with the VDR, a member of the nuclear receptor superfamily.[6] Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway regulates a multitude of cellular processes, including mineral metabolism, cell differentiation, and immune response.[7]

VDR_Signaling_Pathway cluster_cell Target Cell Calcitriol 1,25(OH)₂D₃ (Calcitriol) VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response LCMSMS_Workflow Start Serum Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Protein_Precipitation->Extraction Derivatization Derivatization (Optional) (e.g., with PTAD) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis End Results Data_Analysis->End

References

A Comparative Guide to the Potency of Synthetic Vitamin D3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of three leading synthetic vitamin D3 derivatives: Calcipotriol, Tacalcitol, and Maxacalcitol (B1676222). These analogs of the active form of this compound, calcitriol (B1668218), are pivotal in the topical treatment of psoriasis and other hyperproliferative skin disorders. Their therapeutic efficacy is primarily mediated through the vitamin D receptor (VDR), leading to the inhibition of keratinocyte proliferation and the promotion of normal cell differentiation. This document summarizes key experimental data to facilitate a comparative evaluation of their performance.

Data Presentation: Comparative Potency Metrics

The following table summarizes available quantitative data on the potency of Calcipotriol, Tacalcitol, and Maxacalcitol. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Derivative VDR Binding Affinity (Relative) Gene Transactivation (EC50) Antiproliferative Effect (IC50) on Keratinocytes
Calcipotriol High affinity for the Vitamin D receptor.[1][2]Not explicitly found in a comparable format.Maximal effect on inhibiting keratinocyte proliferation observed at 10⁻⁷ M.[3]
Tacalcitol High potency as a VDR agonist.[4]7 nM (in a functional assay for human VDR).[4]Maximal effect on inhibiting keratinocyte proliferation observed at 10⁻⁷ M.[3]
Maxacalcitol High affinity for the Vitamin D receptor.[5]Not explicitly found in a comparable format.Maximal effect on inhibiting keratinocyte proliferation observed at 10⁻⁷ M.[3]

Key Signaling Pathway & Experimental Workflow

To understand how the potency of these derivatives is evaluated, it is crucial to visualize the underlying biological pathway and the experimental procedures involved.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D3_Derivative This compound Derivative VDR VDR Vitamin_D3_Derivative->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects: - Inhibition of Proliferation - Promotion of Differentiation Gene_Transcription->Biological_Effects Leads to

Caption: this compound derivative signaling pathway in a keratinocyte.

Experimental_Workflow cluster_workflow Experimental Workflow for Potency Evaluation start Start: Synthetic this compound Derivatives (Calcipotriol, Tacalcitol, Maxacalcitol) assay1 Assay 1: VDR Competitive Binding Assay start->assay1 assay2 Assay 2: Gene Transactivation Assay (e.g., Luciferase Reporter) start->assay2 assay3 Assay 3: Antiproliferative Assay (e.g., MTT on Keratinocytes) start->assay3 data1 Data: Binding Affinity (Ki) assay1->data1 data2 Data: Transcriptional Potency (EC50) assay2->data2 data3 Data: Antiproliferative Potency (IC50) assay3->data3 comparison Comparative Analysis of Potency data1->comparison data2->comparison data3->comparison

Caption: General experimental workflow for evaluating derivative potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a synthetic this compound derivative for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human VDR

  • Radiolabeled calcitriol (e.g., [³H]-1α,25(OH)₂D₃)

  • Test compounds (Calcipotriol, Tacalcitol, Maxacalcitol)

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a standard (unlabeled calcitriol) in the assay buffer.

  • Binding Reaction: In a microplate, incubate a fixed concentration of purified VDR with a fixed concentration of radiolabeled calcitriol in the presence of varying concentrations of the test compounds or unlabeled calcitriol. Include a control for non-specific binding by adding a large excess of unlabeled calcitriol.

  • Incubation: Incubate the plate at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Gene Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a this compound derivative to activate the VDR and induce the transcription of a reporter gene.

Materials:

  • A suitable cell line (e.g., human keratinocytes, HEK293)

  • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)

  • A transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the VDRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined using non-linear regression analysis.

Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the ability of this compound derivatives to inhibit the proliferation of cells, such as human keratinocytes.

Materials:

  • Human keratinocytes

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the keratinocytes into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 72 hours).

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Plot the percentage of cell viability (relative to the vehicle-treated control) against the logarithm of the compound concentration. The IC50 value (the concentration that inhibits cell proliferation by 50%) is determined using non-linear regression analysis.

References

Serum 25(OH)D3: A Circulating Biomarker Versus a Local Indicator of Vitamin D Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

The circulating level of 25-hydroxyvitamin D3 [25(OH)D3] is the most commonly used biomarker to assess an individual's vitamin D status. However, its correlation with the physiologically active form, 1,25-dihydroxythis compound [1,25(OH)2D3], at the tissue level is a subject of ongoing research. This guide provides an objective comparison of serum 25(OH)D3 as a systemic marker versus tissue-level vitamin D activity, supported by experimental data, to aid researchers and professionals in drug development in interpreting and utilizing these measurements.

Correlation Between Serum 25(OH)D3 and Tissue-Level Vitamin D Metabolites

While serum 25(OH)D3 provides a valuable overall picture of vitamin D stores, the local conversion of 25(OH)D3 to 1,25(OH)2D3 by the enzyme 1α-hydroxylase (CYP27B1) in various tissues dictates the local vitamin D activity. This local production allows for tissue-specific regulation of gene expression and cellular functions.

Adipose Tissue

Studies have shown a complex relationship between serum and adipose tissue vitamin D levels. Adipose tissue is a significant storage site for this compound.

ParameterCorrelation with Serum 25(OH)D3Study PopulationKey Findings
Adipose Tissue this compoundNegativeMice on a high vitamin D dietHigher serum 25(OH)D3 was associated with lower total this compound in adipose tissue, suggesting a feedback mechanism.[1]
Adipose Tissue 25(OH)D3Positive (r = 0.871, P < 0.001)MiceA strong positive correlation was observed between liver 25(OH)D3 and serum 25(OH)D levels.[1]
Colon Tissue

The colon is a key target tissue for vitamin D's anti-cancer effects. Evidence suggests local production and responsiveness to vitamin D.

ParameterCorrelation with Serum 25(OH)D3Correlation with Serum 1,25(OH)2D3Study PopulationKey Findings
Colon Tissue 1,25(OH)2D3Not significantPositive (r=0.58, p=0.0008)30 patients undergoing colectomyColon tissue 1,25(OH)2D3 concentrations are partly determined by serum 1,25(OH)2D3 levels, supporting the idea of both systemic delivery and local synthesis.[2][3]

Vitamin D Signaling and Metabolism

The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The activity at the tissue level depends on the expression of VDR and the enzymes responsible for vitamin D metabolism.

Vitamin D Metabolic Pathway

VitaminD_Metabolism Sunlight (UVB) Sunlight (UVB) 7-dehydrocholesterol\n(in skin) 7-dehydrocholesterol (in skin) Sunlight (UVB)->7-dehydrocholesterol\n(in skin) This compound This compound 7-dehydrocholesterol\n(in skin)->this compound Diet Diet Diet->this compound 25(OH)D3\n(in Liver) 25(OH)D3 (in Liver) This compound->25(OH)D3\n(in Liver) CYP27A1 Serum 25(OH)D3 Serum 25(OH)D3 25(OH)D3\n(in Liver)->Serum 25(OH)D3 Circulation 1,25(OH)2D3\n(in Kidney) 1,25(OH)2D3 (in Kidney) Serum 25(OH)D3->1,25(OH)2D3\n(in Kidney) CYP27B1 1,25(OH)2D3\n(in Extra-renal tissues) 1,25(OH)2D3 (in Extra-renal tissues) Serum 25(OH)D3->1,25(OH)2D3\n(in Extra-renal tissues) CYP27B1 Biological Effects Biological Effects 1,25(OH)2D3\n(in Kidney)->Biological Effects Endocrine Inactive Metabolites Inactive Metabolites 1,25(OH)2D3\n(in Kidney)->Inactive Metabolites CYP24A1 1,25(OH)2D3\n(in Extra-renal tissues)->Biological Effects Autocrine/Paracrine 1,25(OH)2D3\n(in Extra-renal tissues)->Inactive Metabolites CYP24A1

Caption: The metabolic pathway of this compound from synthesis to its active form.

Vitamin D Receptor Signaling

VDR_Signaling cluster_cell Target Cell 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR binds VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex heterodimerizes with RXR RXR RXR->VDR-RXR Complex VDRE Vitamin D Response Element VDR-RXR Complex->VDRE binds to Gene Transcription Gene Transcription VDRE->Gene Transcription regulates Biological Response Biological Response Gene Transcription->Biological Response Workflow A Tissue Homogenization B Protein Precipitation A->B C Liquid-Liquid Extraction or Solid-Phase Extraction B->C D Derivatization (optional) C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

References

Safety Operating Guide

Essential Safety and Handling of Vitamin D3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Vitamin D3 (Cholecalciferol) is critical due to its high toxicity. Adherence to strict safety protocols is necessary to prevent accidental exposure and ensure a safe laboratory environment. This guide provides essential procedural information for the safe handling and disposal of this compound.

Immediate Safety Information: this compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also recognized as causing damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, all handling and disposal procedures must be conducted with the utmost care.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. All personnel handling this compound must use the following PPE.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5] A face shield may also be appropriate.[6]Protects against splashes and airborne particles entering the eyes.
Hand Protection Suitable chemical-resistant safety gloves (tested according to EN ISO 374-1).[7][8] Recommended materials include Nitrile rubber (0.4 mm), Chloroprene rubber (0.5 mm), or Butyl rubber (0.7 mm).[8]Prevents dermal absorption, which can be fatal.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5] A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended where risk assessment shows it is appropriate.[6]Prevents inhalation of airborne particles, which can be fatal.[1][2][3]
Body Protection A lab coat or appropriate protective clothing to prevent skin exposure.[5][6] Wearing closed work clothing is recommended.[7][8]Minimizes the risk of skin contact with the substance.
Operational Plan: Handling Protocol

All operations involving this compound must be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2][4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers.

  • Weighing: Weigh solid this compound carefully to avoid generating dust.[5] Use a microbalance within the fume hood if possible.

  • Dissolving: If preparing a solution, add the solvent to the weighed this compound slowly. Use appropriate organic solvents like ethanol, methanol, or acetonitrile.[9]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5] Decontaminate all surfaces and equipment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][3][5]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage & Final Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Waste Containers prep_hood->prep_materials handle_weigh Weigh Solid this compound (Avoid Dust Generation) prep_materials->handle_weigh Begin Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_solid Segregate Solid Hazardous Waste handle_experiment->cleanup_solid Generate Solid Waste cleanup_liquid Segregate Liquid Hazardous Waste handle_experiment->cleanup_liquid Generate Liquid Waste cleanup_decontaminate Decontaminate Workspace & Glassware cleanup_solid->cleanup_decontaminate cleanup_liquid->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash storage_product Store Unused this compound (Cool, Dry, Dark, Ventilated) cleanup_wash->storage_product End of Procedure storage_waste Store Sealed Waste Containers in Satellite Accumulation Area storage_pickup Arrange for EHS Waste Pickup storage_waste->storage_pickup

Caption: Workflow for the safe laboratory handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[4] Improper disposal can lead to environmental contamination.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification: All forms of this compound, including the pure compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and solutions, must be classified as hazardous waste.[4]

  • Waste Segregation:

    • Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof hazardous waste container.[4]

  • Container Management: Ensure all waste containers are kept tightly sealed when not in use and are stored in a designated satellite accumulation area.[4] The label should clearly state "Hazardous Waste" and list the contents.[4]

  • Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4] Do not dispose of this compound waste in the regular trash or down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D3
Reactant of Route 2
Vitamin D3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。